Product packaging for Spathulenol(Cat. No.:CAS No. 6750-60-3)

Spathulenol

Cat. No.: B192435
CAS No.: 6750-60-3
M. Wt: 220.35 g/mol
InChI Key: FRMCCTDTYSRUBE-BGPZULBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spathulenol is a tricyclic sesquiterpene alcohol with the chemical formula C15H24O. It is characterized by its unique structure, which is similar to azulenes, and is primarily found in various plants, including oregano and certain species of Artemisia. First isolated in 1975, this compound is known for its colorless, viscous nature and has an earthy-aromatic odor with a bitter-spicy taste. This compound plays a significant role in the production of volatile oils and has been studied for its various biological activities, including potential anti-inflammatory and antioxidant properties. Additionally, this compound has been identified as a plant metabolite and is recognized for its applications in traditional medicine, particularly in treating ailments such as dysentery and rheumatic pain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O B192435 Spathulenol CAS No. 6750-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-9-5-6-11-13(14(11,2)3)12-10(9)7-8-15(12,4)16/h10-13,16H,1,5-8H2,2-4H3/t10-,11+,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMCCTDTYSRUBE-BGPZULBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CCC2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

296.00 to 298.00 °C. @ 760.00 mm Hg
Record name Spathulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6750-60-3
Record name Spathulenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6750-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spathulenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SPATHULENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV9L96SJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Spathulenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036420
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthetic Pathway of Spathulenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Spathulenol, a tricyclic sesquiterpenoid alcohol of significant interest for its diverse biological activities. This document details the precursor molecules, key enzymatic steps, and proposed intermediates involved in its formation. It also includes generalized experimental protocols for the analysis, production, and characterization of enzymes involved in this pathway, alongside quantitative data where available.

Introduction to this compound

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid found in the essential oils of numerous plant species. It is recognized for its potential anti-inflammatory, antimicrobial, and antioxidant properties. Understanding its biosynthetic pathway is crucial for the potential metabolic engineering of plants or microbial systems for enhanced production and for the discovery of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids.

The subsequent key steps in the biosynthesis of this compound are:

  • Formation of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 precursor, farnesyl pyrophosphate (FPP)[1]. This is a critical branch point in terpenoid biosynthesis.

  • Cyclization of Farnesyl Pyrophosphate: The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases[2]. While a specific "this compound synthase" has not been definitively isolated and characterized from all plant sources, the proposed mechanism involves a series of complex carbocation-driven cyclizations.

Proposed Intermediates: The cyclization of FPP to this compound is thought to proceed through several key intermediates. The proposed pathway involves the initial cyclization of FPP to form bicyclogermacrene, which then undergoes further rearrangement to an allo-aromadendrene-type skeleton before the final conversion to this compound[3].

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from the central precursor, Farnesyl Pyrophosphate, to this compound.

This compound Biosynthesis cluster_precursors Isoprenoid Precursors cluster_fpp_synthesis FPP Synthesis cluster_spathulenol_synthesis This compound Synthesis IPP Isopentenyl Pyrophosphate (IPP) FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP 2x IPP + DMAPP Sesquiterpene_Synthase Sesquiterpene Synthase (e.g., this compound Synthase) FPP->Sesquiterpene_Synthase Bicyclogermacrene Bicyclogermacrene Sesquiterpene_Synthase->Bicyclogermacrene Cyclization Allo_aromadendrene Allo-aromadendrene cation Bicyclogermacrene->Allo_aromadendrene Rearrangement This compound This compound Allo_aromadendrene->this compound Hydration Experimental Workflow cluster_extraction Extraction & Analysis cluster_enzyme Enzyme Characterization Plant_Material Plant Material Extraction Hydrodistillation / Solvent Extraction Plant_Material->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis Spathulenol_ID This compound Identification & Quantification GC_MS_Analysis->Spathulenol_ID Gene_ID Candidate Gene Identification Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Analysis GC-MS Product Analysis Enzyme_Assay->Product_Analysis Activity_Confirmed This compound Synthase Activity Confirmed Product_Analysis->Activity_Confirmed

References

A Technical Guide to the In Vitro Biological Activities of Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Spathulenol, a tricyclic sesquiterpenoid alcohol prevalent in the essential oils of numerous plants, is emerging as a molecule of significant pharmacological interest.[1] Extensive in vitro research has revealed its diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and immunomodulatory effects.[1] This technical guide provides a comprehensive overview of the current in vitro data on this compound, presenting quantitative results, detailed experimental methodologies, and visual representations of its mechanisms of action to support researchers, scientists, and drug development professionals in exploring its therapeutic potential.

Anticancer and Antiproliferative Activity

This compound has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. Its activity is multifaceted, involving the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways involved in tumorigenesis.[2][3][4][5]

Cytotoxicity Data

The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with results often presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Cell LineCancer TypeMetricValue (µg/mL)Reference
OVCAR-3Ovarian CancerGI5049.30[6][7]
MCF-7Breast CancerIC505.38 ± 0.20[2]
PC-3Prostate CancerIC502.25 ± 0.28[2]
K-562LeukemiaTGI0.64[8]
SK-MEL-28Melanoma% Viability28.1 ± 8.7 (at 50 µg/mL)[4]
SCC9Oral CancerIC50113.95 (Essential Oil)[9][10]
Mechanisms of Anticancer Action

The anticancer activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis.[2][11] In SK-MEL-28 melanoma cells, treatment with this compound (50 µg/mL) dramatically increased the population of cells in early apoptosis to 69.4% and in late apoptosis to 24.9%.[4]

  • Modulation of Signaling Pathways: Molecular docking studies suggest that this compound can bind to the tumor suppressor protein p53, potentially activating downstream apoptotic pathways.[9][11] There is also evidence suggesting its role in inhibiting the NF-κB pathway and modulating the MAPK pathway.[11]

  • Overcoming Multidrug Resistance (MDR): this compound has been shown to inhibit the human ABCB1 efflux pump, a key protein involved in multidrug resistance in cancer cells.[2] This suggests its potential as an adjuvant in chemotherapy to enhance the efficacy of existing anticancer drugs.[1][2][12]

G This compound This compound p53 p53 Activation This compound->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc caspases Caspase Activation cytc->caspases apoptosis Apoptosis caspases->apoptosis

Putative anticancer signaling pathway of this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties by targeting key enzymes in the inflammatory cascade, demonstrating a mechanism of action comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

In Vitro Anti-inflammatory Data
AssayMetricValue (µg/mL)Reference
Lipoxygenase (LOX) InhibitionIC5032.63[11][13]
Cyclooxygenase-1 (COX-1) InhibitionIC5051.46[11]
Protein Denaturation InhibitionIC5052.28[11][13]
Proteinase InhibitionIC5059.35[11][13]
Hemolysis InhibitionIC5072.63[11][13]
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of this compound is the inhibition of the arachidonic acid cascade.[11] By inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound effectively reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[11][13] Kinetic studies have further revealed that this compound lowers the Vmax and Km for both LOX and COX enzymes.[13]

cluster_cox COX Pathway cluster_lox LOX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox LOX aa->lox This compound This compound This compound->cox Inhibits This compound->lox Inhibits pgs Prostaglandins cox->pgs inflammation Inflammation pgs->inflammation lts Leukotrienes lts->inflammation

Inhibition of the arachidonic acid cascade by this compound.

Antimicrobial Activity

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1][14]

Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the primary metric used to quantify antimicrobial efficacy.

MicroorganismTypeMIC (µg/mL)Reference
Bacillus subtilisGram-positive bacterium350[14]
Staphylococcus aureusGram-positive bacterium~1000[14]
Mycobacterium tuberculosisAcid-fast bacteriumModerate Activity[6][12]
Candida speciesFungiActive[15]
Mechanism of Antimicrobial Action

The precise mechanisms are still under investigation, but two potential modes of action have been proposed. In silico molecular docking studies suggest that this compound can bind to the ATP-binding pocket of the bacterial Gyrase B enzyme, a critical component for DNA replication.[16] Additionally, its high hydrophobicity may facilitate its penetration through microbial cell membranes, leading to disruption of cellular integrity and function.[17]

Other Key Biological Activities

Immunomodulatory Effects

This compound exhibits immunomodulatory properties by directly affecting lymphocyte activity. A concentrated fraction containing 62% this compound was shown to inhibit the proliferation of activated lymphocytes and induce apoptosis in these cells.[11][17] It has also been observed to slightly inhibit the production of the cytokine IL-4 at high concentrations in vitro.[18]

ActivityMetricValue (µg/mL)Reference
Lymphocyte Proliferation InhibitionIC5085.4 ± 11.08[11][17]
Lymphocyte Apoptosis InductionIC5077.2 ± 5.31[11][17]
Antioxidant Activity

This compound has demonstrated notable antioxidant capabilities in various chemical assays.[6]

AssayMetricValue (µg/mL)Reference
DPPH Radical ScavengingIC5026.13 - 85.60[6]
Malondialdehyde (MDA) InhibitionIC5026.13 - 85.60[6]

Key Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight to allow for adherence.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[19]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[19]

cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay & Reading A 1. Seed cells in 96-well plate B 2. Incubate overnight (adhesion) A->B C 3. Add this compound (various concentrations) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4 hours (Formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

General workflow for the MTT cytotoxicity assay.
Broth Microdilution Method for MIC Determination

This technique is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][22]

Protocol:

  • Preparation of Compound Dilutions: Perform a serial two-fold dilution of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) directly in the wells of a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism, adjusting its optical density to a 0.5 McFarland standard.[23]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).[23]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of this compound at which no visible growth is observed.[14][23]

A 1. Prepare serial dilutions of this compound in a 96-well plate C 3. Inoculate all wells (except negative control) A->C B 2. Prepare standardized microbial inoculum B->C D 4. Incubate plate (18-24h at 37°C) C->D E 5. Visually assess for turbidity (growth) D->E F 6. Identify the lowest concentration with no visible growth E->F

Workflow for the Broth Microdilution MIC assay.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound as a promising natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antimicrobial activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways, conducting structure-activity relationship (SAR) studies to optimize its efficacy, and transitioning to in vivo models to validate these in vitro findings and assess its pharmacokinetic and safety profiles for potential clinical applications.

References

Spathulenol: A Technical Guide to Preliminary Studies on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol, a tricyclic sesquiterpenoid alcohol, is a natural compound found in the essential oils of a variety of plants. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects. This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and workflows involved.

Anti-inflammatory and Immunomodulatory Activity

Preliminary studies indicate that this compound exerts its anti-inflammatory effects primarily through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] Its immunomodulatory activity has been demonstrated through the inhibition of lymphocyte proliferation and the induction of apoptosis in activated lymphocytes.[2]

Quantitative Data: Anti-inflammatory and Immunomodulatory Effects
Target Enzyme/AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Anti-inflammatory Activity
Proteinase Inhibition59.35Indomethacin39.64
Diclofenac32.46
5-Lipoxygenase (LOX)32.63--
Cyclooxygenase-1 (COX-1)Significant Inhibition--
Cyclooxygenase-2 (COX-2)Significant Inhibition--
Immunomodulatory Activity
Lymphocyte Proliferation Inhibition85.4 ± 11.08--
Apoptosis Induction in Lymphocytes77.2 ± 5.31--

Table 1: In vitro inhibitory activity of this compound against key inflammatory and immune targets. Data derived from in vitro assays.[3]

Signaling Pathways

This compound's anti-inflammatory effects are believed to be mediated through the modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response.

digraph "Spathulenol_Anti_Inflammatory_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proinflammatory_Cytokines [label="Pro-inflammatory\nCytokines", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> COX [label="Inhibits", fontcolor="#34A853"]; this compound -> LOX [label="Inhibits", fontcolor="#34A853"]; Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Leukotrienes -> Inflammation; this compound -> NFkB_Pathway [label="Modulates", style=dashed, fontcolor="#34A853"]; this compound -> MAPK_Pathway [label="Modulates", style=dashed, fontcolor="#34A853"]; NFkB_Pathway -> Proinflammatory_Cytokines; MAPK_Pathway -> Proinflammatory_Cytokines; Proinflammatory_Cytokines -> Inflammation; }

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Protocols

This in vivo model is used to assess the anti-inflammatory activity of a compound.

  • Animal Preparation: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into control, standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Compound Administration: Administer this compound or the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[4]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[4]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound (this compound) at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the enzyme, heme, and the test compound or vehicle control. Pre-incubate for 10-15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a chromogenic substrate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

This assay measures the inhibition of 5-LOX, which is involved in the synthesis of leukotrienes.

  • Reagent Preparation: Prepare phosphate buffer (pH 8.0), soybean lipoxygenase solution, and linoleic acid (substrate).

  • Enzyme Reaction: Incubate the enzyme solution with various concentrations of this compound or the vehicle control for 10 minutes at 25°C.

  • Initiation of Reaction: Add linoleic acid to start the reaction.

  • Detection: Measure the formation of the hydroperoxide product by monitoring the change in absorbance at 234 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value for this compound.

This assay assesses the effect of a compound on the proliferation of lymphocytes.

  • Cell Preparation: Isolate peripheral blood lymphocytes (PBLs) from healthy donors.

  • Cell Culture: Seed the PBLs in a 96-well plate and stimulate them with a mitogen (e.g., phytohemagglutinin) in the presence of various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Detection: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of lymphocyte proliferation and the IC50 value.[5]

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that its anticancer mechanism involves the induction of apoptosis and the inhibition of multidrug resistance proteins.[6]

Quantitative Data: Anticancer Effects
Cell LineActivityIC50 (µg/mL)
Ovarian Cancer (OVCAR-3)Cytotoxicity49.30
Oral Cancer (SCC9)Cytotoxicity113.95 (for essential oil containing this compound)

Table 2: In vitro cytotoxic activity of this compound against cancer cell lines.[7][8]

Signaling Pathways

The anticancer activity of this compound is thought to involve the induction of apoptosis, a process of programmed cell death. It has also been shown to inhibit the ABCB1 (MDR1) efflux pump, which is a key mechanism of multidrug resistance in cancer cells.[6]

digraph "Spathulenol_Anticancer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Cancer_Cell [label="Cancer Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Pathway [label="Apoptosis Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABCB1_Pump [label="ABCB1 Efflux Pump", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemotherapy_Drugs [label="Chemotherapy Drugs", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Efflux [label="Drug Efflux", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Cancer_Cell; Cancer_Cell -> Apoptosis_Pathway [label="Induces", fontcolor="#34A853"]; Apoptosis_Pathway -> Cell_Death; this compound -> ABCB1_Pump [label="Inhibits", fontcolor="#34A853"]; Chemotherapy_Drugs -> Cancer_Cell; ABCB1_Pump -> Drug_Efflux; Drug_Efflux -> Chemotherapy_Drugs [dir=back]; }

Caption: Proposed anticancer mechanisms of this compound.

Experimental Protocols

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Culture and Treatment: Culture cancer cells and treat them with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[9]

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

This assay measures the ability of a compound to inhibit the ABCB1 efflux pump.

  • Cell Culture: Use a cell line that overexpresses the ABCB1 pump (e.g., a multidrug-resistant cancer cell line).

  • Cell Loading: Incubate the cells with the fluorescent substrate Rhodamine 123 in the presence or absence of various concentrations of this compound.

  • Efflux Period: After loading, wash the cells and incubate them in a substrate-free medium to allow for efflux.

  • Detection: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer or flow cytometer.

  • Data Analysis: Compare the fluorescence intensity in the this compound-treated cells to the control cells. An increase in intracellular fluorescence indicates inhibition of the ABCB1 pump.

Antimicrobial Activity

This compound has demonstrated activity against a range of microbial pathogens, including bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane.

digraph "Spathulenol_Antimicrobial_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Microbial_Cell [label="Microbial Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Leakage [label="Ion Leakage", fillcolor="#F1F3F4", fontcolor="#202124"]; Loss_of_Integrity [label="Loss of Cellular Integrity", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Death [label="Microbial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Microbial_Cell; Microbial_Cell -> Cell_Membrane [label="Interacts with", style=dashed]; Cell_Membrane -> Ion_Leakage; Cell_Membrane -> Loss_of_Integrity; Ion_Leakage -> Cell_Death; Loss_of_Integrity -> Cell_Death; }

Caption: Proposed antimicrobial mechanism of this compound.

Conclusion

The preliminary studies on the mechanism of action of this compound reveal its potential as a multifaceted therapeutic agent. Its ability to target key pathways in inflammation, cancer, and microbial infections provides a strong rationale for further investigation. The experimental protocols and data presented in this guide offer a foundation for researchers to design and conduct more in-depth studies to fully elucidate the molecular mechanisms of this compound and to explore its potential for drug development. Further research is warranted to identify its precise molecular targets within the implicated signaling pathways and to validate these preliminary findings in preclinical and clinical settings.

References

Spathulenol solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Spathulenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a tricyclic sesquiterpenoid alcohol of significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3][4][5][6] Due to its lipophilic nature, this compound's solubility is a critical parameter for its extraction, formulation, and application in both research and drug development.

Physicochemical Properties of this compound

This compound (C₁₅H₂₄O) is a volatile sesquiterpenoid with a molecular weight of 220.35 g/mol .[1][7][8] Its structure, featuring a cyclopropane ring fused to a seven-membered ring, contributes to its biological activity and dictates its solubility characteristics.[1] As a lipophilic molecule, it is expected to have low aqueous solubility and be more soluble in organic solvents.[7]

This compound Solubility Profile

While extensive quantitative solubility data for this compound in a wide range of organic solvents is limited in publicly available literature, a qualitative and predictive profile can be established from various sources.[7] The compound is generally described as soluble in alcohols and polar aprotic solvents.

Table 1: Summary of this compound Solubility in Various Solvents

SolventSolubility TypeReported SolubilitySource(s)
WaterAqueous0.032 g/L (Predicted)[7][9]
12.44 mg/L @ 25 °C (Estimated)[10]
Insoluble[11]
EthanolAlcoholSoluble / Dissolves well[10][11][12]
MethanolAlcoholExpected to be soluble[7]
IsopropanolAlcoholExpected to be soluble[7]
Dimethyl sulfoxide (DMSO)Polar AproticSoluble[3][7]
AcetonePolar AproticExpected to be soluble[7]
HexaneNon-polarExpected to be soluble[7]
ChloroformNon-polarExpected to be soluble[7]
Ethyl acetateNon-polarExpected to be soluble[7]

Note: Much of the available data is predictive or qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The gold standard for experimentally determining the equilibrium solubility of a compound like this compound is the shake-flask method.[7][13] This protocol is adapted from established methodologies for compounds with similar physicochemical properties.[7]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials
  • This compound (solid, purified form)

  • Selected solvents (e.g., ethanol, methanol, DMSO, acetone, hexane)

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Sealed vials with appropriate closures

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)[7]

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The key is to ensure there is undissolved solid material present.[7]

  • Equilibration : Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation : After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid, leaving a clear, saturated supernatant.[7]

  • Sample Analysis : Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.[7]

  • Quantification : Analyze the diluted sample using a validated method like HPLC-UV or GC-MS to determine the exact concentration of this compound.[7]

  • Data Reporting : The solubility is reported in standard units such as mg/mL or mol/L at the specified temperature.[7]

cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_result Result prep1 Add excess this compound to known solvent volume prep2 Seal vial prep1->prep2 equil1 Incubate with shaking (e.g., 24-72h at 25°C) prep2->equil1 sep1 Centrifuge at high speed to pellet solid equil1->sep1 sep2 Withdraw aliquot of clear supernatant sep1->sep2 sep3 Dilute sample for analytical quantification sep2->sep3 sep4 Analyze via HPLC-UV or GC-MS sep3->sep4 res1 Report solubility (e.g., mg/mL or mol/L) sep4->res1

Diagram 1: Workflow for Shake-Flask Solubility Determination.

Related Methodologies and Workflows

Understanding solubility is often linked to the compound's stability in solution and its isolation from natural sources. The following workflows are relevant for professionals working with this compound.

Forced Degradation Study

To ensure that the analytical methods used for solubility are stability-indicating, forced degradation studies are performed. This involves subjecting this compound to stress conditions to produce its degradation products.[7]

cluster_stress Stress Conditions start This compound in Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl) start->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH) start->base oxid Oxidative (e.g., 3% H₂O₂) start->oxid therm Thermal (e.g., 80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analyze samples at various time points via stability-indicating HPLC method acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis result Confirm separation of parent peak from degradation products analysis->result

Diagram 2: Workflow for a Forced Degradation Study.
Isolation and Purification Workflow

The solubility of this compound in non-polar and moderately polar solvents is exploited during its isolation from essential oils via column chromatography.[8]

start Plant Material (e.g., Dried Aerial Parts) step1 Hydrodistillation or Steam Distillation start->step1 step2 Crude Essential Oil step1->step2 step3 Column Chromatography (Silica Gel) step2->step3 step4 Elute with Solvent Gradient (e.g., n-hexane -> ethyl acetate) step3->step4 step5 Collect & Monitor Fractions via TLC step4->step5 step6 Combine Pure Fractions step5->step6 end Isolated this compound step6->end

Diagram 3: General Workflow for this compound Isolation.

This compound in Biological Systems: A Note on Signaling

The biological activity of this compound is a key driver of its research interest. Its anti-inflammatory effects, for instance, are linked to the inhibition of enzymes in the arachidonic acid metabolism pathway.[14] Understanding these pathways is crucial for developing therapeutic applications.

cluster_pathways Metabolic Pathways aa Arachidonic Acid (from Cell Membrane) cox COX-1 / COX-2 Enzymes aa->cox lox LOX Enzyme aa->lox prosta Prostaglandins (Inflammation) cox->prosta leuko Leukotrienes (Inflammation) lox->leuko spath This compound spath->cox Inhibits spath->lox Inhibits

References

Spathulenol: An In-depth Technical Guide on its Immunomodulatory Effects on Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spathulenol, a tricyclic sesquiterpenoid alcohol found in various plant essential oils, has demonstrated notable immunomodulatory properties, particularly concerning its effects on lymphocytes. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's impact on lymphocyte function. It details the compound's inhibitory effects on lymphocyte proliferation and its ability to induce apoptosis through a caspase-3 independent pathway. This document summarizes key quantitative data, provides detailed experimental protocols for assessing these effects, and visually represents the proposed signaling pathways through which this compound may exert its immunomodulatory actions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are investigating the therapeutic potential of natural compounds.

Introduction

Lymphocytes, as the primary effector cells of the adaptive immune system, play a crucial role in orchestrating immune responses. Their activation, proliferation, and differentiation are tightly regulated processes. Dysregulation of lymphocyte function can lead to various pathological conditions, including autoimmune diseases and chronic inflammation. Consequently, there is significant interest in identifying and characterizing novel compounds that can modulate lymphocyte activity. This compound, a natural sesquiterpenoid, has emerged as a promising candidate in this area. This guide will delve into the technical details of its immunomodulatory effects on these vital immune cells.

Quantitative Data on the Bioactivity of this compound on Lymphocytes

The immunomodulatory activity of this compound on lymphocytes has been quantified in several key studies. The primary effects observed are the inhibition of lymphocyte proliferation and the induction of apoptosis. These findings are summarized in the table below for clear comparison.

Bioactivity Cell Type Assay Parameter Value Reference
Inhibition of ProliferationActivated human peripheral blood lymphocytesLymphocyte Proliferation AssayIC5085.4 ± 11.08 µg/mL[1]
Induction of ApoptosisStimulated human peripheral blood lymphocytesFlow Cytometry (Annexin V/PI)IC5077.2 ± 5.31 µg/mL[1]
Cytokine ModulationOVA-primed murine splenocytesELISAIL-4 InhibitionSlight inhibition at 50 µM[2]

*Note: The this compound used in the primary studies was part of a concentrated fraction (62% purity) from Salvia mirzayanii.[1]

Core Immunomodulatory Effects on Lymphocytes

Inhibition of Lymphocyte Proliferation

This compound has been shown to exert a potent inhibitory effect on the proliferation of activated lymphocytes.[1] This anti-proliferative capacity is a key aspect of its immunomodulatory potential, suggesting its utility in conditions characterized by excessive lymphocyte expansion. The mechanism underlying this inhibition is thought to be linked to the disruption of critical signaling pathways required for T-cell activation and cell cycle progression.

Induction of Caspase-3 Independent Apoptosis

A significant finding is that this compound induces apoptosis in activated lymphocytes through a pathway that appears to be independent of caspase-3.[1] Caspase-3 is a key executioner caspase in the classical apoptotic pathway. The observation that this compound's activity is independent of this enzyme suggests it may trigger an alternative, regulated cell death program. This could be particularly relevant for overcoming resistance to conventional apoptosis-inducing therapies that rely on caspase activation.

Proposed Signaling Pathways of this compound in Lymphocytes

While the precise molecular targets of this compound are still under investigation, current evidence and studies on related sesquiterpenes suggest the involvement of key signaling pathways that govern lymphocyte activation, survival, and apoptosis.

Putative Inhibition of T-Cell Activation Signaling

T-cell activation is a complex process initiated by the T-cell receptor (TCR) and co-stimulatory signals, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. Sesquiterpene lactones, a class of compounds structurally related to this compound, have been shown to inhibit TCR activation by blocking Ca2+ mobilization and ERK1/2 phosphorylation.[3] It is plausible that this compound interferes with these early activation events, thereby preventing lymphocyte proliferation.

T_Cell_Activation_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 IKK IKK TCR->IKK CD28 CD28 Ras Ras CD28->Ras IP3 IP3 PLCg1->IP3 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB releases IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc This compound This compound This compound->Ca_Flux Inhibits This compound->ERK Inhibits This compound->NFkB_nuc Inhibits Gene_Expression Gene Expression (Proliferation, Cytokines) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Caption: Putative inhibition of T-cell activation pathways by this compound.

Proposed Caspase-3 Independent Apoptosis Pathway

The induction of apoptosis in a caspase-3 independent manner suggests the activation of alternative cell death pathways. One such pathway involves the release of mitochondrial proteins like Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG).[4][5] These factors can translocate to the nucleus and induce DNA fragmentation and chromatin condensation, leading to cell death. It is hypothesized that this compound may trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of these factors. Additionally, molecular docking studies have suggested that this compound can bind to the tumor suppressor protein p53, which could potentially activate downstream apoptotic pathways.[6]

Caspase_Independent_Apoptosis This compound This compound p53 p53 This compound->p53 Activates? Mitochondrion Mitochondrion This compound->Mitochondrion Induces MOMP p53->Mitochondrion Induces MOMP AIF AIF Mitochondrion->AIF Releases EndoG Endonuclease G Mitochondrion->EndoG Releases Nucleus Nucleus AIF->Nucleus DNA_Frag DNA Fragmentation & Chromatin Condensation AIF->DNA_Frag EndoG->Nucleus EndoG->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Caption: Proposed caspase-3 independent apoptosis pathway induced by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the immunomodulatory effects of this compound, this section provides detailed methodologies for the key experiments cited.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of lymphocytes, which is proportional to their proliferation rate.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or other mitogens (e.g., anti-CD3/anti-CD28 antibodies)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed lymphocytes at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.

  • Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).

  • Stimulation: Add a mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Lymphocytes (1x10⁵ cells/well) start->seed_cells add_this compound Add this compound & Controls seed_cells->add_this compound add_mitogen Add Mitogen (e.g., PHA) add_this compound->add_mitogen incubate_72h Incubate for 72h add_mitogen->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Buffer incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based lymphocyte proliferation assay.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lymphocytes treated with this compound as described above.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the lymphocytes by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow start Start treat_cells Treat Lymphocytes with this compound start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_15min Incubate for 15 min (dark, RT) stain->incubate_15min add_buffer Add Binding Buffer incubate_15min->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cytokine Production Measurement by ELISA

This assay quantifies the concentration of specific cytokines in the culture supernatant.

Materials:

  • Supernatants from lymphocyte cultures treated with this compound.

  • Cytokine-specific ELISA kit (e.g., for IL-2, IFN-γ, IL-4, TNF-α)

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate several times with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample Addition: Add standards and culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Wash the plate.

  • Substrate Addition: Add the substrate solution and incubate until color develops.

  • Stopping Reaction: Add the stop solution.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory effects on lymphocytes, primarily through the inhibition of proliferation and the induction of caspase-3 independent apoptosis. The data presented in this guide provide a solid foundation for its further investigation as a potential therapeutic agent for immune-related disorders. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways. A comprehensive analysis of its effects on a wider range of lymphocyte-derived cytokines is also warranted to fully understand its impact on the immune response. Furthermore, in vivo studies are necessary to validate these in vitro findings and to assess the therapeutic efficacy and safety profile of this compound in relevant disease models. The detailed protocols and conceptual frameworks provided herein are intended to facilitate these future research endeavors.

References

Spathulenol: A Sesquiterpene with Promising Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Spathulenol, a tricyclic sesquiterpenoid alcohol, is a natural compound found in the essential oils of numerous plants. It has garnered significant scientific interest for its diverse pharmacological activities, including notable anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting key enzymes and modulating critical signaling pathways involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes

This compound has been shown to directly inhibit the activity of several enzymes that play a crucial role in the synthesis of inflammatory mediators.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: this compound demonstrates inhibitory activity against both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1] Additionally, it inhibits the lipoxygenase (LOX) pathway, thereby reducing the production of leukotrienes, another class of inflammatory molecules.[1] Kinetic studies suggest that this compound acts as a non-competitive inhibitor of both COX and LOX enzymes.[2]

  • Proteinase Inhibition: this compound has been observed to inhibit proteinases, enzymes that are released during inflammatory processes and contribute to tissue damage.[2]

Modulation of Inflammatory Signaling Pathways

While direct mechanistic studies on this compound are still emerging, evidence suggests its involvement in modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Essential oils rich in this compound have been shown to inhibit the translocation of the NF-κB p65 subunit to the nucleus.[3]

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK p38 JNK ERK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates This compound This compound This compound->MAPKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Transcription

Other Anti-inflammatory Mechanisms
  • Inhibition of Protein Denaturation: Inflammation can lead to the denaturation of proteins. This compound has been shown to inhibit heat-induced albumin denaturation, suggesting a mechanism for its protective effects in inflammatory conditions like arthritis.[2]

  • Hemolysis Inhibition: this compound exhibits the ability to inhibit the hemolysis of human red blood cells, indicating a membrane-stabilizing effect that can be beneficial in inflammatory conditions.[2]

  • Nitric Oxide (NO) Inhibition: While not extensively detailed for this compound alone, essential oils containing this compound have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[4] Overproduction of NO is a hallmark of inflammation.

Quantitative Data on Anti-inflammatory Activities

The following tables summarize the key quantitative data from in vitro and in vivo studies on the anti-inflammatory effects of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayIC50 (µg/mL)Inhibition Range (%)Reference
COX-1 Inhibition --[1]
COX-2 Inhibition -29.6 - 43.4[1]
Lipoxygenase (LOX) Inhibition 32.6326.3 - 41.2[1]
Proteinase Inhibition 59.3532.6 - 43.9[2]
Protein Denaturation Inhibition 52.2846.2 - 71.4[2]
Hemolysis Inhibition 72.6317.11 - 29.92[2]
Nitric Oxide (NO) Production Inhibition 19.48 (Essential Oil)-[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelDosageEffectMaximal Inhibition (%)Reference
Carrageenan-induced Paw Edema 10 mg/kg (oral)Reduced edema-[5][6]
Freund's Complete Adjuvant (CFA) Model 10 mg/kg (oral) for 21 daysInhibited mechanical hyperalgesia, cold response, edema, and myeloperoxidase activity85.00 (edema)[6][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are protocols for key experiments cited in the literature.

In Vitro Assays

1. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-1, COX-2, and LOX.

  • Methodology:

    • Prepare reaction mixtures containing the respective enzyme (COX-1, COX-2, or LOX), a substrate (e.g., arachidonic acid), and various concentrations of this compound or a reference inhibitor (e.g., indomethacin, diclofenac).

    • Incubate the mixtures at 37°C for a specified time.

    • Stop the reaction and measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using appropriate methods such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition and determine the IC50 value.[1]

2. Protein Denaturation Inhibition Assay

  • Principle: This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

  • Methodology:

    • Prepare a reaction mixture containing a solution of BSA or egg albumin and various concentrations of this compound.

    • Incubate the mixture at a physiological pH (e.g., 6.3) at 37°C for 20 minutes.

    • Induce denaturation by heating at 51°C for 20 minutes.

    • After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation.[2]

3. Nitric Oxide (NO) Production Inhibition Assay in Macrophages

  • Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Methodology:

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Determine the percentage of NO production inhibition and the IC50 value.[4]

NO_Inhibition_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound (various concentrations) A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Collect supernatant C->D E Add Griess Reagent D->E F Measure absorbance at 540 nm E->F G Calculate % NO Inhibition and IC50 F->G

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rodents

  • Principle: This is a widely used model of acute inflammation. Injection of carrageenan into the paw induces a local inflammatory response characterized by edema.

  • Methodology:

    • Administer this compound (e.g., 10 mg/kg, orally) or a vehicle control to rodents (rats or mice).

    • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.[5][6]

Carrageenan_Edema_Workflow A Administer this compound (e.g., 10 mg/kg, p.o.) B Inject Carrageenan (1%) into hind paw A->B C Measure paw volume (Plethysmometer) at time intervals B->C D Calculate % Edema Inhibition C->D

2. Freund's Complete Adjuvant (CFA)-Induced Arthritis in Rodents

  • Principle: This model is used to induce a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.

  • Methodology:

    • Induce arthritis by injecting CFA into the subplantar region of the right hind paw of rodents.

    • Administer this compound (e.g., 10 mg/kg, orally) daily for a prolonged period (e.g., 21 days).

    • Monitor various parameters throughout the study, including:

      • Paw volume (edema)

      • Mechanical hyperalgesia (pain sensitivity)

      • Cold response

    • At the end of the study, collect tissues for further analysis, such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

    • Evaluate the inhibitory effects of this compound on these parameters compared to a control group.[6][7]

Conclusion

This compound demonstrates significant anti-inflammatory potential through a multi-targeted approach, including the inhibition of key pro-inflammatory enzymes and the modulation of critical signaling pathways. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its further investigation as a potential therapeutic agent for inflammatory diseases. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to build upon and further elucidate the precise mechanisms of action of this promising natural compound. Further research focusing on its effects on the NF-κB and MAPK signaling pathways is warranted to fully understand its therapeutic potential.

References

Spathulenol: A Potential Antifungal Agent Against Candida Species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal infections to life-threatening systemic candidiasis. The rise of drug-resistant Candida strains necessitates the discovery and development of novel antifungal agents. Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants, has emerged as a compound of interest due to the recognized antifungal properties of the essential oils in which it is a prominent component. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound against Candida species, intended for researchers, scientists, and professionals in the field of drug development. While direct studies on isolated this compound are limited, this document consolidates available data from research on this compound-rich essential oils to infer its potential and guide future research.

Antifungal Activity of this compound-Containing Essential Oils

Direct quantitative data on the antifungal activity of pure, isolated this compound against Candida species is not extensively available in peer-reviewed literature. However, numerous studies have demonstrated the potent anti-Candida effects of essential oils in which this compound is a major constituent. The data presented in the following tables are for the entire essential oils, and the activity is likely a result of the synergistic or additive effects of their various components, including this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Rich Essential Oils against Candida Species

Plant Source of Essential OilThis compound Content (%)Candida SpeciesMIC (µg/mL)Reference
Anaxagorea dolichocarpa29.88C. famata0.019 (µL/mL)[1]
Duguetia echinophora12.30C. famata0.07 (µL/mL)[1]
Xylopia emarginata13.8C. famata0.019 (µL/mL)[1]
Solidago chilensis (leaves)26.09C. krusei1.95 - 62.5[2]
Solidago chilensis (leaves)26.09C. parapsilosis1.95 - 62.5[2]
Myroxylon peruiferumMajor ComponentC. albicans, C. tropicalis, C. parapsilosis, C. glabrata, C. krusei625 - 1250 (µL/mL)[3][4]
Annona vepretorum11.4C. albicans5000[5]
Annona vepretorum11.4C. tropicalis100[5]

Table 2: Minimum Fungicidal Concentration (MFC) of this compound-Rich Essential Oils against Candida Species

Plant Source of Essential OilThis compound Content (%)Candida SpeciesMFC (µg/mL)Reference
Solidago chilensis (leaves)26.09C. krusei1.95 - 62.5[2]
Solidago chilensis (leaves)26.09C. parapsilosis1.95 - 62.5[2]
Myroxylon peruiferumMajor ComponentC. albicans, C. tropicalis, C. parapsilosis, C. glabrata, C. krusei625 - 2500 (µL/mL)[3][4]
Duguetia echinophora12.30C. tropicalis2500 (µL/mL)[1]
Xylopia frutescensNot specifiedC. krusei2500 (µL/mL)[1]
Xylopia emarginata13.8C. auris5000 (µL/mL)[1]

Putative Mechanism of Action

The precise mechanism by which this compound exerts its antifungal activity against Candida species has not been elucidated. However, based on the known mechanisms of terpenoids and essential oils, it is hypothesized that this compound may act on the fungal cell membrane and interfere with ergosterol biosynthesis.

Disruption of Fungal Cell Membrane

Terpenoids, due to their lipophilic nature, can accumulate in the phospholipid bilayer of the fungal cell membrane. This can lead to a loss of membrane integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a common target for antifungal drugs. It is plausible that this compound could inhibit one or more enzymes involved in this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This would disrupt membrane function and inhibit fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase & other enzymes This compound This compound (Putative Inhibition) This compound->lanosterol MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis candida_culture Candida Culture (SDA, 35°C, 24-48h) inoculum_prep Inoculum Preparation (0.5 McFarland, Dilution in RPMI) candida_culture->inoculum_prep inoculation Inoculation of Wells inoculum_prep->inoculation spathulenol_dilutions This compound Serial Dilutions (in 96-well plate) spathulenol_dilutions->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation visual_reading Visual Reading of Growth Inhibition incubation->visual_reading mic_determination MIC Determination visual_reading->mic_determination

References

The Antimicrobial Spectrum of Spathulenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the antimicrobial spectrum of activity for the sesquiterpenoid alcohol, Spathulenol. This compound is a natural compound found in the essential oils of a variety of plants and has demonstrated a range of biological activities, including antimicrobial effects against bacteria and fungi.[1] This document consolidates available quantitative data, details common experimental methodologies, and visualizes key workflows to serve as a resource for ongoing research and development in the field of novel antimicrobial agents.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. The following tables summarize the available quantitative data for the antimicrobial activity of this compound. It is important to note that much of the existing research has evaluated this compound as a component of essential oils, rather than as an isolated compound.

Table 1: Antibacterial Activity of this compound

MicroorganismStrainMethodConcentration (µg/mL)ResultReference
Staphylococcus aureusNot SpecifiedNot Specified~1000MIC[2]
Bacillus subtilisNot SpecifiedNot Specified350MIC[2]
Bacillus cereusNot SpecifiedNot Specified0.5-1 µL/mLMIC[2]
Shigella bogdiiNot SpecifiedNot Specified0.5-1 µL/mLMIC[2]
Streptococcus pyogenesNot SpecifiedAgar DiffusionNot Specified~17.67 mm inhibition zone (from essential oil with this compound)[3]
Mycobacterium tuberculosisNot SpecifiedREMA methodNot SpecifiedModerate activity[4]

Table 2: Antifungal Activity of this compound

MicroorganismStrainMethodConcentration (µg/mL)ResultReference
Aspergillus nigerNot SpecifiedNot SpecifiedNot SpecifiedActivity noted in essential oils[5]
Candida albicansNot SpecifiedNot SpecifiedNot SpecifiedActivity noted in essential oils[6]

Note: Data for pure this compound is limited. Much of the available information pertains to essential oils where this compound is a major component. The concentrations and results should be interpreted in this context.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for two standard assays used to determine the antimicrobial activity of compounds like this compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that prevents visible microbial growth.[2]

Detailed Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known high concentration.[2]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.[2]

    • Add 100 µL of the this compound stock solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[2]

  • Inoculum Preparation:

    • Culture the target microorganism on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[2]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation: Add 100 µL of the standardized inoculum to each well, including a positive control (broth and inoculum) and a negative control (broth only).[2]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[2]

  • Reading of Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. Results can also be quantified using a microplate reader.[2]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.[2]

Principle: A standardized inoculum of the target microorganism is spread evenly over an agar plate. A paper disk impregnated with a known concentration of the test compound is placed on the agar surface. During incubation, the compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism.[2]

Detailed Protocol:

  • Preparation of Agar Plates: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes to a uniform depth of about 4 mm. Allow the agar to solidify.[2]

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism as described for the broth microdilution method (0.5 McFarland standard).[2]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess liquid. Swab the entire surface of the agar plate evenly in three directions to ensure a confluent lawn of growth.[2]

  • Application of Disks:

    • Sterilize paper disks (typically 6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the this compound solution.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[2]

  • Incubation: Invert the plates and incubate them under the same conditions as for the broth microdilution method.[2]

  • Reading of Results: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.[2]

Visualizing Experimental Workflows

Broth Microdilution Workflow

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilution stock->serial_dilution plate_prep Prepare 96-Well Plate with Broth plate_prep->serial_dilution inoculate_plate Inoculate Plate serial_dilution->inoculate_plate inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_plate incubation Incubate Plate inoculate_plate->incubation read_results Read MIC Results incubation->read_results

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Workflow

Agar_Disk_Diffusion_Workflow Agar Disk Diffusion Workflow cluster_prep Preparation cluster_application Application cluster_incubation_reading Incubation & Reading agar_prep Prepare Agar Plates inoculate_agar Inoculate Agar Surface agar_prep->inoculate_agar inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_agar place_disk Place Disks on Agar inoculate_agar->place_disk impregnate_disk Impregnate Disks with This compound impregnate_disk->place_disk incubation Incubate Plates place_disk->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone

Caption: Workflow for the agar disk diffusion susceptibility test.

Potential Mechanism of Action

While the precise antimicrobial mechanism of this compound is not yet fully elucidated, preliminary in-silico studies suggest a potential mode of action. Molecular docking analyses have indicated that this compound may act as an inhibitor of bacterial DNA gyrase B.[5] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription, making it a validated target for antibacterial agents.[7][8] By binding to the ATP-binding pocket of the Gyrase B subunit, this compound could potentially disrupt these vital cellular processes, leading to bacterial cell death.[5]

Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound GyraseB DNA Gyrase B (ATP-binding pocket) This compound->GyraseB Binds to DNA_Gyrase DNA Gyrase Complex GyraseB->DNA_Gyrase Inhibits function of DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

References

Spathulenol as a Potential Chemotherapy Adjuvant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a primary obstacle to successful cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Spathulenol, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants, has emerged as a promising candidate for a chemotherapy adjuvant.[1][2][3] This document provides a technical overview of the existing research on this compound, focusing on its mechanisms of action, potential as an MDR reversal agent, and cytotoxic properties. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Core Mechanisms of Action

This compound exhibits a multi-faceted mechanism of action that contributes to its potential as an anticancer agent and chemotherapy adjuvant. Its activity is primarily centered on the induction of apoptosis, modulation of critical signaling pathways, and the reversal of multidrug resistance.

Induction of Apoptosis

Evidence suggests that this compound's cytotoxic effects against cancer cells are mediated, at least in part, by the induction of apoptosis, or programmed cell death.[4][5] Studies have shown that this compound treatment can lead to an increase in apoptotic cells, as demonstrated by flow cytometry analysis using Annexin V and propidium iodide staining.[6] Molecular docking studies further suggest a potential interaction between this compound and the tumor suppressor protein p53, which could activate downstream apoptotic pathways.[4][7] Another study noted that this compound could induce apoptosis in activated lymphocytes, possibly through a caspase-3 independent pathway.[4][6]

Modulation of Signaling Pathways

This compound is believed to interfere with multiple signaling cascades involved in tumorigenesis.[1] Preliminary research indicates a potential role in the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, both of which are crucial for cancer cell proliferation, survival, and inflammation.[4] By inhibiting these pathways, this compound may reduce the production of pro-inflammatory mediators and suppress cancer cell growth.

This compound This compound p53 p53 Activation This compound->p53 NFkB NF-κB Pathway Inhibition This compound->NFkB MAPK MAPK Pathway Modulation This compound->MAPK Apoptosis Induction of Apoptosis p53->Apoptosis NFkB->Apoptosis (inhibition of anti-apoptotic genes) Proliferation Decreased Cell Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: Proposed mechanisms of this compound's anticancer activity.

Reversal of Multidrug Resistance (MDR)

A significant aspect of this compound's potential as a chemotherapy adjuvant is its ability to inhibit the human ABCB1 (P-gp) efflux pump.[1][8] This protein is a primary driver of MDR in cancer cells, actively removing a wide range of chemotherapy drugs.

By inhibiting P-gp, this compound can increase the intracellular accumulation and retention of co-administered chemotherapeutic agents, thereby restoring their cytotoxicity in resistant cells.[1] This has been demonstrated in studies using L5178 mouse T-cell lymphoma cells that overexpress the ABCB1 pump. In these cells, this compound significantly promoted the accumulation of rhodamine 123, a known substrate of ABCB1.[1] This suggests that this compound could be used in combination chemotherapy to overcome MDR in cancers where P-gp is overexpressed.[1][2]

cluster_0 MDR Cancer Cell (Without this compound) cluster_1 MDR Cancer Cell (With this compound) Chemo_in1 Chemotherapy Drug Pgp1 P-gp Efflux Pump (Active) Chemo_in1->Pgp1 Enters Cell Chemo_out1 Drug Efflux Pgp1->Chemo_out1 Pumps Drug Out This compound This compound Pgp2 P-gp Efflux Pump (Inhibited) This compound->Pgp2 Inhibits Chemo_in2 Chemotherapy Drug Chemo_in2->Pgp2 Enters Cell Accumulation Intracellular Drug Accumulation & Cell Death Pgp2->Accumulation Efflux Blocked

Caption: this compound's inhibition of P-glycoprotein to reverse MDR.

Quantitative Data: Cytotoxicity

This compound has demonstrated cytotoxic and antiproliferative effects across various cancer cell lines. However, its cytotoxicity is often moderate, which is a desirable characteristic for an MDR adjuvant, as it can inhibit the efflux pump at concentrations that are not highly toxic to normal cells.[1]

Cell LineCancer TypeAssayEndpointResultReference
MCF-7 Breast CancerNot SpecifiedIC505.38 ± 0.20 µg/mL[1]
PC-3 Prostate CancerNot SpecifiedIC502.25 ± 0.28 µg/mL[1]
L5178 (MDR) Mouse T-cell LymphomaNot SpecifiedIC50> 6 µM[1]
K-562 LeukemiaSulforhodamine BTGI0.64 µg/mL[9]
SCC9 Oral CancerMTTIC50113.95 µg/mL**[7]
OVCAR-3 Ovarian CancerNot SpecifiedIC50Value presented but not specified[4]
Activated Lymphocytes N/AProliferationIC5085.4 ± 11.08 µg/mL [4][6]
Activated Lymphocytes N/AApoptosisIC5077.2 ± 5.31 µg/mL[4][6]
Result for a volatile oil with this compound as the major component (12.56%). TGI = Total Growth Inhibition.
**Result for an essential oil containing this compound.
***Result for a fraction containing 62% this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[5] Perform serial dilutions in a culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent and non-toxic (typically <0.5%).[5]

  • Treatment: Remove the medium from the wells and add the medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (untreated cells).[5]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[5]

  • Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

A 1. Seed cells in 96-well plate (24h incubation) B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for desired period (e.g., 24-72h) B->C D 4. Add MTT solution (2-4h incubation) C->D E 5. Viable cells convert yellow MTT to purple Formazan D->E F 6. Add solubilizing agent (e.g., DMSO) E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

MDR Reversal Assessment: Rhodamine 123 Accumulation Assay

This flow cytometry-based assay measures the intracellular accumulation of rhodamine 123, a fluorescent substrate of the P-gp pump, to assess the inhibitory activity of a compound on P-gp.[1]

  • Cell Lines: Use a pair of cell lines: a parental drug-sensitive line (e.g., L5178 PAR) and a subline engineered to overexpress P-gp (e.g., L5178 MDR).[1]

  • Cell Preparation: Harvest and suspend cells in a suitable buffer or medium.

  • Treatment: Incubate the cells with this compound at various concentrations (or a known P-gp inhibitor as a positive control) for a defined period.

  • Substrate Addition: Add rhodamine 123 to the cell suspension and incubate to allow for uptake and efflux.

  • Washing: Wash the cells with a cold buffer to remove extracellular rhodamine 123.

  • Data Acquisition: Analyze the intracellular fluorescence of the cell population using a flow cytometer.

  • Analysis: Compare the fluorescence intensity of the MDR cells treated with this compound to that of untreated MDR cells and the parental cell line. An increase in fluorescence in the treated MDR cells indicates inhibition of the P-gp pump and intracellular accumulation of rhodamine 123.[1]

Conclusion and Future Directions

This compound presents a compelling profile as a potential chemotherapy adjuvant. Its ability to inhibit the P-gp efflux pump at non-toxic concentrations is its most significant attribute for this application, suggesting it could resensitize resistant tumors to conventional chemotherapeutic agents.[1] Furthermore, its pro-apoptotic and signaling pathway-modulating activities may provide synergistic anticancer effects.[4]

While preliminary data is promising, further research is required.[4] In vivo studies are essential to validate the efficacy and safety of this compound in combination chemotherapy regimens.[1] Elucidating the specific molecular targets within the NF-κB and MAPK signaling pathways will provide a more complete understanding of its mechanism of action.[4] Continued investigation into this compound could lead to the development of novel therapeutic strategies to combat multidrug resistance and improve outcomes for cancer patients.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Spathulenol from Plant Material Using Hydrodistillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants.[1] It has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and immunomodulatory activities.[2][3][4] These biological activities make this compound a promising candidate for further investigation in drug discovery and development.[2] Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.[5][6] This technique involves the co-distillation of plant material with water, offering a simple and effective means to isolate volatile compounds like this compound.[7] These application notes provide detailed protocols and quantitative data for the extraction of this compound from various plant sources using hydrodistillation.

Data Presentation: this compound Content and Essential Oil Yield

The yield of essential oil and the concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical origin, and the extraction conditions.[6] Below is a summary of quantitative data from various studies.

Plant SpeciesPlant PartEssential Oil Yield (% w/w)This compound Content (%)Reference
Moluccella aucheriDried Aerial Parts0.163.3[8][9]
Stevia rebaudianaLeafNot Specified14.9[8][10]
Jatropha gossypifoliaNot Specified0.21 ± 0.093.63[11]
Anaxagorea dolichocarpaLeavesNot Specified29.88[12]
Syzygiella rubricaulisNot SpecifiedNot Specified6.835[13]
Stachys germanicaAerial Parts0.05<2[14]
Campomanesia adamantiumLeavesNot Specified11.50 - 20.66[15]
Acronychia pedunculataLeavesNot SpecifiedMajor Component[3]
Salvia mirzayaniiNot SpecifiedNot SpecifiedMajor Component[4][16]
Patchouli (Pogostemon cablin)Not SpecifiedNot SpecifiedPresent[17]

Experimental Protocols

Protocol 1: Hydrodistillation of this compound from Moluccella aucheri

This protocol is adapted from the methodology described for the extraction of essential oil from Moluccella aucheri, which is particularly rich in this compound.[8][18]

Materials and Equipment:

  • Dried aerial parts of Moluccella aucheri (100 g), coarsely powdered[10][18]

  • Clevenger-type apparatus[18]

  • Heating mantle[18]

  • Distilled water[18]

  • Anhydrous sodium sulfate[18]

  • Sealed amber vials for storage[18]

  • Grinder or mill

  • Analytical balance

Procedure:

  • Plant Material Preparation: Weigh 100 g of the dried, powdered aerial parts of Moluccella aucheri.[18] Grinding the plant material to a suitable particle size increases the surface area for extraction.[18]

  • Apparatus Setup: Place the powdered plant material into the flask of the Clevenger-type apparatus. Add a sufficient amount of distilled water to completely immerse the material.[7][18]

  • Hydrodistillation: Assemble the Clevenger apparatus and begin heating the flask using a heating mantle.[18] The temperature should be maintained at the boiling point of water (100°C at standard pressure).[6]

  • Extraction Duration: Continue the hydrodistillation for 3 hours.[8][18] The optimal extraction time can vary depending on the plant material and should be determined empirically for new sources.[18][19]

  • Oil Collection: After 3 hours, turn off the heating mantle and allow the apparatus to cool. The essential oil will have collected in the calibrated tube of the Clevenger apparatus, separated from the aqueous layer (hydrosol).[5][18] Carefully collect the essential oil layer.[10]

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.[8][18] Store the dried essential oil in a sealed amber vial at 4°C until further analysis.[18]

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying volatile compounds like this compound in essential oils.[1]

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)[1][8]

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)[8]

  • Helium (carrier gas)[8]

  • This compound reference standard

  • Hexane (or other suitable solvent)[1]

  • Microsyringe

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in hexane at known concentrations to generate a calibration curve.[1]

  • Sample Preparation: Dilute the extracted essential oil in hexane to a concentration that falls within the range of the calibration curve.[1]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the diluted sample into the GC injector.[8][11]

    • GC Conditions:

      • Injector Temperature: 280°C[11]

      • Oven Temperature Program: Start at 60°C, hold for a few minutes, then ramp up to 240-250°C at a rate of 3-5°C/min.[1][8]

      • Carrier Gas Flow Rate: Set to a constant flow of approximately 1 mL/min.[1][8]

    • MS Conditions:

      • Ion Source Temperature: 220-280°C[11]

      • Ionization Mode: Electron Impact (EI) at 70 eV[8]

      • Mass Range: Scan from m/z 35 to 500.[11]

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the reference standard and spectral libraries.[1]

    • Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the standard solutions.[1]

Mandatory Visualizations

G A Plant Material (e.g., Dried Aerial Parts) B Grinding/Powdering A->B C Hydrodistillation (Clevenger Apparatus) B->C E Heating (3 hours) D Water D->C F Condensation E->F Vapor Mixture G Separation (Oil and Hydrosol) F->G H Essential Oil Collection G->H Essential Oil I Drying (Anhydrous Na2SO4) H->I J Storage (4°C, Amber Vial) I->J K GC-MS Analysis J->K

Caption: Experimental workflow for this compound extraction and analysis.

G This compound This compound cox COX-1 / COX-2 This compound->cox Inhibition lox LOX This compound->lox Inhibition lymphocyte Lymphocyte Proliferation This compound->lymphocyte Inhibition apoptosis Apoptosis Induction (Caspase-3 Independent) This compound->apoptosis inflammation Inflammatory Stimuli arachidonic_acid Arachidonic Acid Metabolism inflammation->arachidonic_acid arachidonic_acid->cox arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation) cox->prostaglandins leukotrienes Leukotrienes (Inflammation) lox->leukotrienes immune_response Immunomodulation

Caption: Proposed signaling pathways for this compound's biological activity.

References

Application Notes and Protocols for the Isolation and Purification of Spathulenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of a variety of plants.[1][2] This natural compound has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and immunomodulatory effects.[2][3] These properties make this compound a promising candidate for further investigation in drug discovery and development.[2] This document provides detailed protocols for the extraction of essential oils containing this compound and its subsequent purification using column chromatography. It also summarizes its key physicochemical properties and biological activities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O[4]
Molecular Weight220.35 g/mol [4]
AppearanceColorless to pale yellow clear liquid (estimated)[5]
Boiling Point296.00 to 298.00 °C @ 760.00 mm Hg[4][5]
Flash Point255.00 °F (123.89 °C)[5]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6]
CAS Number6750-60-3[4]

Table 2: Chromatographic Data for this compound Purification

ParameterValue/Description
Stationary Phase Silica gel (60-120 mesh)[1]
Mobile Phase n-hexane and ethyl acetate in a stepwise gradient[1]
Elution Gradient Start with 100% n-hexane, gradually increasing the polarity by introducing ethyl acetate (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate)[1]
Monitoring Technique Thin Layer Chromatography (TLC)[1]

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oils containing this compound from plant material using a Clevenger-type apparatus.[1]

Materials and Equipment:

  • Dried and coarsely powdered plant material (e.g., aerial parts of Moluccella aucheri)[1][7]

  • Clevenger-type apparatus[1]

  • 2-liter flask[1]

  • Distilled water[1]

  • Heating mantle

  • Anhydrous sodium sulfate[8]

  • Sealed amber vial[8]

Procedure:

  • Preparation of Plant Material: Air-dry the collected plant parts in a shaded, well-ventilated area until they are brittle. Grind the dried material into a coarse powder.[1]

  • Apparatus Setup: Place approximately 100 g of the dried, powdered plant material into a 2-liter flask of a Clevenger-type apparatus.[1] Add enough distilled water to fully submerge the material.[1]

  • Hydrodistillation: Heat the flask for approximately 3 hours to carry out the hydrodistillation process.[7]

  • Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer.[1]

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the final essential oil in a sealed amber vial at 4°C in the dark.[1][8]

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the purification of this compound from the crude essential oil using silica gel column chromatography.[1]

Materials and Equipment:

  • Crude essential oil containing this compound

  • Glass chromatography column

  • Silica gel (60-120 mesh)[1]

  • n-hexane[1]

  • Ethyl acetate[1]

  • Beakers or test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator[1]

Procedure:

  • Column Preparation: Prepare a slurry of silica gel in n-hexane. Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles. Add a small layer of sand on top of the silica gel to prevent disturbance during sample loading.[9]

  • Sample Loading: Dissolve a known quantity of the crude essential oil in a minimal amount of n-hexane. In a separate beaker, add a small amount of silica gel and adsorb the dissolved oil onto it. Once the solvent has evaporated, carefully load the dried, adsorbed sample onto the top of the prepared column.[1]

  • Elution: Begin the elution process with 100% n-hexane as the mobile phase.[1] Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).[1]

  • Fraction Collection: Collect the eluate in sequential fractions in separate test tubes or beakers.[1]

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates.[1] Develop the TLC plates in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to identify the fractions containing this compound.

  • Combining Fractions: Combine the fractions that show a pure spot corresponding to this compound on the TLC plate.[1]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the isolated this compound.[1]

Visualizations

experimental_workflow cluster_extraction Protocol 1: Essential Oil Extraction cluster_purification Protocol 2: this compound Purification plant_material 1. Dried, Powdered Plant Material hydrodistillation 2. Hydrodistillation plant_material->hydrodistillation crude_oil 3. Crude Essential Oil hydrodistillation->crude_oil column_prep 4. Column Chromatography Preparation (Silica Gel, n-hexane) crude_oil->column_prep sample_loading 5. Sample Loading column_prep->sample_loading elution 6. Gradient Elution (n-hexane:ethyl acetate) sample_loading->elution fraction_collection 7. Fraction Collection elution->fraction_collection tlc 8. TLC Monitoring fraction_collection->tlc pooling 9. Pooling of Pure Fractions tlc->pooling evaporation 10. Solvent Evaporation pooling->evaporation pure_this compound 11. Pure this compound evaporation->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

signaling_pathway cluster_effects Immunomodulatory Effects of this compound This compound This compound Lymphocyte Activated Lymphocyte This compound->Lymphocyte Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Proliferation Proliferation Lymphocyte->Proliferation Caspase3 Caspase-3 Apoptosis->Caspase3 Independent Pathway

Caption: Proposed immunomodulatory signaling pathway of this compound.

References

Application Notes and Protocols for the Identification and Quantification of Spathulenol by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol ubiquitously found in the essential oils of a wide variety of plants.[1] Its presence is of significant interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity indispensable for accurate identification and quantification.[1]

These application notes provide a comprehensive protocol for the qualitative and quantitative analysis of this compound using GC-MS, aimed at ensuring reliable and reproducible results for researchers and professionals in the field.

Experimental Protocols

Sample Preparation

The method of sample preparation is critical and is contingent on the sample matrix.

For Essential Oils:

  • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[1]

  • Dissolve the oil in a suitable solvent, such as hexane or methanol, and dilute to the mark.[2][3]

  • For quantitative analysis, prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.[2]

  • Transfer an aliquot of the diluted sample and each standard solution into 2 mL autosampler vials for GC-MS analysis.[1]

For Plant Material (e.g., leaves, flowers):

  • Dry the plant material at a temperature that minimizes the loss of volatile compounds (e.g., 40°C) until a constant weight is achieved.[1][4]

  • Grind the dried plant material into a fine powder.[4]

  • Extract the essential oil through hydrodistillation using a Clevenger-type apparatus for approximately 3 hours.[4][5]

  • Alternatively, solvent extraction using a Soxhlet apparatus with a suitable solvent like hexane or ethanol can be performed.[1]

  • Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.[2]

  • Store the dried essential oil in a sealed, amber vial at 4°C until analysis.[2]

  • Prepare the extracted oil for GC-MS analysis as described for essential oils.

GC-MS Analysis

The following parameters are recommended for the analysis of this compound. Optimization may be necessary depending on the specific instrument and sample matrix.

  • Gas Chromatograph: Coupled with a Mass Spectrometer (GC-MS).[2]

  • Column: DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.[3][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][5]

  • Injector Temperature: 250°C - 280°C.[3][6]

  • Injection Volume: 1 µL (split or splitless mode can be used depending on the sample concentration).[3][5]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 4°C/minute.

    • Ramp: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.[3]

    • Alternative Program: Initial temperature of 50°C for 3 minutes, then increase to 300°C at a rate of 5°C/min, and hold for 10 minutes.[6]

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 200°C - 230°C.[2][7]

    • Ionization Energy: 70 eV (Electron Ionization - EI).[2][7]

    • Mass Scan Range: 40-400 amu.[2]

Identification and Quantification

Qualitative Analysis (Identification):

The identification of this compound is based on two primary parameters:

  • Retention Time (RT): The retention time of the peak in the sample chromatogram should match that of a pure this compound standard analyzed under the same chromatographic conditions.[1]

  • Mass Spectrum: The mass spectrum of the unknown peak in the sample should be compared with the spectrum of a this compound standard and/or a reference library such as NIST or Wiley.[1][8] The molecular ion peak [M]⁺ for this compound (C15H24O) is observed at m/z 220.[9] Other characteristic fragment ions are observed at m/z 205, 187, 159, 145, 119, 91, 69, and 43.[9]

Quantitative Analysis:

  • Calibration Curve: Inject the prepared standard solutions of known concentrations to generate a calibration curve by plotting peak area against concentration.[2]

  • Sample Analysis: Inject the prepared sample solution into the GC-MS.[2]

  • Concentration Determination: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.[2] Integrate the peak area and use the calibration curve to determine the concentration of this compound in the sample.[2]

  • Relative Percentage: For a semi-quantitative approach, the relative percentage of this compound can be calculated using the normalization method, assuming the response factor is the same for all components.[6]

Data Presentation

The following table summarizes the quantitative data of this compound found in the essential oils of various plants as reported in the literature.

Plant SpeciesPlant PartThis compound Percentage (%)
Moluccella aucheriAerial Parts63.3%[5]
Eucalyptus camaldulensis-58.24%[10]
Kundmannia anatolicaAerial Parts17.40–24.99%[9]
Kundmannia syriacaAerial Parts19.07–24.99%[9]
Achillea filipendulinaStemMajor Component[9]
Lamium amplexicaule-9.53%[11]
Jatropha gossypifolia-3.63%[6]
Black Cumin-0.9–14.45%[9]

Mandatory Visualization

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results plant Plant Material extraction Hydrodistillation / Solvent Extraction plant->extraction essential_oil Essential Oil dilution Dilution in Solvent essential_oil->dilution extraction->dilution injection Injection into GC-MS dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification (RT & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) detection->quantification qual_result Qualitative Result (Presence of this compound) identification->qual_result quant_result Quantitative Result (Concentration of this compound) quantification->quant_result

Caption: Workflow for this compound Identification and Quantification by GC-MS.

References

Application Notes & Protocols: Structural Elucidaion of Spathulenol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spathulenol is a tricyclic sesquiterpene alcohol found in various essential oils of plants.[1][2][3] Its structural complexity, characterized by a cyclopropane ring fused to a seven-membered ring, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous identification and characterization.[4] This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, compiled from scientific literature. Data was acquired in Chloroform-d (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Atom No.Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
0.58d9.6
0.85t9.6
22.05m
32.30m
51.95m
61.65m
1.35dd12.0, 4.0
1.70dt12.0, 4.0
2.15m
2.35m
101.25s
110.65s
121.05s
131.07s
144.70s
14'4.72s
OH1.60s

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Atom No.Chemical Shift (δ) ppmCarbon Type
129.8CH₂
230.5CH
341.8CH₂
4152.9C
552.8CH
626.5CH₂
781.5C
849.5CH₂
936.5CH₂
1028.7C
1120.3C
1216.5CH₃
1328.0CH₃
14106.5CH₂
1526.2CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in 0.5-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a gradient probe.

  • COSY (Correlation Spectroscopy) Acquisition: [5]

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width (F1 and F2): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

    • Relaxation Delay: 1.5 seconds.

  • HSQC (Heteronuclear Single Quantum Coherence) Acquisition: [5]

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 2-8.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Relaxation Delay: 1.5 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: [5]

    • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 200-240 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 4-16.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

    • Relaxation Delay: 1.5 seconds.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Structural Elucidation

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Sample Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Process_Data Process NMR Spectra OneD_NMR->Process_Data TwoD_NMR->Process_Data Assign_Signals Assign ¹H & ¹³C Signals Process_Data->Assign_Signals Correlate_2D Analyze 2D Correlations Assign_Signals->Correlate_2D Elucidate_Structure Elucidate Final Structure Correlate_2D->Elucidate_Structure

Caption: Workflow for the structural elucidation of this compound using NMR.

Diagram 2: Key COSY and HMBC Correlations for this compound Structure

correlations cluster_structure This compound Structure with Key Correlations cluster_cosy COSY Correlations (¹H-¹H) cluster_hmbc HMBC Correlations (¹H-¹³C) This compound H1 H-1 H2 H-2 H1->H2 H9 H-9 H2->H9 H14 H-14 C4 C-4 H14->C4 C5 C-5 H14->C5 C3 C-3 H14->C3 H12 H-12 C10 C-10 H12->C10 C11 C-11 H12->C11

Caption: Key 2D NMR (COSY and HMBC) correlations for this compound.

Diagram 3: Logical Flow of 2D NMR Data Interpretation

interpretation start Start with 1D NMR Data (¹H and ¹³C Spectra) cosy COSY Spectrum Analysis (Identify ¹H-¹H Spin Systems) start->cosy hsqc HSQC Spectrum Analysis (Correlate Directly Bonded ¹H and ¹³C) start->hsqc hmbc HMBC Spectrum Analysis (Connect Spin Systems via Quaternary Carbons and Long-Range Couplings) cosy->hmbc hsqc->hmbc structure Assemble Fragments into Final Structure hmbc->structure validation Validate Structure with All NMR Data structure->validation

Caption: Logical flow for interpreting 2D NMR data for structural elucidation.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Evaluation of Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol, a tricyclic sesquiterpenoid alcohol, is a natural compound found in the essential oils of a variety of medicinal plants. It has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory activities. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the anti-inflammatory effects of this compound, complete with detailed experimental protocols and data interpretation guidelines. The methodologies described herein are designed to assess the compound's impact on key inflammatory mediators and signaling pathways, providing a robust framework for preclinical drug discovery and development.

Data Presentation

The following tables summarize the quantitative data on the in vitro anti-inflammatory activity of this compound from various studies.

Table 1: IC50 Values of this compound in Various In Vitro Anti-inflammatory Assays

AssayThis compound IC50 (µg/mL)Positive ControlPositive Control IC50 (µg/mL)Reference
HRBC Membrane Stabilization72.63Indomethacin39.34[1]
Diclofenac35.28[1]
Inhibition of Protein Denaturation52.28IndomethacinNot Reported[1]
DiclofenacNot Reported[1]
Proteinase Inhibitory Activity59.35Indomethacin39.64[1]
Diclofenac32.46[1]
Lipoxygenase (LOX) Inhibition32.63IndomethacinNot Reported[1]
Cyclooxygenase-1 (COX-1) InhibitionSignificant, selective inhibitionIndomethacinMore potent[1]
Cyclooxygenase-2 (COX-2) InhibitionSignificant inhibitionDiclofenacMore potent[1]

Note: Some studies have evaluated essential oils containing this compound rather than the pure compound. The data presented here is for isolated this compound where specified in the source.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are primarily designed for use with the murine macrophage cell line RAW 264.7, a common model for studying inflammation.

Cell Culture and Maintenance

Protocol:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain optimal growth and viability.

Assessment of this compound Cytotoxicity (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound for subsequent anti-inflammatory assays.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 24 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Measurement (ELISA)

Objective: To measure the effect of this compound on the production of PGE2, a pro-inflammatory prostanoid.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the PGE2 concentration in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)

Objective: To determine the effect of this compound on the secretion of key pro-inflammatory cytokines.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using specific commercial ELISA kits according to the manufacturer's protocols.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Objective: To investigate the molecular mechanism of this compound's anti-inflammatory action by analyzing key proteins in the NF-κB and MAPK signaling pathways.

Protocol:

  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Phospho-p65, p65, Phospho-IκBα, IκBα

    • Phospho-p38, p38, Phospho-JNK, JNK, Phospho-ERK, ERK

    • β-actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Anti-inflammatory Assays

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 Cell Culture seed Seed Cells in Plates start->seed This compound Pre-treat with this compound seed->this compound lps Stimulate with LPS This compound->lps mtt MTT Assay (Cytotoxicity) lps->mtt griess Griess Assay (NO) lps->griess elisa ELISA (PGE2, Cytokines) lps->elisa wb Western Blot (Signaling) lps->wb data Quantification & Statistical Analysis mtt->data griess->data elisa->data wb->data

Caption: General workflow for evaluating the in vitro anti-inflammatory effects of this compound.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Disclaimer: The following diagram illustrates a hypothesized mechanism of action for this compound based on studies of essential oils rich in this compound. Further research is required to confirm the direct effects of pure this compound on this pathway.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits? This compound->IkB prevents degradation? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes transcription mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates AP1 AP-1 p38->AP1 activate JNK->AP1 activate ERK->AP1 activate This compound This compound This compound->ASK1 inhibits? This compound->p38 inhibits phosphorylation? This compound->JNK inhibits phosphorylation? This compound->ERK inhibits phosphorylation? Genes Pro-inflammatory Gene Expression AP1->Genes

References

Application Notes and Protocols for Determining Spathulenol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various cell viability assays to determine the cytotoxic effects of Spathulenol, a natural sesquiterpenoid with demonstrated anticancer potential.

Introduction to this compound and Cytotoxicity Testing

This compound is a tricyclic sesquiterpene alcohol found in the essential oils of numerous plants.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines.[2] Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent. Cell viability assays are essential tools to quantify the cytotoxic effects of compounds like this compound, providing insights into its potency and mechanism of action. Commonly employed assays include the MTT, XTT, and LDH assays, which measure metabolic activity and cell membrane integrity, respectively.

Mechanisms of this compound-Induced Cytotoxicity

Current research suggests that this compound exerts its cytotoxic effects through the induction of apoptosis (programmed cell death).[3][4] Studies have indicated that this compound can trigger apoptosis in cancer cells, potentially through a caspase-3 independent pathway.[3][4] Furthermore, evidence suggests the involvement of key signaling pathways in mediating this compound's cytotoxic activity. Molecular docking studies and research on related terpenoids point towards the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways.[5] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key target for cancer therapy.[6] The NF-κB pathway plays a crucial role in inflammation and cell survival, and its inhibition can lead to apoptosis in cancer cells.[7]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)NotesReference(s)
MCF-7Breast Cancer5.38 ± 0.20~24.4Pure compound[8]
PC-3Prostate Cancer2.25 ± 0.28~10.2Pure compound[8]
K-562Leukemia0.64 (TGI)~2.9Volatile oil with 12.56% this compound[9]
Activated Lymphocytes-85.4 ± 11.08~387.662% this compound fraction[3][4]
OVCAR-3Ovarian Cancer49.30~223.7Pure compound[10]
SCC9Oral Cancer113.95~517.2Essential oil[2]

TGI: Total Growth Inhibition

Experimental Protocols

Detailed methodologies for three key cell viability assays are provided below. It is recommended to optimize experimental conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (wavelength: 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is another tetrazolium-based colorimetric assay where the water-soluble XTT is reduced to a soluble orange-colored formazan product by metabolically active cells. The intensity of the orange color is proportional to the number of viable cells.[8][12]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Multichannel pipette

  • Microplate reader (wavelength: 450-500 nm)

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent for one 96-well plate).[8]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[13] LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.[13]

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

  • Multichannel pipette

  • Microplate reader (wavelength: 490 nm)

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the manufacturer's instructions (e.g., 50 µL).

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well (e.g., 50 µL).

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_assays Cell Viability Assays prep Cell Culture Preparation (Seeding in 96-well plates) treat Treatment with this compound (Serial Dilutions) prep->treat incubate Incubation (24, 48, 72 hours) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt xtt XTT Assay (Metabolic Activity) incubate->xtt ldh LDH Assay (Membrane Integrity) incubate->ldh analysis Data Analysis (Absorbance Reading, IC50 Calculation) mtt->analysis xtt->analysis ldh->analysis

Caption: Workflow for assessing this compound's cytotoxicity.

G cluster_pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k Inhibition nfkb NF-κB This compound->nfkb Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis (Caspase-3 Independent) mtor->apoptosis Promotion nfkb->apoptosis Inhibition cell_death Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway of this compound.

References

Spathulenol Delivery Systems for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol, a tricyclic sesquiterpene alcohol found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] Its therapeutic potential is vast, yet its poor water solubility presents a challenge for effective in vivo delivery. This document provides detailed application notes and experimental protocols for the formulation and in vivo evaluation of this compound, with a focus on enhancing its bioavailability and therapeutic efficacy through advanced delivery systems.

Therapeutic Potential and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways. Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of the NF-κB signaling pathway.[2] In the context of cancer, this compound has been shown to induce apoptosis, potentially through a p53-mediated pathway, and to inhibit the multidrug resistance protein 1 (MDR1 or ABCB1), suggesting its utility as a chemotherapy adjuvant. Furthermore, it has demonstrated immunomodulatory effects by inhibiting lymphocyte proliferation.

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways influenced by this compound.

Spathulenol_Anticancer_Pathway cluster_cell Cancer Cell This compound This compound p53 p53 Activation This compound->p53 MDR1 MDR1 Pump This compound->MDR1 Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chemo_out Chemotherapy Efflux MDR1->Chemo_out

Anticancer Signaling Pathway of this compound.

Spathulenol_Anti_Inflammatory_Pathway cluster_inflammatory_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK Simple_Vehicle_Prep This compound 1. Weigh this compound Mix 3. Add this compound to Tween 80/Saline This compound->Mix Tween_Saline 2. Prepare 0.5% Tween 80 in Saline Tween_Saline->Mix Vortex 4. Vortex/Sonicate to Dissolve Mix->Vortex Final_Volume 5. Adjust to Final Concentration Vortex->Final_Volume Administer 6. Ready for Administration Final_Volume->Administer Cyclodextrin_Prep cluster_solutions Solution Preparation CD_sol 1. Dissolve Cyclodextrin in Water Mix_Stir 3. Mix Solutions and Stir for 24-48h CD_sol->Mix_Stir Spath_sol 2. Dissolve this compound in Ethanol Spath_sol->Mix_Stir Evaporate 4. Remove Ethanol via Rotary Evaporation Mix_Stir->Evaporate Lyophilize 5. Freeze-dry to obtain Powder Complex Evaporate->Lyophilize Reconstitute 6. Reconstitute for Administration Lyophilize->Reconstitute Liposome_Prep Dissolve 1. Dissolve Lipids and this compound in Organic Solvent Film_Formation 2. Create Thin Lipid Film via Rotary Evaporation Dissolve->Film_Formation Hydration 3. Hydrate Film with PBS to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form SUVs of defined size Hydration->Extrusion Final_Suspension 5. This compound-loaded Liposomes Ready for Use Extrusion->Final_Suspension

References

Application Notes and Protocols for the Synthesis of Spathulenol Derivatives and Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol, a tricyclic sesquiterpene alcohol, has emerged as a significant natural product with a diverse range of biological activities.[1] Found in the essential oils of numerous plants, it has demonstrated notable anti-inflammatory, anticancer, and immunomodulatory properties.[1] The structural backbone of this compound presents a compelling scaffold for medicinal chemists to explore the synthesis of novel derivatives. By modifying its functional groups, researchers can systematically investigate the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives, detailed experimental protocols for their biological evaluation, and a summary of the current understanding of their SAR. The information presented herein is intended to serve as a practical guide for researchers engaged in the discovery and development of new therapeutic agents based on the this compound framework.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound, which serves as a baseline for the SAR studies of its derivatives.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound

Biological Target/AssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Cyclooxygenase-1 (COX-1) Inhibition51.46Indomethacin28.66
Cyclooxygenase-2 (COX-2) InhibitionNot specified in detail, but noted as a significant inhibitor with more selectivity towards COX-1.Diclofenac18.24
Lipoxygenase (LOX) Inhibition32.63IndomethacinNot specified
Proteinase Inhibition59.35Indomethacin39.64
Protein Denaturation Inhibition52.28IndomethacinNot specified in direct comparison
Hemolysis Inhibition72.63Indomethacin39.34
Antioxidant (DPPH assay)85.60Not specifiedNot specified

Data compiled from multiple sources.[2][3]

Table 2: Anticancer Activity of this compound

Cancer Cell LineActivity MetricValue (µg/mL)
Ovarian (OVCAR-3)GI5049.30
Lung (A549)IC5020.14
Cervical (HeLa)IC50Not available in direct comparison
Colon (HT-29)IC50Not available in direct comparison
Oral (SCC9)IC50113.95 (from essential oil)
Melanoma (B16-F10)IC5046.8
Melanoma (SK-MEL-28)IC5040.1

GI50: 50% growth inhibition. IC50: 50% inhibitory concentration. Data compiled from multiple sources.[2][4][5][6]

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol for Esterification)

The tertiary hydroxyl group of this compound is the primary site for derivatization, most commonly through esterification to produce a range of analogues.[1]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Acylating agent (e.g., acid chloride or anhydride)

  • Base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.

  • To the solution, add an excess of the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) and a suitable base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound ester derivative.

  • Characterize the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives) and control inhibitors (e.g., Indomethacin, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

  • Add the test compounds at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

  • Incubate for a further 2 minutes at 25°C.

  • Read the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 values.

This assay determines the inhibitory effect of compounds on the activity of lipoxygenase.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Buffer (e.g., phosphate buffer, pH 9.0)

  • Linoleic acid (substrate)

  • Test compounds and control inhibitors

  • Spectrophotometer

Procedure:

  • Pre-incubate the lipoxygenase enzyme with the test compound at various concentrations in the buffer at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 values.

In Vitro Anticancer Assays

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, OVCAR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 or GI50 values.

This assay evaluates the ability of compounds to inhibit the multidrug resistance protein 1 (MDR1) efflux pump, which is often overexpressed in cancer cells and contributes to chemotherapy resistance.[7]

Materials:

  • MDR1-overexpressing cancer cell line (e.g., L5178 MDR) and a parental cell line (e.g., L5178)

  • Fluorescent substrate for MDR1 (e.g., Rhodamine 123)

  • Test compounds

  • Control inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Incubate both the MDR1-overexpressing and parental cell lines with the test compounds at various concentrations.

  • Add the fluorescent substrate Rhodamine 123 to the cells and incubate to allow for substrate uptake.

  • Wash the cells to remove the extracellular substrate.

  • Measure the intracellular fluorescence of the cells using a flow cytometer.

  • Increased fluorescence in the MDR1-overexpressing cells in the presence of the test compound indicates inhibition of the efflux pump.

  • Quantify the inhibitory activity by comparing the fluorescence intensity to that of the control inhibitor.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis This compound This compound derivatization Esterification / Etherification This compound->derivatization derivatives This compound Derivatives derivatization->derivatives anti_inflammatory Anti-inflammatory Assays (COX-1/2, LOX) derivatives->anti_inflammatory anticancer Anticancer Assays (MTT, MDR1) derivatives->anticancer ic50 IC50 / GI50 Determination anti_inflammatory->ic50 anticancer->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: General experimental workflow for SAR studies of this compound derivatives.

signaling_pathway membrane Cell Membrane arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation This compound This compound Derivatives This compound->cox Inhibition This compound->lox Inhibition

Caption: Anti-inflammatory mechanism of this compound via inhibition of COX and LOX pathways.

mdr1_inhibition extracellular Extracellular intracellular Intracellular cell_membrane Cell Membrane chemo_drug Chemotherapeutic Drug cell_membrane->chemo_drug Efflux mdr1 MDR1 Pump chemo_drug->cell_membrane This compound This compound Derivatives This compound->mdr1 Inhibition

Caption: Inhibition of the MDR1 efflux pump by this compound derivatives.

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, preliminary insights can be drawn from the existing data on this compound and related sesquiterpenoids.

  • The Tertiary Hydroxyl Group: The presence of the tertiary hydroxyl group is a key feature for derivatization. Esterification or etherification at this position can significantly modulate the lipophilicity of the molecule. This, in turn, can influence cell membrane permeability, bioavailability, and interaction with biological targets. It is hypothesized that introducing different ester groups (e.g., with varying chain lengths, aromatic rings, or heteroatoms) will impact the anti-inflammatory and anticancer activities. For instance, increasing lipophilicity may enhance activity up to a certain point, after which it might decrease due to poor solubility or steric hindrance.

  • The Tricyclic Scaffold: The rigid tricyclic core of this compound is crucial for its biological activity. This scaffold likely orients the key functional groups in a specific three-dimensional arrangement that is favorable for binding to target proteins. Any modification that significantly alters this conformation is expected to reduce activity.

  • Mechanism of Action: this compound's anti-inflammatory effects are attributed to its ability to inhibit COX and LOX enzymes. SAR studies on derivatives should focus on how modifications to the hydroxyl group affect the binding to the active sites of these enzymes. In the context of cancer, this compound has been shown to inhibit the ABCB1 (MDR1) efflux pump, suggesting its potential as a chemosensitizer. The structural features of the derivatives that enhance this inhibitory activity will be of great interest for developing adjuvants in cancer therapy. Molecular docking studies suggest that this compound may also interact with the tumor suppressor protein p53 and modulate the NF-κB and MAPK signaling pathways.[2] Future SAR studies should aim to elucidate which structural modifications optimize these interactions.

Conclusion

This compound represents a promising natural product scaffold for the development of novel therapeutic agents. The synthetic accessibility of its derivatives, coupled with its diverse biological activities, makes it an attractive target for medicinal chemistry research. The protocols and data presented in these application notes are intended to facilitate further exploration of the structure-activity relationships of this compound derivatives, ultimately leading to the discovery of more potent and selective drug candidates. Future research should focus on the synthesis and systematic biological evaluation of a broader range of derivatives to build a more comprehensive SAR model.

References

Application Notes & Protocols: Spathulenol as a Standard for Essential Oil Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol naturally present in the essential oils of a wide variety of plants. Its consistent presence and chemical properties make it a valuable analytical standard for the qualitative and quantitative analysis of essential oils. Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) are the premier techniques for this type of analysis, offering high resolution and sensitivity.[1][2] This document provides detailed protocols for the use of this compound as a standard for the quantification of components in essential oils, including the preparation of standard solutions, instrument setup, and method validation.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to its use as an analytical standard.

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
CAS Number 6750-60-3
Appearance Colorless to pale yellow clear liquid
Boiling Point 296.00 to 298.00 °C @ 760.00 mm Hg

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of a stock solution and subsequent working standards of this compound for the creation of a calibration curve.

Materials:

  • This compound (high purity, known concentration)

  • Methanol or Ethanol (HPLC or analytical grade)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Sonicator

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of pure this compound.

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Add a small volume of methanol to dissolve the this compound, using sonication for approximately 5 minutes to ensure complete dissolution.[3]

    • Bring the flask to volume with methanol and mix thoroughly.

    • Calculate the precise concentration of the stock solution based on the exact weight and purity of the this compound standard.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[3]

    • The concentration of the working standards should bracket the expected concentration of this compound or other target analytes in the essential oil samples.

G cluster_prep Standard Solution Preparation cluster_dilution Working Standards weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate stock Prepare 1000 µg/mL Stock Solution sonicate->stock dilute Perform Serial Dilutions stock->dilute working Prepare 5-Point Calibration Standards dilute->working

Figure 1: Workflow for the preparation of this compound standard solutions.

Protocol 2: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol details the quantitative analysis of essential oil components using this compound as an external standard. For enhanced accuracy, an internal standard method is also described.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or an equivalent non-polar capillary column.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280-300 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 4°C/minute.

    • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.[3]

  • Injection Volume: 1 µL (split or splitless mode depending on sample concentration).[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

    • Dilute to volume with a suitable solvent (e.g., hexane, ethyl acetate).[1]

    • For Internal Standard Method: Add a known concentration of an internal standard, such as trans-caryophyllene, to both the sample and calibration standard solutions.[1] trans-Caryophyllene is a suitable choice as it is a sesquiterpene with similar chemical properties to this compound and is typically well-resolved chromatographically.[1]

  • Calibration Curve Construction:

    • Inject each of the prepared this compound working standard solutions into the GC-FID system.

    • Record the peak area for this compound in each standard.

    • Plot a calibration curve of peak area versus concentration. For the internal standard method, plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.[1]

    • Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) greater than 0.99 is desirable.[1]

  • Sample Analysis:

    • Inject the prepared essential oil sample solution into the GC-FID.

    • Identify the this compound peak (and other target analytes) in the sample chromatogram by comparing retention times with the standards.

    • Integrate the peak area of the identified analyte(s).

  • Quantification:

    • Using the equation of the line from the linear regression of the calibration curve, calculate the concentration of this compound and/or other target analytes in the injected sample.

    • Based on the initial weight and dilution of the essential oil, calculate the final concentration of the analyte in the original essential oil sample.

G cluster_setup Instrument Setup & Calibration cluster_analysis Sample Analysis & Quantification gc_setup GC-FID Setup & Equilibration cal_standards Inject Calibration Standards gc_setup->cal_standards cal_curve Generate Calibration Curve (R² > 0.99) cal_standards->cal_curve quantify Quantify using Calibration Curve cal_curve->quantify Calibration Equation sample_prep Prepare Essential Oil Sample inject_sample Inject Sample into GC-FID sample_prep->inject_sample peak_id Identify & Integrate Peaks inject_sample->peak_id peak_id->quantify

Figure 2: General workflow for the quantitative analysis of essential oils using GC-FID.

Data Presentation: Method Validation

Method validation is crucial to ensure the reliability of the analytical results. The following table summarizes typical validation parameters for a GC-FID method for the quantification of sesquiterpenes, based on established guidelines and similar validated methods.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (R²) ≥ 0.990.999
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.05 µg/L
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.15 µg/L
Precision (%RSD) < 10%< 5%
Accuracy (% Recovery) 80-120%95-105%

Note: The example data are illustrative and based on typical performance for similar analytical methods.[5] Actual values must be determined experimentally during method validation.

Signaling Pathways

A comprehensive literature search did not yield specific information on well-defined signaling pathways directly modulated by this compound. While this compound is reported to have biological activities such as antioxidant and anti-inflammatory effects, the underlying molecular mechanisms and specific signaling cascades have not been elucidated in the reviewed literature. Therefore, a diagrammatic representation of a signaling pathway is not applicable at this time.

Conclusion

This compound serves as a reliable and effective standard for the quantitative analysis of essential oils by GC-FID. The protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to accurately quantify this compound and other related sesquiterpenes in complex essential oil matrices. Adherence to proper method validation procedures is essential for ensuring the accuracy and reliability of the obtained results.

References

Application Notes and Protocols: Spathulenol in Phytomedicine Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species, including those from the Asteraceae, Lamiaceae, and Myrtaceae families.[1] This natural compound has attracted significant interest in phytomedicine due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and immunomodulatory effects.[2] Its potential mechanisms of action often involve the modulation of key signaling pathways, making it a promising candidate for the development of novel therapeutic agents.[3] This document provides a comprehensive overview of the applications of this compound in research, summarizing key quantitative data and detailing relevant experimental protocols.

Biological Activities and Applications

This compound exhibits a range of pharmacological effects that are currently under investigation. The primary areas of research include its potential as an anti-inflammatory, anticancer, antimicrobial, and immunomodulatory agent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by inhibiting key enzymes and mediators in the inflammatory cascade.[3] Its mechanism shares similarities with nonsteroidal anti-inflammatory drugs (NSAIDs) by targeting the arachidonic acid pathway.[3][4]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the comparative inhibitory concentrations (IC50) of this compound against standard NSAIDs.

ParameterThis compound IC50 (µg/mL)Indomethacin IC50 (µg/mL)Diclofenac IC50 (µg/mL)Reference
COX-1 Inhibition 51.4628.6618.24[3]
Lipoxygenase (LOX) Inhibition 32.63Not SpecifiedNot Specified[3][4]
Hemolysis Inhibition 72.6339.3435.28[3][4]
Protein Denaturation Inhibition 52.28Not SpecifiedNot Specified[3][4]
Proteinase Inhibition 59.3539.6432.46[3][4]

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3] This dual inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[3][4]

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzyme AA->LOX PGs Prostaglandins (Pro-inflammatory) COX->PGs LTs Leukotrienes (Pro-inflammatory) LOX->LTs This compound This compound This compound->COX Inhibits This compound->LOX Inhibits G cluster_apoptosis Apoptosis Induction cluster_mdr MDR Inhibition This compound This compound p53 p53 Tumor Suppressor This compound->p53 Activates? Pump ABCB1 Efflux Pump This compound->Pump Inhibits ApoptoticPath Downstream Apoptotic Pathways p53->ApoptoticPath Apoptosis Apoptosis ApoptoticPath->Apoptosis Chemo Chemotherapeutic Drugs Cell Cancer Cell Chemo->Cell Pump->Chemo Efflux G This compound This compound Lymphocyte Activated Lymphocyte This compound->Lymphocyte Proliferation Proliferation Lymphocyte->Proliferation Inhibits Apoptosis Apoptosis (Caspase-3 Independent) Lymphocyte->Apoptosis Induces G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B C Prepare this compound serial dilutions B->C D Treat cells with compound C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well E->F G Incubate 2-4 hours F->G H Add solubilization solution G->H I Read absorbance at 570 nm H->I J Calculate % Viability and determine IC50 I->J G A Add sterile broth to all wells B Add this compound stock to first well A->B C Perform 2-fold serial dilutions B->C D Prepare and add standardized microbial inoculum C->D E Incubate plate for 18-24 hours D->E F Visually inspect for turbidity (growth) E->F G Determine lowest concentration with no growth (MIC) F->G

References

Spathulenol: A Key Biomarker in Plant Metabolomics for Stress Response and Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spathulenol, a tricyclic sesquiterpenoid alcohol, is an important volatile organic compound found in the essential oils of numerous plant species, including those from the Asteraceae, Lamiaceae, and Myrtaceae families.[1] Its presence and concentration serve as a significant biomarker in plant metabolomics, indicating the activation of defense mechanisms against biotic and abiotic stresses.[1] This document provides a detailed overview of this compound's role as a biomarker, its biosynthesis, associated signaling pathways, and protocols for its extraction and quantification.

Core Characteristics of this compound

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
IUPAC Name 1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-ol
CAS Registry Number 6750-60-3

This compound as a Biomarker of Plant Stress and Defense

The production of this compound is often induced in response to various environmental challenges, making it a reliable biomarker for:

  • Pathogen Attack and Herbivory: Increased levels of this compound suggest the activation of the plant's defense system against microbial pathogens and herbivores, where it can act as a phytoalexin.[1]

  • Allelopathy: this compound has been identified as an allelochemical, capable of inhibiting the seed germination and seedling growth of neighboring plants.[1] Its presence can indicate a competitive interaction between plants.

  • Abiotic Stress: Changes in this compound concentration can also be linked to abiotic stressors such as drought, salinity, and extreme temperatures, as plants adjust their metabolic pathways to cope with these conditions.[2][3]

Quantitative Data of this compound in Various Plant Species

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the environmental conditions. The following tables summarize reported quantitative data.

Table 1: this compound Concentration in Different Plant Species

Plant SpeciesFamilyPlant PartThis compound Concentration (% of essential oil)
Moluccella aucheriLamiaceaeAerial parts63.3%
Salvia ceratophyllaLamiaceaeAerial parts27.2%
Salvia syriacaLamiaceaeAerial parts16.8%
Stevia rebaudianaAsteraceaeLeaf14.9%
Xanthium strumariumAsteraceaeLeaves6.09%
Ballota aucheriLamiaceaeAerial parts6.0%
Scrophularia striataScrophulariaceaeAerial parts18.41%

Table 2: this compound Content in Essential Oils of Salvia Species

SpeciesThis compound Content (%)
Salvia syriaca16.8
Salvia ceratophylla27.2

Biosynthesis and Signaling Pathways

This compound is synthesized via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] The C15 precursor, farnesyl pyrophosphate (FPP), is formed by the condensation of two IPP molecules and one DMAPP molecule.[1] The final step is the cyclization of FPP by this compound synthase to form the characteristic tricyclic structure of this compound.[1]

The induction of this compound synthesis is closely linked to the plant's defense signaling network, primarily involving the jasmonic acid (JA) and salicylic acid (SA) pathways.[1] Herbivory and necrotrophic pathogen attacks typically trigger the JA pathway, while biotrophic pathogens often induce the SA pathway.[1]

This compound Biosynthesis Pathway cluster_0 Upstream Pathways cluster_1 Isoprenoid Precursors cluster_2 Sesquiterpenoid Backbone Synthesis cluster_3 Final Product MVA Pathway (Cytoplasm) MVA Pathway (Cytoplasm) IPP Isopentenyl Pyrophosphate (IPP) MVA Pathway (Cytoplasm)->IPP MEP Pathway (Plastids) MEP Pathway (Plastids) MEP Pathway (Plastids)->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) DMAPP->FPP Farnesyl Pyrophosphate Synthase (FPPS) This compound This compound FPP->this compound This compound Synthase

Caption: Simplified biosynthetic pathway of this compound.

Plant Defense Signaling Pathways Biotic Stress Biotic Stress Herbivory Herbivory Biotic Stress->Herbivory Pathogens Pathogens Biotic Stress->Pathogens JA Pathway JA Pathway Herbivory->JA Pathway SA Pathway SA Pathway Pathogens->SA Pathway This compound Biosynthesis This compound Biosynthesis JA Pathway->this compound Biosynthesis SA Pathway->this compound Biosynthesis

Caption: Signaling pathways leading to this compound production.

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from plant material.

Protocol 1: Extraction of this compound via Hydrodistillation

Objective: To extract essential oils containing this compound from plant material.

Materials:

  • Dried plant material (e.g., leaves, aerial parts)

  • Distilled water

  • Anhydrous sodium sulfate

  • Clevenger-type apparatus

  • 2 L round-bottom flask

  • Heating mantle

  • Sealed, dark glass vials

Procedure:

  • Plant Material Preparation: Air-dry the collected plant material in a shaded, well-ventilated area until a constant weight is achieved.[1] Grind the dried material into a coarse powder.[4]

  • Hydrodistillation:

    • Place 100 g of the powdered plant material into a 2 L round-bottom flask.[1]

    • Add 1 L of distilled water, ensuring the material is fully submerged.[1][4]

    • Connect the flask to a Clevenger-type apparatus.[1]

    • Heat the flask to boiling and continue the distillation for 3 hours.[1]

  • Oil Collection and Storage:

    • After distillation, allow the apparatus to cool.

    • Carefully collect the separated essential oil layer.[4]

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[1]

    • Store the essential oil at 4°C in a sealed, dark vial until analysis.[1]

Protocol 2: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.[1]

    • Ramp to 180°C at a rate of 4°C/min.[1]

    • Ramp to 280°C at a rate of 10°C/min and hold for 5 minutes.[1]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Mass Range: 40-550 amu.[1]

    • Ion Source Temperature: 230°C.[1]

Procedure:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane) to a concentration within the calibration curve range.[5]

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in the same solvent at known concentrations to create a calibration curve.[5]

  • Injection: Inject 1 µL of the prepared sample and each standard into the GC-MS system.[5]

  • Data Analysis:

    • Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with the certified standard and mass spectral libraries (e.g., NIST, Wiley).[1]

    • Integrate the peak area of this compound in both the sample and the standards.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Collect Plant Material B Air Dry A->B C Grind to Powder B->C D Hydrodistillation C->D E Collect Essential Oil D->E F Dry with Sodium Sulfate E->F G GC-MS Analysis F->G H Data Processing G->H I Quantification H->I

Caption: General workflow for this compound extraction and quantification.

Conclusion

This compound is a valuable biomarker in plant metabolomics, providing insights into a plant's response to environmental stimuli. Its quantification can aid in understanding plant defense strategies, discovering new bioactive compounds, and potentially developing natural pesticides. The protocols outlined in this document provide a robust framework for researchers to extract and quantify this compound, facilitating further studies into its role in plant biology and its potential applications in various fields.

References

In Vivo Models for Testing Spathulenol's Therapeutic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo models for evaluating the therapeutic potential of Spathulenol, a naturally occurring sesquiterpenoid. The protocols outlined below are based on established methodologies for assessing its anti-inflammatory, anti-nociceptive, anticancer, and neuroprotective properties.

Anti-inflammatory and Anti-nociceptive Effects

This compound has demonstrated significant anti-inflammatory and pain-relieving properties. In vivo studies have shown its efficacy in various models of inflammation and nociception.[1][2][3] The primary mechanism for its anti-inflammatory action is believed to be the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes in the arachidonic acid cascade.[4]

Carrageenan-Induced Paw Edema in Mice

This is a widely used model to assess acute inflammation.

Objective: To evaluate the ability of this compound to reduce acute inflammation.

Experimental Protocol:

  • Animals: Male Swiss mice are commonly used.[1][2]

  • Groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (various doses, e.g., 10 mg/kg, administered orally)[1][2]

    • Positive Control (e.g., Indomethacin)

  • Procedure:

    • Administer this compound or control substances to the respective groups.

    • After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group.

Formalin-Induced Nociception in Mice

This model assesses both neurogenic and inflammatory pain responses.

Objective: To determine the anti-nociceptive effects of this compound.

Experimental Protocol:

  • Animals: Male Swiss mice are typically used.[1][2]

  • Groups:

    • Vehicle Control

    • This compound (e.g., 10 mg/kg, oral administration or 1000 µ g/paw , local administration)[1][2]

    • Positive Control (e.g., Morphine)

  • Procedure:

    • Administer this compound or control substances.

    • After a suitable absorption period, inject 2.5% formalin solution into the sub-plantar surface of the right hind paw.

    • Observe the animals and record the time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).

  • Data Analysis: Compare the duration of nociceptive behavior in the this compound-treated groups with the control group for both phases.

Freund's Complete Adjuvant (CFA) Model of Chronic Inflammation

This model is used to study chronic inflammatory pain.

Objective: To evaluate the long-term anti-inflammatory and anti-hyperalgesic effects of this compound.

Experimental Protocol:

  • Animals: C57BL/6 male mice are a suitable strain for this model.[1][2]

  • Groups:

    • Vehicle Control

    • This compound (e.g., 10 mg/kg, oral administration daily for 21 days)[1][2]

    • Positive Control (e.g., a standard NSAID)

  • Procedure:

    • Induce chronic inflammation by injecting CFA into the hind paw.

    • Begin daily treatment with this compound or control substances.

    • Assess various parameters at regular intervals throughout the 21-day period, including:

      • Mechanical hyperalgesia (e.g., using von Frey filaments)

      • Thermal hyperalgesia (e.g., using a hot plate or radiant heat source)

      • Paw edema (plethysmometer)

      • Myeloperoxidase (MPO) activity in the paw tissue as a marker of neutrophil infiltration.

  • Data Analysis: Analyze the time course of the measured parameters and calculate the percentage inhibition for each at the end of the study.[1][2]

Quantitative Data Summary: Anti-inflammatory and Anti-nociceptive Effects

ModelAnimalRoute of AdministrationDoseOutcomePercentage InhibitionReference
Carrageenan-induced paw edemaMiceLocal1000 µ g/paw Reduction in edemaSignificant[1][2]
Formalin-induced nociceptionMiceOral10 mg/kgInhibition of nociceptive responsesSignificant[1][2][5]
Formalin-induced paw edemaMiceLocal1000 µ g/paw Reduction in edemaSignificant[1][2]
CFA-induced mechanical hyperalgesiaMiceOral10 mg/kg (21 days)Inhibition of hyperalgesia76.00%[1][2][5]
CFA-induced cold responseMiceOral10 mg/kg (21 days)Inhibition of cold sensitivity71.90%[1][2][5]
CFA-induced edemaMiceOral10 mg/kg (21 days)Reduction in edema85.00%[1][2][5]
CFA-induced myeloperoxidase activityMiceOral10 mg/kg (21 days)Reduction in MPO activity77.16%[1][2][5]

Signaling Pathway: Arachidonic Acid Cascade Inhibition

Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1_COX-2 Arachidonic_Acid->COX-1_COX-2 5-LOX 5-LOX Arachidonic_Acid->5-LOX Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain This compound This compound This compound->COX-1_COX-2 Inhibits This compound->5-LOX Inhibits

Caption: this compound's anti-inflammatory mechanism.

Anticancer Effects

This compound has shown promise as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines and in vivo tumor growth inhibition.[6][7][8]

Sarcoma 180 Murine Tumor Model

This is a common model for in vivo screening of potential anticancer compounds.

Objective: To assess the in vivo antitumor activity of this compound.

Experimental Protocol:

  • Animals: Swiss mice are often used.[6]

  • Tumor Cells: Sarcoma 180 cells.

  • Groups:

    • Tumor Control (Vehicle)

    • This compound (e.g., 100 and 150 mg/kg, intraperitoneal administration)[6]

    • Positive Control (e.g., 5-Fluorouracil)

  • Procedure:

    • Inoculate mice with Sarcoma 180 tumor cells subcutaneously or intraperitoneally.

    • After tumor establishment (e.g., 24 hours post-inoculation), begin daily treatment with this compound or control substances for a specified period (e.g., 7-10 days).

    • Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by measuring ascitic fluid volume (for intraperitoneal tumors).

    • At the end of the treatment period, euthanize the animals and excise the tumors to determine their final weight.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the this compound-treated groups compared to the tumor control group.

Xenograft Model in Nude Mice

This model evaluates the efficacy of compounds against human tumors.[4]

Objective: To determine the effect of this compound on the growth of human tumor xenografts.

Experimental Protocol:

  • Animals: Athymic nude mice (e.g., BALB/c nude).[4]

  • Tumor Cells: A human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).[4]

  • Groups:

    • Vehicle Control

    • This compound (dose to be determined based on in vitro data and toxicity studies)

    • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Procedure:

    • Implant human cancer cells subcutaneously into the flanks of the nude mice.

    • Once tumors reach a palpable size, randomize the animals into treatment groups.

    • Administer this compound or control substances via the desired route (e.g., oral, intraperitoneal).

    • Measure tumor dimensions 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the animals to assess toxicity.

    • Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a maximum size.

    • At the endpoint, euthanize the animals and record the final tumor weight and volume.

  • Data Analysis: Plot the mean tumor volume for each group over time and calculate the Tumor Growth Inhibition (TGI) percentage.

Quantitative Data Summary: Anticancer Effects

ModelAnimalRoute of AdministrationDoseOutcomeTumor Growth Inhibition (%)Reference
Sarcoma 180MiceIntraperitoneal100 mg/kgTumor growth inhibition59.29%[6]
Sarcoma 180MiceIntraperitoneal150 mg/kgTumor growth inhibition58.77%[6]

Experimental Workflow: In Vivo Anticancer Screening

Tumor_Cell_Inoculation Tumor_Cell_Inoculation Tumor_Establishment Tumor_Establishment Tumor_Cell_Inoculation->Tumor_Establishment Randomization Randomization Tumor_Establishment->Randomization Treatment_Groups Treatment_Groups Randomization->Treatment_Groups Vehicle_Control Vehicle_Control Treatment_Groups->Vehicle_Control This compound This compound Treatment_Groups->this compound Positive_Control Positive_Control Treatment_Groups->Positive_Control Daily_Treatment Daily_Treatment Vehicle_Control->Daily_Treatment This compound->Daily_Treatment Positive_Control->Daily_Treatment Tumor_Measurement Tumor_Measurement Daily_Treatment->Tumor_Measurement 2-3 times/week Endpoint_Analysis Endpoint_Analysis Tumor_Measurement->Endpoint_Analysis Tumor_Weight Tumor_Weight Endpoint_Analysis->Tumor_Weight TGI_Calculation TGI_Calculation Tumor_Weight->TGI_Calculation

Caption: Workflow for in vivo anticancer screening.

Neuroprotective Effects

In vitro studies suggest that this compound may have a therapeutic role in neurodegenerative diseases by protecting neuronal cells from toxin-induced damage, reducing oxidative stress, and preserving mitochondrial integrity.[4][9]

6-Hydroxydopamine (6-OHDA)-Induced Model of Parkinson's Disease

This model mimics the dopaminergic neuron loss observed in Parkinson's disease.

Objective: To assess the ability of this compound to protect against dopaminergic neurodegeneration and improve motor function.

Experimental Protocol:

  • Animals: Rats or mice.

  • Groups:

    • Sham-operated Control

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (various doses)

    • 6-OHDA + Positive Control (e.g., L-DOPA)

  • Procedure:

    • Administer this compound or vehicle for a period before and after the 6-OHDA lesion.

    • Induce a unilateral lesion by stereotaxically injecting 6-OHDA into the medial forebrain bundle or substantia nigra.

    • Perform behavioral tests to assess motor deficits (e.g., apomorphine- or amphetamine-induced rotation test, cylinder test, rotarod test).

    • At the end of the experiment, perform immunohistochemical analysis of the brain tissue to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining).

  • Data Analysis: Compare the behavioral outcomes and the number of surviving dopaminergic neurons between the this compound-treated and vehicle-treated groups.

Scopolamine-Induced Model of Cognitive Impairment

This model is used to screen for compounds that can reverse cognitive deficits associated with cholinergic dysfunction, as seen in Alzheimer's disease.[4]

Objective: To evaluate the potential of this compound to improve learning and memory.[4]

Experimental Protocol:

  • Animals: Mice.[4]

  • Groups:

    • Vehicle Control

    • Scopolamine + Vehicle

    • Scopolamine + this compound (various doses)

    • Scopolamine + Positive Control (e.g., Donepezil 1-2 mg/kg)[4]

  • Procedure:

    • Administer this compound or control substances daily for a period of 7-14 days.[4]

    • Induce cognitive impairment by administering scopolamine hydrobromide (1 mg/kg) before behavioral testing.[4]

    • Assess learning and memory using behavioral tests such as the Y-maze or Morris water maze.[4]

  • Data Analysis: Compare the performance in the behavioral tests between the different treatment groups.

Signaling Pathway: Neuroprotection via Oxidative Stress Reduction

Neurotoxin Neurotoxin ROS_Generation ROS_Generation Neurotoxin->ROS_Generation Induces Mitochondrial_Dysfunction Mitochondrial_Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptotic_Pathways Apoptotic_Pathways Mitochondrial_Dysfunction->Apoptotic_Pathways Activates Neuronal_Death Neuronal_Death Apoptotic_Pathways->Neuronal_Death This compound This compound This compound->ROS_Generation Mitigates

Caption: this compound's neuroprotective mechanism.

References

Application Notes and Protocols: Molecular Docking Studies of Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico molecular docking studies of Spathulenol, a naturally occurring sesquiterpenoid, with various protein targets implicated in a range of diseases, including cancer, inflammation, and viral infections. This document outlines the binding affinities of this compound to these targets, detailed protocols for performing molecular docking studies, and visual representations of experimental workflows and relevant signaling pathways.

Data Presentation: this compound-Protein Interactions

The following table summarizes the quantitative data from molecular docking studies of this compound with various protein targets. The binding energy indicates the strength of the interaction between this compound and the protein, with more negative values suggesting a stronger affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Therapeutic AreaKey Findings
p53-Strong hydrogen bonding reportedCancerThis compound is suggested to have antiproliferative activity through its interaction with the p53 protein.[1]
Hsp70-Interacted via Van der Waals and hydrogen bondsCancerThis compound showed potential as an anti-cancer agent by inhibiting HSP-70.[1]
COX-24M11-5.65InflammationThis compound exhibited hydrogen bonding with GLN-372 and LYS-532, and hydrophobic bonding with PHE-371 and LYS-532, indicating its potential as an anti-inflammatory agent.[2]
Acetylcholinesterase (AChE)--8.5Neurodegenerative DiseasesExhibited a better docking score compared to other compounds, suggesting a potential role in managing neurodegenerative diseases.[1]
Tyrosinase-Strong enzyme binding reportedCosmetics/DermatologyThis compound's interaction with tyrosinase suggests its potential use in depigmentation cosmetics for its skin-brightening effects.[3] Linalool, this compound and τ-cadinol showed the best binding energy to tyrosinase.[4]
Human ABCB1 efflux pump--Cancer (Multidrug Resistance)This compound inhibited the human ABCB1 efflux pump, suggesting its potential in combination chemotherapy for MDR cancer.[5]
Human ACE2--7.1COVID-19This compound from C. cajucara strongly interacted with human ACE2, a key receptor for SARS-CoV-2 entry.[6][7]
SARS-CoV-2 M-Pro--COVID-19Docking studies suggest potential interaction, indicating a possible role as a therapeutic adjuvant against SARS-CoV-2.[6]
SARS-CoV-2 PLpro-Strong capacity to inhibitCOVID-19This compound formed a hydrogen bond with Asp165 and Tyr274, indicating a strong inhibitory capacity.[8]
SARS-CoV-2 Mpro-High binding affinityCOVID-19(-)-Spathulenol showed the highest binding energy among the tested thyme compounds.[8]

Experimental Protocols

This section provides a generalized, detailed methodology for conducting molecular docking studies with this compound and a protein target of interest.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) (92]

  • Pre-processing:

    • Remove heteroatoms, including water molecules and existing ligands, from the protein structure using software like PyMOL or UCSF Chimera.[2]

    • If the protein is a multimer, select the relevant chain for the docking study.[2]

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

  • File Conversion: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom-type definitions, using tools like AutoDockTools.[2]

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem (--INVALID-LINK--) in SDF format.[1]

  • Energy Minimization: Perform energy minimization of the ligand structure using molecular mechanics force fields (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.

  • File Conversion: Convert the prepared ligand structure to the PDBQT format, defining the rotatable bonds and assigning Gasteiger charges, using AutoDockTools.

Molecular Docking
  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[2] The coordinates of the active site can be determined from the literature or by identifying the binding site of a co-crystallized ligand.

  • Docking Simulation: Perform the molecular docking simulation using software such as AutoDock Vina.[10] The software will explore different conformations of the ligand within the protein's active site and calculate the binding energy for each conformation.

  • Scoring and Ranking: The docking software will generate multiple binding poses for the ligand, ranked by their binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.[11]

Post-Docking Analysis
  • Visualization: Analyze the best-ranked binding pose to understand the interactions between this compound and the protein. Visualize the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions using software like PyMOL or Discovery Studio Visualizer.

  • Interaction Analysis: Identify the key amino acid residues of the protein that are involved in the interaction with this compound. This information is crucial for understanding the mechanism of action and for potential lead optimization.

  • Validation (Optional but Recommended):

    • Re-docking: If a co-crystallized ligand is available, re-dock it into the protein's active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should be less than 2 Å to validate the docking protocol.

    • Molecular Dynamics Simulation: Perform molecular dynamics simulations to assess the stability of the this compound-protein complex over time.[2]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for molecular docking and a simplified representation of a signaling pathway that could be influenced by this compound's interaction with a target protein like COX-2.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB Download, Cleaning, H-addition) grid Grid Box Generation (Define Active Site) p_prep->grid l_prep Ligand Preparation (SDF Download, Energy Minimization) l_prep->grid dock Molecular Docking (e.g., AutoDock Vina) grid->dock analysis Post-Docking Analysis (Binding Energy, Interactions) dock->analysis validation Validation (Re-docking, MD Simulation) analysis->validation

Caption: A generalized workflow for molecular docking studies.

G stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 pgs Prostaglandins cox2->pgs catalyzes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation This compound This compound This compound->cox2 inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory role of this compound.

References

Application Notes and Protocols for the Analysis of Spathulenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants.[1][2] Recognized for its potential biological activities, its accurate identification and quantification are crucial in phytochemical analysis, quality control of essential oils, and natural product-based drug discovery.[1] This document provides detailed application notes and protocols for the analytical determination of this compound in complex mixtures, targeting researchers, scientists, and drug development professionals. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are standard techniques for the analysis of volatile and semi-volatile compounds like this compound.[1][2]

Extraction of this compound from Complex Matrices

The choice of extraction method significantly impacts the yield of this compound and depends on the plant matrix.[3] Common techniques include hydrodistillation, supercritical fluid extraction (SFE), and solvent extraction.[3]

Protocol 1: Hydrodistillation

This method is effective for extracting this compound from plant materials such as the aerial parts of Moluccella aucheri.[3][4]

  • Materials and Equipment:

    • Dried and powdered plant material (e.g., 100 g)[4][5]

    • Clevenger-type apparatus[3][5]

    • Heating mantle[3]

    • Distilled water[3][5]

    • Anhydrous sodium sulfate[3][4]

    • Sealed amber vials for storage[3]

  • Procedure:

    • Place the dried, powdered plant material into the flask of the Clevenger-type apparatus.[3][5]

    • Add a sufficient amount of distilled water to immerse the plant material.[5]

    • Heat the flask to boiling and continue distillation for a recommended time, typically around 3 hours.[3][5]

    • Collect the essential oil.

    • Dry the collected essential oil over anhydrous sodium sulfate.[4]

    • Store the dried essential oil in a sealed amber vial at 4°C until analysis.[3]

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE with CO2 is a promising method, especially for thermolabile compounds, as it can be performed at lower temperatures.[3]

  • Materials and Equipment:

    • Dried and ground plant material

    • Supercritical Fluid Extractor

    • CO2 supply

    • Optional: Co-solvent (e.g., ethanol)

  • Procedure:

    • Load the extraction vessel with the dried and ground plant material.[3]

    • Pressurize the system with CO2 to the desired pressure (e.g., 100-300 bar).[3]

    • Set the extraction temperature (e.g., 40-60°C).[3]

    • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.[3]

    • Begin the extraction and collect the extract. The optimal extraction time (e.g., 1-3 hours) needs to be determined empirically.[3]

    • Depressurize the system to collect the final extract.[3]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective method for identifying and quantifying this compound due to its high resolution and sensitivity.[1][3]

Experimental Protocol for GC-MS Analysis

  • Sample Preparation:

    • Essential Oils: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. Dilute with a suitable solvent (e.g., hexane or acetonitrile) and vortex to ensure homogeneity.[1][2]

    • Plant Extracts: The preparation will depend on the nature of the extract. Generally, the extract is dissolved in a suitable solvent and may require a clean-up step like solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Instrumentation:

    • A standard GC-MS system equipped with a capillary column is used. An HP-5 column (30 m × 0.25 mm × 0.25 µm film thickness) is commonly employed.[4]

  • Chromatographic Conditions (Example):

    • Injector Temperature: 280 °C[7]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

    • Oven Temperature Program: Initial temperature of 60°C, ramped to 250°C at a rate of 5°C/min, and held for 10 minutes.[4]

    • Injection Volume: 1 µL[4]

    • Split Ratio: 1:10[4]

  • Mass Spectrometry Conditions:

    • Ion Source Temperature: 220-280 °C[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Mass Range: m/z 35-500.[7]

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a certified reference standard and/or spectral libraries like NIST.[1][8] The molecular ion peak [M]+ for this compound is observed at m/z 220.[8][9]

    • Quantification: An internal standard method is recommended for accurate quantification.[1] A calibration curve is generated using a certified standard of this compound to determine its concentration in the sample.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of this compound, particularly for non-volatile or thermally labile matrices.[2] A significant challenge in HPLC analysis is the lack of a strong chromophore in this compound, which necessitates detection at lower UV wavelengths for adequate sensitivity.[2]

Experimental Protocol for RP-HPLC Analysis

  • Sample Preparation:

    • Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. Prepare a series of working standards by serial dilution of the stock solution (e.g., 1 µg/mL to 100 µg/mL).[2]

    • Essential Oils: Accurately weigh approximately 100 mg of the essential oil, dissolve it in 10 mL of acetonitrile, and vortex. Filter the solution through a 0.45 µm syringe filter before injection.[2]

    • Plant Extracts: Sample preparation will vary based on the extract's nature and may involve a clean-up step.

  • Instrumentation:

    • A standard HPLC system with a pump, degasser, autosampler, column oven, and a UV-Vis detector.[2] A C18 column is typically used as the stationary phase.[2]

  • Chromatographic Conditions (Proposed):

    • Mobile Phase: A: Water, B: Acetonitrile.[2]

    • Gradient Elution: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is necessary due to the weak chromophore.[2]

  • Quantification:

    • Quantification is achieved by creating a calibration curve from the peak areas of the working standards.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species and the extraction method used.

Plant SpeciesExtraction MethodThis compound Content (%)Reference
Moluccella aucheriHydrodistillation63.3[4]
Kundmannia anatolicaNot specified17.40–19.53[9]
Kundmannia syriacaNot specified19.07–24.99[9]
Scrophularia striataHS-SPME18.41[10]
Jatropha gossypifoliaNot specified3.63[7]

Visualizations

Experimental Workflow for this compound Analysis

G cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Methods cluster_quant Data Processing plant_material Plant Material (e.g., leaves, stems) extraction Extraction (Hydrodistillation, SFE, etc.) plant_material->extraction crude_extract Crude Extract / Essential Oil extraction->crude_extract gcms GC-MS Analysis crude_extract->gcms hplc HPLC Analysis crude_extract->hplc identification Identification (Retention Time, Mass Spectra) gcms->identification hplc->identification quantification Quantification (Calibration Curve) identification->quantification final_report final_report quantification->final_report Final Report

Caption: General experimental workflow for the extraction and analysis of this compound.

Logical Workflow for Analytical Method Validation

G cluster_validation Method Validation Parameters method_dev Analytical Method Development (GC-MS or HPLC) specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate Precision) method_dev->precision lod Limit of Detection (LOD) method_dev->lod loq Limit of Quantification (LOQ) method_dev->loq robustness Robustness method_dev->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod->validated_method loq->validated_method robustness->validated_method

Caption: Key parameters for the validation of an analytical method for this compound.

Simplified Biosynthetic Pathway of this compound

G cluster_pathway Mevalonate (MVA) & Methylerythritol Phosphate (MEP) Pathways ipp Isopentenyl Pyrophosphate (IPP) gpp Geranyl Pyrophosphate (GPP) ipp->gpp + IPP dmapp Dimethylallyl Pyrophosphate (DMAPP) dmapp->gpp + IPP fpp Farnesyl Pyrophosphate (FPP) gpp->fpp + IPP sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase This compound This compound sesquiterpene_synthase->this compound

Caption: Simplified biosynthetic pathway leading to the formation of this compound.[5]

References

Application Notes and Protocols for the Quantification of Spathulenol in Essential Oil Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spathulenol is a tricyclic sesquiterpenoid alcohol naturally present in the essential oils of numerous plants.[1][2][3] This bioactive compound has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, antioxidant, and potential anticancer activities.[2][3][4][5] Accurate quantification of this compound in essential oil samples is crucial for the quality control of raw materials, standardization of herbal products, and for facilitating research into its therapeutic applications.

This document provides detailed application notes and standardized protocols for the precise quantification of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for analyzing volatile and semi-volatile compounds.[1][6][7]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molar Mass220.356 g/mol [2]
AppearanceColorless to light yellow, viscous compound[2]
Aroma/TasteEarthy, aromatic smell and a bitter-spicy taste[2]
Boiling Point269 to 270 °C[2]
SolubilitySoluble in ethanol and water vapor[2]
Chemical GroupTricyclic sesquiterpene alcohol[2]

Quantitative Data of this compound in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and harvesting time.[8] The following table summarizes the reported concentrations of this compound in several essential oils.

Plant SpeciesPlant PartThis compound Concentration (%)Reference
Moluccella aucheriAerial Parts63.3[4][9]
Baccharis semiserrataLeaves50.75[8]
Desmos cochinchinensisYoung Flowers61.57[8]
Kundmannia syriaca-19.07–24.99[8]
Eryngium maritimumAerial Parts22.0[10]
Kundmannia anatolica-17.40–19.53[8]
Stevia rebaudianaLeaf14.9[4]
Kundmannia sicula (Béjaia)Aerial Parts14.8[8]
Achillea TenuifoliaLeaf12.0[11]
Kundmannia sicula (Tunisia)Leaves & Inflorescences3.4–6.9[8]
Lemon verbena-3.08–6.45[12]
Ballota aucheri-6.0[4]
Achillea TenuifoliaStem5.0[11]

Experimental Protocol: Quantification of this compound by GC-MS

This protocol details the steps for the quantitative analysis of this compound in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Materials and Reagents
  • Essential Oil Sample

  • This compound Certified Reference Standard

  • Internal Standard (IS): trans-Caryophyllene is a suitable option as it shares chemical similarities with this compound and is typically well-resolved chromatographically.[1]

  • Solvent: High-purity volatile solvent such as hexane, ethyl acetate, or dichloromethane.[1]

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (10 mL)

  • Autosampler vials (2 mL)

  • Microsyringe

Preparation of Standard and Sample Solutions

a. Standard Stock Solutions:

  • Accurately weigh a known amount of pure this compound standard and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.[1]

  • Similarly, prepare a stock solution of the internal standard (trans-caryophyllene) of a known concentration.[1]

b. Calibration Standards:

  • Prepare a series of calibration standards by making serial dilutions of the this compound stock solution in volumetric flasks.

  • To each calibration standard, add a fixed amount of the internal standard stock solution to achieve a constant concentration of the IS in each standard.

  • Fill the flasks to the mark with the solvent and mix thoroughly.

c. Sample Preparation:

  • For essential oils, accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[1]

  • Add the same fixed amount of the internal standard stock solution as used in the calibration standards.[1]

  • Bring the solution to volume with the solvent and mix thoroughly.[1]

  • If the essential oil contains residual water, dry it over anhydrous sodium sulfate.[13]

  • Transfer an aliquot of the final solution into a 2 mL autosampler vial for GC-MS analysis.[1]

GC-MS Instrumentation and Parameters

The following are general GC-MS parameters that may require optimization based on the specific instrument and column used.[13]

  • Gas Chromatograph: Coupled with a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column such as HP-5MS or equivalent is commonly used.[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.[13]

  • Injection Volume: 1 µL.[13]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.[13]

  • Ionization Energy: 70 eV.[13]

  • Mass Scan Range: 40-400 amu.[13]

Data Analysis and Quantification
  • Identification: Identify the peaks for this compound and the internal standard in the sample chromatogram by comparing their retention times and mass spectra with those of the standards. The mass spectrum of this compound should be compared with a reference library (e.g., NIST, Wiley).[1]

  • Integration: Integrate the peak areas of this compound and the internal standard in both the standard and sample chromatograms.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Quantification: Calculate the concentration of this compound in the essential oil sample using the calibration curve and the peak area ratio of this compound to the internal standard from the sample chromatogram.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification prep_std Prepare this compound & Internal Standard Stocks prep_cal Prepare Calibration Standards prep_std->prep_cal prep_sample Prepare Essential Oil Sample prep_std->prep_sample injection Inject Sample into GC-MS prep_cal->injection prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification (RT & Mass Spectra) detection->identification integration Peak Area Integration identification->integration calibration Construct Calibration Curve integration->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for this compound Quantification by GC-MS.

Biological Activity and Potential Signaling Pathways

This compound exhibits a range of biological activities that suggest its potential for therapeutic applications. It has demonstrated antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4][5] Notably, it has been shown to have an immunosuppressive effect and may support chemotherapy by inhibiting the multidrug resistance protein 1 (MDR1).[2] Some studies suggest its immunomodulatory effects may occur through a caspase-3 independent pathway.[3]

signaling_pathway cluster_effects Biological Activities This compound This compound antimicrobial Antimicrobial This compound->antimicrobial anti_inflammatory Anti-inflammatory This compound->anti_inflammatory antioxidant Antioxidant This compound->antioxidant anticancer Anticancer This compound->anticancer immunosuppressive Immunosuppressive This compound->immunosuppressive mdr1 Inhibition of MDR1 Protein anticancer->mdr1 caspase Caspase-3 Independent Pathway immunosuppressive->caspase

Caption: Overview of this compound's Biological Activities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Spathulenol Co-elution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the co-elution of spathulenol in gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis important?

A1: this compound is a tricyclic sesquiterpene alcohol found in the essential oils of numerous plants.[1][2] Its accurate analysis is crucial for the quality control of essential oils, phytochemical research, and the exploration of its potential therapeutic applications, including antioxidant, anti-inflammatory, and antimicrobial properties.[1]

Q2: What is the primary analytical challenge in the GC analysis of this compound?

A2: The main challenge in the gas chromatography-mass spectrometry (GC-MS) analysis of this compound is co-elution with other structurally similar sesquiterpenoids.[1] Due to the complexity of essential oil matrices, multiple compounds can have very similar retention times, leading to overlapping chromatographic peaks, which complicates accurate identification and quantification.[1]

Q3: Which compounds commonly co-elute with this compound?

A3: Several sesquiterpenoid alcohols and oxides are known to co-elute with this compound under standard GC-MS conditions. The most frequently reported co-eluting compounds include:

  • Caryophyllene oxide[1]

  • Globulol[1]

  • Viridiflorol[1]

  • Ledol[1]

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues encountered during the GC analysis of this compound.

Problem: Poor resolution between the this compound peak and a suspected co-eluting compound.
Step 1: Confirmation of Co-elution

Before modifying your method, it's essential to confirm that you are indeed observing co-elution.

  • Peak Shape Analysis: Look for signs of asymmetry in your this compound peak, such as shoulders or tailing. A perfectly symmetrical peak is less likely to be a result of co-elution.[3][4]

  • Mass Spectral Analysis: Examine the mass spectrum across the peak. A changing mass spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.[1]

  • Extracted Ion Chromatogram (EIC): Utilize EICs for characteristic ions of this compound (e.g., m/z 43, 79, 91, 105, 159, 187, 205) and suspected co-eluting compounds.[1] If the peak shapes in the EICs are not perfectly symmetrical and aligned, co-elution is likely.

Logical Workflow for Troubleshooting Co-elution

CoElution_Troubleshooting cluster_0 Problem Identification cluster_1 Confirmation cluster_2 Optimization & Resolution cluster_3 Solutions Poor_Resolution Poor Peak Resolution (this compound) Confirm_Coelution Confirm Co-elution - Peak Shape Analysis - Mass Spectral Analysis - Extracted Ion Chromatograms Poor_Resolution->Confirm_Coelution Method_Optimization Chromatographic Method Optimization Confirm_Coelution->Method_Optimization Sample_Prep Sample Preparation (Fractionation) Confirm_Coelution->Sample_Prep Advanced_Techniques Advanced Analytical Techniques Confirm_Coelution->Advanced_Techniques Modify_Temp Modify Temperature Program (Slower Ramp Rate) Method_Optimization->Modify_Temp Change_Column Change GC Column (Different Polarity) Method_Optimization->Change_Column Adjust_Flow Adjust Carrier Gas Flow Method_Optimization->Adjust_Flow Fractionation Column Chromatography (Silica Gel) Sample_Prep->Fractionation GCxGC GCxGC-TOF-MS Advanced_Techniques->GCxGC

Caption: A workflow diagram for troubleshooting this compound co-elution in GC.

Step 2: Chromatographic Method Optimization

If co-elution is confirmed, the first step is to optimize your existing GC method.

  • Modify the GC Oven Temperature Program: A slower temperature ramp rate increases the interaction time of analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds.[1]

    • Action: Decrease the temperature ramp rate in the region where this compound elutes. For example, if this compound elutes at approximately 180°C with a 10°C/min ramp, try reducing the ramp rate to 2-3°C/min in the 160-200°C range.[1]

  • Change the GC Column: Utilizing a column with a different stationary phase polarity can alter the elution order and improve separation.[1]

    • Action: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switch to a mid-polar or polar column (e.g., DB-17ms, DB-WAX) to resolve the co-elution.[1]

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency and resolution.

Step 3: Sample Preparation

If method optimization is insufficient, consider sample preparation techniques to simplify the matrix before GC analysis.

  • Fractionation by Column Chromatography: This technique separates the essential oil into fractions with different polarities.

    • Action: Perform column chromatography using silica gel with a gradient of solvents (e.g., hexane and ethyl acetate).[1][5] Analyze the fractions containing this compound by GC-MS.

Step 4: Advanced Analytical Techniques

For highly complex samples where co-elution persists, advanced analytical techniques may be necessary.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS): GCxGC provides significantly higher peak capacity and resolution compared to conventional one-dimensional GC.[1][6][7] It is a powerful tool for separating co-eluting compounds in complex matrices like essential oils.[1][6]

Quantitative Data Summary

Table 1: Kovats Retention Indices (RI) of this compound and Common Co-eluting Compounds on a Non-Polar Column (e.g., DB-5ms)

CompoundKovats RI
This compound1569
Caryophyllene oxide1578
Guaiol1581
Humulene epoxide1592
tau-Cadinol1632
Cubenol1649
beta-Bisabolol1674

Note: Retention indices can vary slightly between different instruments and analytical conditions.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in essential oils using GC-MS.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound certified reference standard

  • Hexane (or other suitable solvent)

  • Microsyringe

  • Autosampler vials

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in hexane. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the essential oil sample in hexane. For quantitative analysis, add a known concentration of an internal standard.[2]

  • GC-MS Instrument Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 1:50 split ratio)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 3°C/min to 240°C

      • Hold at 240°C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-400

  • Injection: Inject 1 µL of the prepared standard and sample solutions into the GC-MS system.[8]

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum by comparing it to the reference standard and spectral libraries (e.g., NIST, Wiley).[2]

    • For quantification, integrate the peak area of this compound and the internal standard (if used) and calculate the concentration using the calibration curve.

Protocol 2: Fractionation of Essential Oil by Column Chromatography

This protocol describes a general method for separating essential oil components based on polarity.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • n-Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, and drain the excess solvent.

  • Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of n-hexane. Load the sample onto the top of the silica gel bed.[5]

  • Elution:

    • Begin elution with 100% n-hexane.[5]

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).[5]

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Solvent Removal: Combine the fractions containing the purified this compound and remove the solvent using a rotary evaporator.[5]

  • Analysis: Analyze the resulting fraction by GC-MS to confirm the separation of this compound from the co-eluting compounds.

Experimental Workflow for this compound Analysis

Spathulenol_Analysis_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing & Interpretation Sample_Dilution Essential Oil Dilution GC_Injection GC Injection Sample_Dilution->GC_Injection Fractionation Column Chromatography (Optional for complex samples) Fractionation->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation MS_Detection Mass Spectrometric Detection Separation->MS_Detection Peak_Identification Peak Identification (Retention Time & Mass Spectrum) MS_Detection->Peak_Identification Quantification Quantification (Calibration Curve) Peak_Identification->Quantification Coelution_Check Co-elution Confirmation (If necessary) Peak_Identification->Coelution_Check

Caption: A general workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Optimizing Spathulenol Yield from Essential Oil Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of Spathulenol from your essential oil extracts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Question: My overall essential oil yield is low. What are the potential causes and solutions?

Answer: A low total essential oil yield can be attributed to several factors, from the plant material to the extraction process itself.

Potential CauseRecommended Solutions
Plant Material - Incorrect Plant Species/Variety: Verify that you are using a plant species and variety known for high this compound content. Concentrations can vary significantly even within the same species[1].
- Incorrect Plant Part: this compound concentration differs between plant parts (e.g., leaves, flowers, stems). Ensure you are using the part reported to have the highest concentration[1][2]. For instance, in Achillea Tenuifolia, the leaves contain a higher percentage of this compound (12.0%) compared to the stems (5%)[2].
- Improper Plant Material Condition: The condition of the plant material is crucial. Using material that is too dry or excessively fresh can reduce extraction efficiency. Proper drying, such as air-drying in the shade, is often recommended[3]. The drying method significantly impacts yield; studies have shown that semi-industrial drying or freeze-drying can result in higher essential oil yields compared to oven drying at high temperatures[4][5].
Extraction Method & Parameters - Suboptimal Extraction Method: The choice of extraction method (e.g., hydrodistillation, steam distillation, supercritical fluid extraction) greatly affects the yield[1]. While hydrodistillation is common, other methods might be more efficient depending on the plant matrix[1].
- Inefficient Extraction Parameters:
- Temperature and Pressure: For methods like steam distillation and SFE, these parameters must be optimized. Excessive heat can cause degradation of heat-sensitive compounds like this compound[1].
- Extraction Time: Insufficient extraction time will lead to incomplete recovery. The optimal duration depends on the method and plant material. For example, hydrodistillation of Moluccella aucheri is typically performed for 3 hours[3]. However, prolonged distillation can risk thermal degradation of compounds[6].
- Particle Size: Grinding the plant material increases the surface area for extraction, which can improve yield by 20-25%. However, the powder should not be so fine that it obstructs the flow of steam or solvent[1][6].
- Solvent Choice (for solvent extraction): The polarity of the solvent is critical. A solvent that is too polar or non-polar may not efficiently extract this compound[1].
Equipment and Procedure - Improperly Maintained Equipment: Ensure all equipment is clean and functioning correctly. Leaks in the system can result in the loss of volatile compounds[1].
- Analyte Loss During Workup: this compound is volatile and can be lost during post-extraction steps like solvent evaporation. Use controlled evaporation techniques, such as a rotary evaporator at an appropriate temperature and pressure[1].

Question: The GC-MS analysis shows a low percentage of this compound in my extracted essential oil, even with a good overall yield. What could be the reason?

Answer: This issue points towards problems with the specificity of your extraction, potential degradation of the target compound, or analytical inaccuracies.

Potential CauseRecommended Solutions
Co-extraction of Other Compounds Your current extraction parameters may be favoring the extraction of other compounds over this compound. Modifying the extraction method or parameters can improve selectivity[1].
Degradation of this compound As a sesquiterpenoid, this compound can degrade under harsh extraction conditions, such as high temperatures[1]. Consider using methods that operate at lower temperatures, like supercritical fluid extraction (SFE)[1].
Inaccurate GC-MS Quantification Ensure your GC-MS method is properly calibrated for this compound quantification. This includes using a certified reference standard and optimizing the temperature program and detector settings[1]. Co-elution with other compounds can also lead to inaccurate quantification. If co-elution is suspected, modifying the GC method (e.g., changing the temperature ramp or using a different column) is recommended[7].

Question: I am observing an emulsion during liquid-liquid extraction. How can I resolve this?

Answer: Emulsion formation is a common problem when working with plant extracts that contain surfactant-like molecules.

StrategyDescription
Gentle Mixing Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for phase contact[1].
Addition of Brine Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the polarity of the aqueous phase.
Change in Solvent Adding a small amount of a different organic solvent can alter the overall solvent properties and help to break the emulsion[1].
Centrifugation If the emulsion is persistent, centrifuging the mixture can effectively separate the layers[1].
Filtration Passing the emulsified mixture through a bed of celite or another filter aid can sometimes help to break the emulsion[1].

Frequently Asked Questions (FAQs)

What are the primary plant sources for this compound?

This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, particularly those belonging to the Asteraceae and Lamiaceae families. Notable sources include Moluccella aucheri, where it can be the most abundant component (up to 63.3%), Salvia mirzayanii, Artemisia annua, and Achillea Tenuifolia (up to 12.0% in the leaves)[1][2].

Which extraction method provides the highest yield of this compound?

The optimal extraction method depends on the plant material. Hydrodistillation has been shown to be effective for extracting a high percentage of this compound from sources like Moluccella aucheri[1]. Supercritical fluid extraction (SFE) with CO2 is another promising method, especially for thermally labile compounds, as it can be performed at lower temperatures. SFE can also offer a significantly higher extraction yield compared to hydrodistillation[8]. Solvent extraction is also a viable option. A direct comparison of yields from different methods on the same plant source is recommended to determine the most efficient technique for a specific application[1].

What are the key parameters to control during steam distillation for this compound extraction?

For successful steam distillation, it is crucial to control the following:

  • Steam Flow Rate: A consistent and appropriate steam flow rate ensures efficient volatilization of the essential oil without causing thermal degradation.

  • Temperature: The temperature should be high enough to vaporize the this compound but not so high that it causes decomposition[1].

  • Distillation Time: The duration of the distillation should be sufficient to extract the majority of the essential oil. This is often determined empirically for a specific plant material[1].

  • Particle Size of Plant Material: Grinding the plant material to a suitable particle size increases the surface area for extraction but should not be so fine as to impede steam flow[1].

How can I quantify the amount of this compound in my extract?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for quantifying this compound[1]. This involves:

  • Sample Preparation: Diluting the essential oil in a suitable solvent (e.g., hexane).

  • GC Separation: Using a capillary column with a suitable stationary phase to separate the components of the essential oil.

  • MS Detection: Identifying this compound based on its mass spectrum and retention time.

  • Quantification: Using a calibration curve generated from a certified standard of this compound to determine its concentration in the sample[1].

High-Performance Liquid Chromatography (HPLC) can also be used, particularly for non-volatile or thermally labile matrices[9][10].

Experimental Protocols

Protocol 1: Extraction of this compound by Hydrodistillation

This is a frequently employed method for extracting essential oils containing this compound.

  • Preparation of Plant Material: Collect the desired plant parts (e.g., flowering aerial parts) and air-dry them in a shaded, well-ventilated area[3]. Grind the dried material into a coarse powder[3].

  • Apparatus Setup: Place approximately 100 g of the dried, powdered plant material into a 2-liter flask of a Clevenger-type apparatus. Add distilled water until the material is fully submerged[3].

  • Distillation: Heat the flask and continue distillation for 3 hours[3]. The steam and volatile oils will condense and collect in the graduated tube of the Clevenger.

  • Oil Collection: After the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil layer[3].

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Store the final essential oil in a sealed, dark vial at a low temperature (e.g., 4°C)[3].

Protocol 2: Isolation of this compound by Column Chromatography

This technique is used to purify this compound from the crude essential oil extract.

  • Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry[3].

  • Sample Loading: Dissolve a known quantity of the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column[3].

  • Elution: Begin elution with 100% n-hexane as the mobile phase. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate)[3].

  • Fraction Collection: Collect the eluate in sequential fractions[3].

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing this compound[3].

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield isolated this compound[3].

Protocol 3: Quantification of this compound by GC-MS

This protocol outlines a general method for the quantitative analysis of this compound.

  • Standard Preparation: Prepare a stock solution of a certified this compound standard in hexane. From the stock solution, prepare a series of standard solutions at known concentrations to create a calibration curve[1].

  • Sample Preparation: Dilute the extracted essential oil in hexane to a concentration that falls within the range of the calibration curve[1].

  • GC-MS Analysis:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7].

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)[7].

    • Inlet Temperature: 250°C[7].

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), then ramp up to a final temperature (e.g., 240°C). A slower ramp rate (e.g., 3°C/min) in the elution region of this compound can improve separation[7][11].

    • MS Parameters: Set the MS transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode to identify this compound based on its mass spectrum and retention time[7].

  • Data Analysis: Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted essential oil sample.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification & Analysis plant_material Select Plant Material (Species, Part) drying Drying (e.g., Air-dry in shade) plant_material->drying grinding Grinding to Coarse Powder drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation Clevenger Apparatus sfe Supercritical Fluid Extraction (SFE) grinding->sfe CO2 Solvent crude_oil Crude Essential Oil hydrodistillation->crude_oil sfe->crude_oil column_chromatography Column Chromatography crude_oil->column_chromatography gc_ms GC-MS Analysis crude_oil->gc_ms Purity Check pure_this compound Pure this compound column_chromatography->pure_this compound pure_this compound->gc_ms quantification Quantification gc_ms->quantification troubleshooting_workflow cluster_low_yield Troubleshooting Low Overall Yield cluster_low_purity Troubleshooting Low Purity action_node action_node start Low this compound Yield? check_total_yield Is Overall Oil Yield Low? start->check_total_yield low_total_yield Review Plant Material (Species, Part, Condition) check_total_yield->low_total_yield Yes low_purity Consider this compound Degradation check_total_yield->low_purity No optimize_extraction Optimize Extraction Parameters (Method, Time, Temp, Particle Size) low_total_yield->optimize_extraction optimize_selectivity Optimize for Selectivity (e.g., lower temp, SFE) low_purity->optimize_selectivity check_equipment Check Equipment for Leaks & Controlled Workup optimize_extraction->check_equipment verify_gcms Verify GC-MS Calibration & Check for Co-elution optimize_selectivity->verify_gcms signaling_pathway cluster_stimuli Stress Stimuli cluster_pathways Signaling Pathways cluster_response Biosynthetic Response pathogen Pathogen Attack ja_pathway Jasmonic Acid (JA) Pathway pathogen->ja_pathway sa_pathway Salicylic Acid (SA) Pathway pathogen->sa_pathway herbivory Herbivory herbivory->ja_pathway mapk_cascade MAP Kinase Cascades ja_pathway->mapk_cascade sa_pathway->mapk_cascade transcription_factors Activation of Transcription Factors mapk_cascade->transcription_factors terpene_synthase Upregulation of Terpene Synthase Genes transcription_factors->terpene_synthase spathulenol_synthase This compound Synthase terpene_synthase->spathulenol_synthase spathulenol_production This compound Accumulation spathulenol_synthase->spathulenol_production

References

Spathulenol Stability in In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of spathulenol during in vitro experiments. Given its lipophilic nature and susceptibility to degradation, careful handling is paramount for reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in vitro assays?

A1: this compound is a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants. It is investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties. Like many sesquiterpenoids, this compound is a lipophilic (fat-soluble) molecule, which leads to poor solubility in aqueous solutions like cell culture media. This can cause precipitation and inaccuracies in experimental concentrations. Furthermore, its chemical structure is susceptible to degradation under common in vitro conditions, potentially leading to a loss of biological activity and the formation of unknown byproducts.

Q2: What are the primary factors that contribute to the degradation of this compound?

A2: The main factors that can cause this compound to degrade are exposure to light, heat, and oxygen.[1] Its antioxidant properties indicate a susceptibility to oxidation.[1] Additionally, extreme pH levels, both acidic and basic, can also lead to its degradation.[1]

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Recommendations are summarized in the table below.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsKeep away from direct sunlight.
In Solvent (e.g., DMSO) -80°C1 yearStore in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Data compiled from multiple sources.[1][2]

Q4: I've noticed a decrease in the biological activity of my this compound sample. What could be the cause?

A4: A reduction in biological activity is likely due to the degradation of the this compound molecule.[1] This can be caused by several factors, including:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen.[1]

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and oxygen into your stock solution, accelerating degradation.[3]

  • Instability in Cell Culture Media: this compound may degrade over the course of your experiment when diluted in aqueous cell culture media. The stability can be influenced by the media's pH, temperature, and the presence of other components.[4]

Q5: My this compound precipitates when I add it to my cell culture medium. What can I do to prevent this?

A5: Precipitation is a common issue with hydrophobic compounds like this compound when diluting a concentrated stock solution (typically in DMSO) into an aqueous medium. Here are some troubleshooting steps:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your cell culture medium. This gradual decrease in the solvent concentration can help maintain solubility.

  • Adjust Final Solvent Concentration: If your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a Co-Solvent or Stabilizing Agent: Consider preparing your stock in a mixture of DMSO and another solvent like ethanol. Alternatively, a non-ionic surfactant such as Pluronic F-68 can be added to the final medium at a low concentration (e.g., 0.01-0.1%) to act as a stabilizing agent.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/GC-MS analysis. The additional peaks likely represent degradation products of this compound.1. Verify Storage Conditions: Ensure your this compound stock has been stored correctly, protected from light, heat, and air. 2. Perform a Forced Degradation Study: Intentionally degrade a fresh sample of this compound under stress conditions (acid, base, oxidation, heat, light) to identify the retention times of potential degradation products. 3. Characterize Degradation Products: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and compare them to potential oxidative or hydrolyzed forms of this compound.[1]
Inconsistent or non-reproducible bioassay results. This may be due to inconsistent concentrations of the active this compound due to degradation or precipitation.1. Use Freshly Prepared Solutions: Whenever possible, prepare working solutions of this compound immediately before use from a properly stored stock. 2. Ensure Complete Dissolution: Visually inspect your stock solution to confirm it is completely clear before making dilutions. If necessary, sonication can aid dissolution.[2] 3. Quantify Concentration Before Use: Use a validated analytical method, such as HPLC-UV or GC-MS, to determine the exact concentration of this compound in your working solution before each experiment.
Loss of this compound concentration over time in cell culture. This compound may be degrading in the aqueous, oxygenated environment of the cell culture incubator.1. Determine Stability in Your System: Conduct a time-course experiment to measure the concentration of this compound in your specific cell culture medium (with and without cells) over the duration of your experiment. 2. Replenish this compound: If significant degradation is observed, consider replenishing the this compound-containing medium at regular intervals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate solvent.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, weigh 22.04 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the this compound. For a 100 mM solution, add 1 mL of DMSO to 22.04 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Storage: Store the stock solution at -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify potential degradation products and to validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60-80°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60-80°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1]

    • Thermal Degradation: Heat the stock solution at 80°C.[1]

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.[1]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control stock Prepare this compound Stock (e.g., 100 mM in DMSO) serial_dil Perform Serial Dilutions in Culture Medium stock->serial_dil working_sol Prepare Final Working Solution serial_dil->working_sol add_to_cells Add Working Solution to Cells working_sol->add_to_cells stability_check Stability Check: Analyze this compound Concentration Over Time working_sol->stability_check incubate Incubate (e.g., 24, 48, 72h) add_to_cells->incubate assay Perform Biological Assay incubate->assay vehicle_control Vehicle Control (Medium + DMSO) vehicle_control->add_to_cells

Caption: Workflow for preparing and using this compound in in vitro experiments.

degradation_pathway Potential Degradation Pathways for this compound cluster_stressors Stressors This compound This compound (C15H24O) oxidized Oxidized Products (e.g., epoxides, diols) This compound->oxidized Oxidation dehydrated Dehydrated Products (e.g., β-spathulene) This compound->dehydrated Dehydration rearranged Rearrangement Products This compound->rearranged Isomerization oxygen Oxygen / Light oxygen->this compound heat Heat heat->this compound ph Acid/Base ph->this compound

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Spathulenol Analysis via GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Spathulenol.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak and key fragments for this compound in EI-MS?

A1: this compound (C15H24O) has a molecular weight of 220.35 g/mol . In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) of 220.[1][2] The characteristic fragmentation pattern includes major peaks at m/z 205, 187, 159, 145, 119, 91, 69, and 43.[1]

Q2: What type of GC column is recommended for this compound analysis?

A2: For the analysis of sesquiterpenoids like this compound, a capillary column with a stationary phase of 5% phenyl methyl siloxane is commonly used.[3] A typical column dimension is 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.

Q3: What are the general recommendations for the GC oven temperature program?

A3: A temperature ramp is crucial for good separation of terpenes. A typical program starts at a lower temperature (e.g., 60°C) and is held for a few minutes to allow for the elution of highly volatile compounds. Then, the temperature is increased at a controlled rate (e.g., 3-8°C/min) to a final temperature high enough to elute less volatile compounds like this compound (e.g., 240-300°C).[4][5][6]

Q4: Which injection technique is best for this compound analysis: liquid injection or headspace?

A4: Both liquid injection and headspace sampling can be used for terpene analysis.[7]

  • Liquid injection may offer better recovery for less volatile sesquiterpenoids like this compound.[8] However, it can introduce non-volatile matrix components into the system.

  • Headspace sampling , particularly Solid Phase Microextraction (SPME), provides a cleaner sample introduction by analyzing the vapor phase above the sample, which is beneficial for complex matrices.[8][9] To improve the recovery of less volatile compounds in headspace analysis, adding a carrier solvent like water and salt (NaCl) to the vial can be effective.[8]

Q5: How can I accurately quantify this compound in my samples?

A5: For accurate quantification, it is recommended to use an internal standard. trans-Caryophyllene is a suitable internal standard for this compound analysis due to its similar chemical properties as a sesquiterpene, which often allows for good chromatographic resolution.[2] A calibration curve should be prepared with a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.[2]

Troubleshooting Guides

This section addresses common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Active sites in the injector liner or column Deactivated liners are essential. If contamination is suspected, replace the liner. If the column is old, active sites may have developed; consider conditioning or replacing the column.
Improper injection technique For liquid injections, ensure the solvent is appropriate for the column phase. For splitless injections, optimize the splitless time to ensure complete transfer of the analyte without excessive solvent tailing.[10]
Column contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the front of the column is contaminated, trimming a small portion (10-20 cm) can restore performance.[5]
Sample overload Dilute the sample or reduce the injection volume.[5]
Problem 2: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Injector temperature too low For sesquiterpenoids, the injector temperature needs to be high enough for efficient volatilization, typically around 250°C.[5]
Final oven temperature too low or hold time too short Ensure the final temperature of the oven program is high enough and held for a sufficient duration to elute higher-boiling compounds like this compound.[5]
Cold spots in the GC-MS transfer line The transfer line temperature should be maintained at a temperature similar to or slightly above the final oven temperature to prevent condensation of the analyte.
Inefficient extraction from the sample matrix Review your sample preparation protocol. For plant materials, ensure they are properly dried and ground before extraction.[2] Consider optimizing the extraction time or solvent.
Problem 3: Co-elution with Other Compounds
Possible Cause Troubleshooting Step
Inadequate chromatographic separation Modify the oven temperature program. A slower ramp rate can often improve the resolution of closely eluting peaks.[5]
Complex sample matrix Utilize the mass spectrometer's capabilities. Use extracted ion chromatograms (EICs) of unique fragment ions for this compound (e.g., m/z 205, 187) to differentiate it from co-eluting peaks. Mass spectral deconvolution software can also be used to separate the spectra of overlapping compounds.[5]
Inappropriate column If co-elution persists, consider using a column with a different stationary phase to alter the selectivity of the separation.

Data Presentation: Recommended GC-MS Parameters

The following table summarizes recommended starting parameters for this compound analysis. These should be optimized for your specific instrument and sample matrix.

Parameter Recommendation
GC System Agilent 8890 GC or similar[11]
Mass Spectrometer Agilent 5977A MSD or similar[11]
Column DB-HeavyWAX or 5% phenyl methyl siloxane (e.g., HP-5MS)[3][11]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 - 1.2 mL/min[5]
Injection Mode Splitless or Headspace (SPME)
Injector Temperature 250°C
Oven Program Initial: 50-60°C, hold for 2-5 minRamp: 3-8°C/min to 240-300°CFinal Hold: 3-15 min[4][5][6]
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35-500
Data Acquisition Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for targeted quantification

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes the extraction of essential oils from plant material using hydrodistillation, a common method for obtaining volatile compounds like this compound.[2][12]

Materials:

  • Dried and ground plant material

  • Clevenger-type apparatus

  • Distilled water

  • Heating mantle

  • Anhydrous sodium sulfate

  • Volatile solvent (e.g., hexane, ethyl acetate)[2]

  • Volumetric flasks and autosampler vials

Procedure:

  • Weigh a suitable amount of the dried, ground plant material and place it in the round-bottom flask of the Clevenger apparatus.

  • Add distilled water to the flask to cover the plant material.

  • Set up the hydrodistillation apparatus and heat the flask using a heating mantle.

  • Continue the distillation for a recommended time (e.g., 3 hours) to ensure complete extraction of the essential oil.

  • After cooling, carefully collect the essential oil layer from the collection arm of the apparatus.

  • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • For GC-MS analysis, accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.[2]

  • If performing quantitative analysis, add a known concentration of an internal standard (e.g., trans-caryophyllene).[2]

  • Dilute to volume with a suitable volatile solvent and mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for injection into the GC-MS.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape no_signal Low/No Signal? peak_shape->no_signal No liner_column Check/Replace Liner Condition/Trim Column peak_shape->liner_column Yes coelution Co-elution? no_signal->coelution No temps Increase Injector/ Oven/Transfer Line Temp no_signal->temps Yes ramp Decrease Oven Ramp Rate coelution->ramp Yes end Problem Resolved coelution->end No injection Optimize Injection Parameters liner_column->injection overload Dilute Sample injection->overload overload->end extraction Optimize Sample Extraction Protocol temps->extraction extraction->end eic Use Extracted Ion Chromatograms (EIC) ramp->eic new_column Consider Different Column Phase eic->new_column new_column->end

Caption: Troubleshooting decision tree for common GC-MS issues.

ExperimentalWorkflow Experimental Workflow for this compound GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material 1. Plant Material (Dried & Ground) extraction 2. Hydrodistillation plant_material->extraction drying 3. Collect & Dry Essential Oil extraction->drying dilution 4. Dilute in Solvent (Add Internal Std) drying->dilution injection 5. Inject into GC-MS dilution->injection separation 6. Chromatographic Separation injection->separation detection 7. Mass Spectrometric Detection separation->detection identification 8. Peak Identification (RT & Mass Spectrum) detection->identification quantification 9. Quantification (Calibration Curve) identification->quantification

Caption: General workflow for this compound analysis.

References

Troubleshooting low solubility of Spathulenol in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of Spathulenol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a lipophilic, tricyclic sesquiterpene alcohol with inherently low water solubility.[1][2] The predicted aqueous solubility is approximately 0.032 g/L.[2][3] Experimental values have been estimated at around 12.44 mg/L at 25°C.[4] Due to its chemical structure, it is significantly more soluble in organic solvents.[2][5]

Q2: Which organic solvents are recommended for dissolving this compound?

A2: this compound is expected to be soluble in a range of organic solvents.[2] These include:

  • Alcohols: Ethanol, Methanol, Isopropanol[2][5]

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetone[2]

  • Non-polar Solvents: Hexane, Chloroform, Ethyl acetate[2]

For biological assays, creating a concentrated stock solution in a solvent like DMSO is a common practice, which is then diluted into the aqueous experimental medium.

Q3: How does pH affect the solubility of this compound?

A3: While the solubility of this compound in aqueous buffers is expected to be pH-dependent, significant changes are unlikely. This is due to the very high predicted pKa of its hydroxyl group, meaning it is unlikely to ionize under typical physiological pH conditions.[2]

Q4: Can temperature be used to increase the aqueous solubility of this compound?

A4: For many solid compounds, increasing the temperature enhances solubility. However, the effect of temperature depends on whether the dissolution process is endothermic (absorbs heat) or exothermic (releases heat). For this compound, a systematic study of the temperature-solubility profile would be necessary to determine if heating is an effective strategy. Gentle warming to 37°C can aid in the initial dissolution in organic solvents like DMSO.

Troubleshooting Low Solubility

Issue: this compound precipitates out of solution when I dilute my organic stock into an aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous medium. This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous solution where the compound is poorly soluble.

  • Recommended Solutions:

    • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the aqueous buffer. This gradual decrease in the organic solvent concentration can help maintain the solubility of this compound.

    • Increase Final Solvent Concentration: If your experimental system (e.g., cells) can tolerate it, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may improve solubility. Always include a vehicle control with the same solvent concentration in your experiments.

    • Use a Co-solvent System: A mixture of solvents can sometimes provide better solubilizing power. For instance, preparing the stock solution in a mixture of DMSO and ethanol might be effective.[2]

    • Employ Solubilization Technologies: For persistent precipitation issues, more advanced formulation strategies may be necessary. These include cyclodextrin complexation, lipid-based formulations (e.g., nanoemulsions, liposomes), or the use of surfactants.

Issue: I am observing inconsistent or non-reproducible results in my biological assays.

  • Possible Cause: This could be due to incomplete dissolution of the stock solution or precipitation of this compound in the assay plate, leading to inaccurate and variable concentrations.

  • Recommended Solutions:

    • Ensure Complete Dissolution of Stock: Before making dilutions, visually inspect your stock solution to confirm it is completely clear. If necessary, sonicate or gently warm the stock solution to ensure full dissolution.

    • Use a Stabilizing Agent: Adding a non-ionic surfactant, such as Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the final aqueous medium can help stabilize the dispersed this compound and prevent precipitation.

    • Consider a Formulation Approach: Encapsulating this compound in a delivery system like cyclodextrins or liposomes can enhance its stability and effective concentration in aqueous media.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyPredicted/Estimated ValueData Source
Molecular FormulaC₁₅H₂₄OPubChem
Molecular Weight220.35 g/mol PubChem
Aqueous Solubility0.032 g/LFooDB[2][3]
Estimated Aqueous Solubility12.44 mg/L @ 25°CThe Good Scents Company[4]
logP (Octanol-Water)2.75FooDB[2][3]
pKa (Strongest Acidic)19.93FooDB[2][3]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is used to determine the equilibrium solubility of this compound in various solvents.[2]

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, GC-MS)

  • Vials with appropriate closures

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. A visible excess of solid should remain.[2]

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24-72 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[2]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of your analytical method.[2]

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.[2]

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L.[2]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This method aims to improve the aqueous solubility of this compound by encapsulating it within a cyclodextrin molecule.[1]

Materials:

  • This compound

  • β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Distilled water

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare a saturated solution of β-cyclodextrin in a 25% ethanol-water mixture at 50°C with constant stirring.[1]

  • In a separate container, dissolve this compound in a minimal amount of ethanol.[1]

  • Slowly add the this compound solution dropwise to the β-cyclodextrin solution while maintaining the temperature and stirring.[1]

  • Continue stirring for several hours to facilitate the formation of the inclusion complex.[1]

  • Cool the mixture to room temperature, and then store it at 4°C overnight to encourage precipitation of the complex.[1]

  • Collect the precipitate by filtration.[1]

  • Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed material.[1]

  • Dry the resulting powder using a freeze-dryer or in a vacuum oven at a low temperature.[1]

  • Characterize the inclusion complex for encapsulation efficiency using a validated analytical method.

Protocol 3: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes a general method for encapsulating this compound within liposomes to improve its dispersion and stability in aqueous media.[1]

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Sonication equipment (bath or probe)

  • Extrusion equipment (optional)

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of lipids to this compound will need to be optimized.[1]

  • Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin lipid film on the flask wall.[1]

  • Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydrate the lipid film by adding the aqueous buffer and agitating the flask (e.g., gentle shaking or vortexing). This will form multilamellar vesicles (MLVs).[1]

  • To produce smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through membranes with a defined pore size.

Visualizations

TroubleshootingWorkflow start Start: Low this compound Solubility precipitate Precipitation in Aqueous Media? start->precipitate stock_issue Stock Solution Clear? precipitate->stock_issue Yes end Solubility Issue Resolved precipitate->end No serial_dilute Try Serial Dilutions stock_issue->serial_dilute Yes sonicate_warm Sonicate or Gently Warm Stock stock_issue->sonicate_warm No increase_cosolvent Increase Co-solvent % (if tolerated) serial_dilute->increase_cosolvent stabilizer Add Stabilizing Agent (e.g., Pluronic F-68) increase_cosolvent->stabilizer formulation Consider Advanced Formulation stabilizer->formulation sonicate_warm->precipitate cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin lipid Lipid-Based Formulation (Liposomes, Nanoemulsions) formulation->lipid cyclodextrin->end lipid->end

Caption: Troubleshooting workflow for low this compound solubility.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

SolubilizationStrategies cluster_cosolvents Co-solvents cluster_cyclodextrins Cyclodextrins cluster_lipids Lipid Formulations main This compound (Low Aqueous Solubility) cosolvent_node DMSO, Ethanol Increase solvent capacity main->cosolvent_node cd_node Encapsulation Forms soluble inclusion complexes main->cd_node lipid_node Liposomes, Nanoemulsions Disperses in aqueous phase main->lipid_node

Caption: Comparison of solubilization strategies for this compound.

References

Technical Support Center: Enhancing the Purity of Isolated Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Spathulenol.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Purity After Initial Isolation

Question: My initial crude extract shows a very low percentage of this compound after hydrodistillation. What are the possible reasons and solutions?

Answer: Low yields of this compound in the initial extract can be attributed to several factors:

  • Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical location, and harvest time. Ensure you are using a plant source reported to have a high concentration of this compound. For instance, Moluccella aucheri has been reported to contain up to 63.3% this compound in its essential oil.[1]

  • Extraction Method: While hydrodistillation is a common method, it may not be optimal for all plant matrices. Consider alternative extraction techniques such as solvent extraction or supercritical fluid extraction (SFE), which can be more efficient for thermolabile compounds.

  • Extraction Parameters:

    • Temperature and Time: Excessive heat during distillation can lead to the degradation of sesquiterpenoids. The distillation time should be sufficient to extract the majority of the essential oil, which is often determined empirically. For example, a 3-hour hydrodistillation is typical for Moluccella aucheri.

    • Particle Size: Grinding the plant material to an appropriate size increases the surface area for extraction. However, a powder that is too fine can impede steam flow.

Column Chromatography Troubleshooting

Question: I'm experiencing issues with purifying this compound using silica gel column chromatography, resulting in low purity or poor separation. What should I do?

Answer: Column chromatography is a standard and effective technique for purifying this compound.[2] However, several factors can affect its efficiency. Here’s a troubleshooting guide:

Problem Possible Cause Solution
Low Purity of this compound Fractions Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common system is a gradient of n-hexane and ethyl acetate.[2] Start with a low polarity mobile phase (e.g., 100% n-hexane) and gradually increase the polarity.
Column overloading.Do not exceed the loading capacity of your column. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel.
Co-elution with other compounds.If impurities have similar polarity, consider using a different adsorbent like alumina or employing an alternative purification technique such as preparative HPLC or counter-current chromatography.
This compound is not eluting from the column The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If it degrades, consider using a deactivated silica gel or an alternative technique.[3]
The solvent system is not polar enough.Gradually increase the polarity of the eluting solvent. For very polar compounds, a small percentage of methanol in dichloromethane can be used, but be aware that high concentrations of methanol can dissolve silica gel.[4]
Fractions are very dilute The compound may have eluted very quickly in the solvent front.Always collect the first fraction and check it by TLC. This can happen if the initial solvent system is too polar.
The elution band is very broad (tailing).Once this compound starts to elute, you can increase the polarity of the solvent to speed up the elution of the tailing end of the peak.
GC-MS Analysis Issues

Question: My GC-MS analysis of purified this compound shows peak tailing and poor resolution. How can I troubleshoot this?

Answer: Peak tailing and poor resolution in GC-MS can compromise the accuracy of your purity assessment. Here are some common causes and solutions:

Problem Possible Cause Solution
Peak Tailing Active sites in the GC system (e.g., dirty inlet liner, column contamination) interacting with the hydroxyl group of this compound.Perform regular maintenance, including cleaning the inlet liner and trimming the column. Using an ultra-inert column can also minimize these interactions.
Improper column installation.Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet and detector.
Mismatch between solvent and stationary phase polarity.Try changing the solvent or using a stationary phase with a different polarity.
Poor Resolution (Co-elution) The stationary phase is not providing adequate separation for this compound and an impurity.Switch to a GC column with a different stationary phase polarity (e.g., from a non-polar to a mid-polar or polar column).
Suboptimal temperature program.Decrease the temperature ramp rate in the region where this compound elutes to improve separation.
Incorrect carrier gas flow rate.Optimize the linear velocity of the carrier gas to enhance column efficiency.

Data Presentation

The purity of this compound can be significantly enhanced by employing appropriate purification techniques. The following table summarizes the potential purity levels achievable with different methods for sesquiterpenoids like this compound.

Purification Method Stationary/Solvent System Reported Purity for Similar Compounds Reference
Column Chromatography Silica gel with n-hexane/ethyl acetate gradient>90%[2]
Preparative HPLC C18 column with acetonitrile/water gradient91.8% - 97.9%[5]
High-Speed Counter-Current Chromatography (HSCCC) n-hexane/acetonitrile/ethyl acetate82.0% - 98.5%[6]

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes a standard method for the purification of this compound from a crude essential oil extract.[2]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude essential oil in a minimal amount of n-hexane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder.

    • Carefully load this powder onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection and Monitoring:

    • Collect the eluate in sequential fractions.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Final Steps:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of purified this compound to determine its purity.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the purified this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate) in a volumetric flask.

  • GC-MS Conditions (Example):

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Identify the this compound peak based on its retention time and mass spectrum by comparison with a reference standard or spectral libraries (e.g., NIST, Wiley).

    • Calculate the purity by determining the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

Visualizations

General Workflow for this compound Isolation and Purification

G General Workflow for this compound Isolation and Purification A Plant Material Preparation (Drying and Grinding) B Extraction of Crude Essential Oil (e.g., Hydrodistillation) A->B C Purification of this compound (e.g., Column Chromatography) B->C D Purity Assessment (GC-MS Analysis) C->D E Pure this compound D->E

Caption: A streamlined workflow from plant material to pure this compound.

Troubleshooting Decision Tree for Low Purity in Column Chromatography

G Troubleshooting Low Purity in Column Chromatography Start Low Purity of this compound Fractions Q1 Are peaks well-separated on TLC? Start->Q1 A1_Yes Check for Column Overloading Q1->A1_Yes Yes A1_No Optimize Solvent System (Adjust Polarity) Q1->A1_No No Q2 Is the compound stable on silica? A1_Yes->Q2 Solution1 Reduce Sample Load A1_Yes->Solution1 A1_No->Q1 A2_Yes Consider Co-elution of Impurities Q2->A2_Yes Yes A2_No Use Deactivated Silica or Alternative Technique (e.g., HPLC) Q2->A2_No No Solution2 Use Alternative Purification Method A2_Yes->Solution2 A2_No->Solution2

Caption: A decision tree to diagnose and resolve low purity issues.

References

Technical Support Center: Spathulenol Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with spathulenol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a tricyclic sesquiterpene alcohol naturally found in the essential oils of various plants.[1] It is investigated for a range of potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2] Maintaining the chemical integrity of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.[2]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are exposure to light, heat, and oxygen.[2] As an antioxidant, it is susceptible to oxidation.[2] Additionally, extreme pH conditions, both acidic and basic, can also promote its degradation.[2]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, it is recommended to keep it at low temperatures.[3] Solutions of this compound should also be stored in tightly sealed, light-resistant vials with minimal headspace to reduce exposure to oxygen.

Q4: I am observing unexpected peaks in my chromatogram when analyzing a this compound sample. What could be the cause?

A4: The appearance of additional peaks in your chromatogram likely indicates the presence of degradation products. This can be a result of improper storage or handling, such as exposure to light, elevated temperatures, or oxygen. To confirm this, you can perform a forced degradation study on a fresh sample of this compound.

Q5: My experimental results with this compound are inconsistent. Could this be related to degradation?

A5: Yes, inconsistent experimental results are often a consequence of sample degradation. If this compound degrades, the concentration of the active compound in your solution will decrease, leading to variability in your assays. It is advisable to use freshly prepared solutions for each experiment and to quantify the this compound concentration before use with a validated analytical method like HPLC-UV.[2]

Q6: How can I prevent or minimize the degradation of this compound in my experiments and formulations?

A6: To prevent degradation, always store this compound under the recommended conditions (in the dark, at low temperatures, under an inert atmosphere). Prepare solutions fresh before use and avoid repeated freeze-thaw cycles by aliquoting stock solutions. For formulations, a promising technique to enhance stability is microencapsulation with β-cyclodextrin. This process can protect the this compound molecule from environmental factors like light, heat, and oxygen.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound Stock
  • Symptoms:

    • Appearance of unknown peaks in HPLC or GC analysis.

    • Reduced biological activity in assays compared to previous batches.

    • Visible changes in the sample's color or clarity.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been consistently stored at the recommended temperature, protected from light, and under an inert atmosphere.

    • Perform a Forced Degradation Study: Intentionally stress a fresh sample of this compound under acidic, basic, oxidative, thermal, and photolytic conditions to see if the degradation products match the unknown peaks in your sample. (See Experimental Protocol 1 for details).

    • Use a Stability-Indicating HPLC Method: Employ an HPLC method that can effectively separate this compound from its potential degradation products to accurately quantify the amount of intact compound remaining. (See Experimental Protocol 2 for a starting point).

    • Characterize Degradation Products: If significant degradation has occurred, use techniques like Mass Spectrometry (MS) to help identify the molecular weights of the degradation products and elucidate their structures.

Issue 2: Poor Solubility of this compound in Aqueous Media
  • Symptoms:

    • Precipitation of the compound in aqueous buffers.

    • Difficulty achieving the desired concentration.

  • Troubleshooting Steps:

    • Use of Co-solvents: this compound is a lipophilic molecule with low aqueous solubility. The use of a minimal amount of a water-miscible organic co-solvent, such as ethanol or DMSO, can help to dissolve it before dilution in an aqueous buffer.

    • Microencapsulation: For formulation purposes, consider microencapsulation with β-cyclodextrin to improve aqueous solubility and stability. (See Experimental Protocol 3).

This compound Degradation Pathways

The degradation of this compound, a sesquiterpene alcohol, is primarily driven by oxidation, though it is also susceptible to acid- and base-catalyzed reactions.

  • Oxidative Degradation: The presence of a tertiary alcohol and a double bond in the this compound structure makes it prone to oxidation. Oxidative stress can lead to the formation of various products, including epoxides, diols, and other oxygenated derivatives. The reaction is often initiated by the formation of radical species.

  • Acid-Catalyzed Degradation: Under acidic conditions, this compound can undergo dehydration, leading to the formation of beta-spathulenol.[3] Further rearrangements and isomerizations of the carbon skeleton are also possible.

  • Base-Catalyzed Degradation: While less common for this type of structure, strong basic conditions could potentially lead to rearrangements or other degradation pathways.

This compound Degradation Pathways Proposed Degradation Pathways of this compound This compound This compound oxidation Oxidation (O2, Light, Heat) This compound->oxidation acid Acidic Conditions (H+) This compound->acid base Basic Conditions (OH-) This compound->base oxidative_products Oxidative Degradation Products (e.g., Epoxides, Diols) oxidation->oxidative_products Radical reactions dehydration_product Dehydration Product (beta-Spathulenol) acid->dehydration_product Dehydration rearrangement_products Rearrangement Products acid->rearrangement_products Isomerization base->rearrangement_products Rearrangement

Caption: Proposed Degradation Pathways of this compound.

Quantitative Data Summary

While specific kinetic data for this compound degradation is not extensively available in the public domain, the following table summarizes expected stability trends based on studies of other sesquiterpenoids and general chemical principles. Researchers should perform their own stability studies to determine the precise degradation rates for their specific experimental conditions.

Stress ConditionTemperatureDurationExpected this compound DegradationReference
Acid Hydrolysis 60°C24 hoursModerate to High[2]
Base Hydrolysis 60°C24 hoursModerate to High[2]
**Oxidation (3% H₂O₂) **Room Temp24 hoursHigh[2]
Thermal 80°C24 hoursModerate[2]
Photolytic (UV Light) Room Temp24 hoursModerate to High[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to validate a stability-indicating analytical method.

Materials:

  • This compound standard

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for up to 24 hours.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for up to 24 hours.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for up to 24 hours, protected from light.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Thermal Degradation:

    • Place a vial of the this compound stock solution in an oven at 80°C for up to 24 hours.

    • Withdraw aliquots at various time points for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial of the this compound stock solution to UV light (e.g., 254 nm) at room temperature for up to 24 hours.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots from both the exposed and control samples at various time points for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow Forced Degradation Study Workflow for this compound start Start prep_stock Prepare 1 mg/mL This compound Stock Solution start->prep_stock stress_conditions Expose to Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV light, RT) stress_conditions->photo sampling Withdraw Aliquots at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize For Acid/Base Samples analysis Analyze by Stability-Indicating HPLC Method sampling->analysis For Other Samples neutralize->analysis end End analysis->end

Caption: Forced Degradation Study Workflow.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound and its degradation products. Method optimization and validation are required.

Instrumentation and Consumables:

  • HPLC system with a UV-Vis detector, pump, degasser, and autosampler

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 60% B.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B and equilibrate for 5 minutes.[4]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30°C[2]

  • Detection Wavelength: 210-244 nm (as this compound lacks a strong chromophore, detection at lower wavelengths is necessary)[2][4]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions in acetonitrile (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a stock solution.[4]

  • Sample Preparation: Dilute the samples from the forced degradation study or other experiments with acetonitrile to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards to generate a calibration curve. Then, inject the prepared samples.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound and any degradation products using the calibration curve and peak areas.

Protocol 3: Microencapsulation of this compound with β-Cyclodextrin

This protocol describes a general co-precipitation method for encapsulating this compound in β-cyclodextrin to improve its stability and solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Ethanol

  • Deionized water

  • Magnetic stirrer with hotplate

  • Filtration apparatus or freeze-dryer

Procedure:

  • β-Cyclodextrin Solution Preparation: Prepare a saturated solution of β-cyclodextrin in a water:ethanol solution (e.g., 2:1 w/w) by dissolving the β-cyclodextrin with stirring at 50-55°C.

  • This compound Solution Preparation: Dissolve this compound in a minimal amount of ethanol.

  • Inclusion Complex Formation:

    • Slowly add the this compound solution dropwise to the stirred β-cyclodextrin solution while maintaining the temperature at 50-55°C.

    • Continue stirring the mixture for several hours (e.g., 4 hours) at a constant temperature.

  • Precipitation: Cool the mixture to room temperature and then store it at 4°C overnight to facilitate the precipitation of the inclusion complex.

  • Isolation of the Complex:

    • Collect the precipitate by filtration under vacuum.

    • Alternatively, the entire solution can be freeze-dried to obtain a solid powder.

  • Washing and Drying:

    • Wash the collected powder with a small amount of cold deionized water to remove any uncomplexed material.

    • Dry the final product in a vacuum oven at a low temperature or by freeze-drying.

  • Optimization: The molar ratio of this compound to β-cyclodextrin should be optimized to achieve the highest encapsulation efficiency. Common starting ratios are 1:1 or 1:2.

Microencapsulation Workflow Microencapsulation of this compound with β-Cyclodextrin start Start prep_cd Prepare Saturated β-Cyclodextrin Solution (Water/Ethanol, 50-55°C) start->prep_cd prep_spath Dissolve this compound in Ethanol start->prep_spath add_spath Slowly Add this compound Solution to β-CD Solution prep_cd->add_spath prep_spath->add_spath stir Stir for Several Hours at 50-55°C add_spath->stir cool Cool to Room Temperature and Refrigerate Overnight stir->cool isolate Isolate Precipitate (Filtration or Freeze-drying) cool->isolate wash Wash with Cold Water isolate->wash dry Dry the Complex (Vacuum Oven or Freeze-dryer) wash->dry end End dry->end

Caption: Microencapsulation Workflow for this compound.

References

Technical Support Center: Refinement of Spathulenol Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for isolating Spathulenol from complex extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

A1: this compound is a tricyclic sesquiterpenoid alcohol naturally found in the essential oils of various plants, such as those from the Artemisia and Salvia species.[1][2] Its stability is critical for accurate research and for ensuring the efficacy and safety of its potential therapeutic applications, which include anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] Degradation of this compound can result in a loss of biological activity and the formation of unknown impurities.[3]

Q2: What are the primary plant sources for obtaining this compound?

A2: this compound is widely distributed in the plant kingdom and is a major component of many essential oils.[1] Some notable plant sources include Moluccella aucheri, where it can be the most abundant component (up to 63.3%), Eryngium maritimum, and various Salvia and Artemisia species.[1][6]

Q3: Which extraction method typically yields the highest amount of this compound?

A3: The optimal extraction method can vary depending on the plant material.[7] Hydrodistillation is a commonly used and effective method for extracting essential oils rich in this compound.[1][6] Supercritical fluid extraction (SFE) with CO2 is another excellent option, especially for thermolabile compounds, as it operates at lower temperatures.[7] To determine the most efficient technique for a specific application, a direct comparison of yields from different methods using the same plant source is recommended.[7]

Q4: How can I quantify the amount of this compound in my extract?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for quantifying this compound.[7] This technique involves separating the components of the essential oil on a capillary column and then identifying this compound based on its unique mass spectrum and retention time.[6][7] For accurate quantification, a calibration curve generated from a certified this compound standard is necessary.[7][8] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for samples not suitable for GC analysis.[8][9]

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To maintain the stability of this compound, it should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at -20°C for long-term storage (up to 3 years).[3] If dissolved in a solvent like DMSO, it should be stored in a tightly sealed, light-resistant vial with minimal headspace at -80°C for up to one year.[3]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low this compound Yield 1. Incorrect Plant Material: Using a plant species, variety, or part with low this compound content.[7] 2. Suboptimal Extraction Method: The chosen extraction method may not be efficient for the specific plant matrix.[7] 3. Inefficient Extraction Parameters: Incorrect temperature, pressure, or extraction time can lead to incomplete recovery or degradation.[7] 4. Analyte Loss During Workup: this compound, being volatile, can be lost during solvent evaporation.[7]1. Verify Plant Material: Ensure you are using the correct plant species and part known for high this compound content. Proper drying of the plant material is also crucial.[6][7] 2. Optimize Extraction Method: Consider alternative methods like hydrodistillation or supercritical fluid extraction (SFE) and optimize the parameters.[1][7] 3. Optimize Parameters: For hydrodistillation, ensure sufficient time (e.g., 3 hours). For SFE, optimize pressure (100-300 bar) and temperature (40-60°C).[6][7] 4. Controlled Evaporation: Use a rotary evaporator at a suitable temperature and pressure to minimize the loss of volatile compounds.[7]
Co-elution with Other Compounds in GC-MS 1. Similar Compound Polarity: Other sesquiterpenes in the extract may have similar polarities and boiling points, leading to overlapping peaks. 2. Inadequate Chromatographic Separation: The GC column and temperature program may not be optimized for separating this compound from interfering compounds.[10]1. Fractionation: Perform column chromatography with a silica gel stationary phase and a solvent gradient (e.g., n-hexane and ethyl acetate) to separate the crude extract into fractions before GC-MS analysis.[1][10] 2. Optimize GC Method: a) Modify the temperature ramp rate to improve separation. b) Use a GC column with a different stationary phase polarity (e.g., switching from a non-polar to a mid-polar column).[10]
This compound Degradation 1. Exposure to Harsh Conditions: High temperatures during extraction or storage can cause degradation.[11] 2. Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.[3] 3. Photolytic Degradation: Exposure to light can induce degradation pathways.[11] 4. Extreme pH: Highly acidic or basic conditions during extraction or in formulations can degrade this compound.[3]1. Use Milder Extraction Conditions: Employ methods like SFE that use lower temperatures.[7] 2. Inert Atmosphere: Store purified this compound and extracts under an inert gas like argon or nitrogen.[3] 3. Protect from Light: Store samples in amber vials or in the dark.[3][7] 4. Maintain Neutral pH: Use neutral solvents and buffers whenever possible.
Difficulty in Crystallization 1. Inappropriate Solvent: The solvent may be too good or too poor at dissolving this compound.[12] 2. Presence of Impurities: Co-extracted compounds can hinder crystal formation. 3. Supersaturation Not Reached: The concentration of this compound in the solution is not high enough for nucleation to occur.[12]1. Solvent Screening: Test a variety of solvents with different polarities. A good crystallization solvent should dissolve this compound when hot but not when cold.[12] Vapor diffusion with a soluble and an insoluble solvent is also a good technique.[13] 2. Further Purification: Use column chromatography or preparative TLC to increase the purity of the this compound fraction before attempting crystallization.[1][4] 3. Slow Evaporation/Cooling: Slowly evaporate the solvent or cool the saturated solution to gradually increase the concentration and induce crystallization.[12][13] Seeding with a microcrystal can also help.[13][14]

Quantitative Data Summary

Table 1: this compound Content in Various Plant Species

Plant SpeciesFamilyPlant Part UsedThis compound Content (%)Extraction Method
Moluccella aucheriLamiaceaeAerial Parts63.3Hydrodistillation
Eryngium maritimumApiaceaeAerial Parts22.0Not Specified
Stevia rebaudianaAsteraceaeLeaf14.9Not Specified
Hymenocrater incanusLamiaceaeFlowering Twigs12.61Not Specified

Source:[1][6]

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Injector Temperature 250°C
Oven Program Start at 60°C, ramp to 240-250°C at 3-5°C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Source:[6][7][8]

Experimental Protocols

Protocol 1: Extraction of this compound-rich Essential Oil by Hydrodistillation

This protocol is a general method for extracting essential oils from plant material and can be adapted for sources rich in this compound.

  • Plant Material Preparation:

    • Collect the aerial parts of the plant (e.g., Moluccella aucheri) during its flowering stage.[6]

    • Air-dry the plant material in a shaded and well-ventilated area.[1][6]

    • Grind the dried material into a coarse powder.[1]

  • Hydrodistillation:

    • Place a known amount of the powdered plant material (e.g., 100 g) into a flask and add distilled water.[6]

    • Subject the mixture to hydrodistillation for approximately 3 hours using a Clevenger-type apparatus.[6][7]

  • Oil Collection and Drying:

    • After the apparatus has cooled, carefully collect the essential oil layer.[1]

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[6]

    • Store the dried essential oil in a sealed, amber vial at 4°C until further purification and analysis.[6][7]

Protocol 2: Isolation of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude essential oil.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

    • Pour the slurry into a glass column to pack the stationary phase.

  • Sample Loading:

    • Dissolve the crude essential oil in a minimal amount of n-hexane.

    • Adsorb this solution onto a small amount of silica gel.

    • Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% n-hexane as the mobile phase.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect the eluate in sequential fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions containing this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain isolated this compound.[7]

Visualizations

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Isolation & Analysis plant_material Plant Material (e.g., Dried Aerial Parts) extraction Extraction (Hydrodistillation or SFE) plant_material->extraction Add Water/CO2 crude_oil Crude Essential Oil extraction->crude_oil Collect Oil column_chromatography Column Chromatography (Silica Gel) crude_oil->column_chromatography Load Sample fraction_collection Fraction Collection column_chromatography->fraction_collection Elute with Solvent Gradient tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitor pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions Identify this compound solvent_removal Solvent Removal (Rotary Evaporator) pure_fractions->solvent_removal isolated_this compound Isolated this compound (>98% Purity) solvent_removal->isolated_this compound gc_ms_analysis GC-MS & HPLC Analysis isolated_this compound->gc_ms_analysis Quantify characterization Structural Characterization isolated_this compound->characterization Confirm Structure

Caption: General workflow for the isolation and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield cause1 Incorrect Plant Material start->cause1 cause2 Suboptimal Extraction Parameters start->cause2 cause3 Analyte Degradation start->cause3 cause4 Loss During Workup start->cause4 sol1 Verify Plant Species & Part cause1->sol1 sol2 Optimize Temp, Time, Pressure cause2->sol2 sol3 Use Milder Conditions (e.g., SFE) cause3->sol3 sol4 Use Controlled Evaporation cause4->sol4

Caption: Troubleshooting logic for low this compound yield.

References

Minimizing isomerization of Spathulenol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Spathulenol Extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound while minimizing its isomerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a tricyclic sesquiterpenoid alcohol found in the essential oils of various plants.[1] It is valued for its potential anti-inflammatory, antioxidant, and antimicrobial properties. Isomerization, a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms, is a concern because different isomers of this compound, such as isothis compound, may exhibit different biological activities. Therefore, controlling isomerization is crucial for ensuring the desired therapeutic effect and maintaining the chemical integrity of the final product.

Q2: What are the primary factors that induce isomerization of this compound during extraction?

The primary factors that can induce the isomerization of this compound are heat and the presence of acidic conditions. Sesquiterpenoids, in general, are susceptible to rearrangements under thermal stress and in acidic environments.[2] These conditions can be encountered during common extraction techniques like hydrodistillation or when using certain solvents.

Q3: Which extraction methods are most commonly used for this compound, and how do they compare in terms of isomerization risk?

Common extraction methods for this compound include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE) with CO2.

  • Hydrodistillation/Steam Distillation: These methods are widely used but pose a higher risk of isomerization due to the elevated temperatures involved. The prolonged exposure to heat and hot water (which can have a slightly acidic pH) can promote acid-catalyzed and thermally-induced rearrangements of this compound.[2]

  • Solvent Extraction: The risk of isomerization depends on the solvent used and the extraction temperature. Protic or acidic solvents can facilitate isomerization.

  • Supercritical Fluid Extraction (SFE) with CO2: SFE is generally considered a superior method for minimizing isomerization.[3] It allows for extraction at lower temperatures, and CO2 is a non-polar, inert solvent, which reduces the likelihood of acid-catalyzed reactions.[4][5]

Q4: How can I detect and quantify this compound and its isomers in my extract?

Gas chromatography-mass spectrometry (GC-MS) is the most effective method for identifying and quantifying this compound and its isomers.[6] By comparing the retention times and mass spectra of the peaks in your sample with those of known standards, you can differentiate between this compound and its isomers like isothis compound. The NIST WebBook provides retention index data for this compound and its isomers on various GC columns, which can aid in their identification.[7][8][9]

Troubleshooting Guides

Issue 1: Unexpected Peaks in GC-MS Analysis Suspected to be this compound Isomers

Possible Cause: Isomerization of this compound has occurred during the extraction process due to excessive heat or acidic conditions.

Troubleshooting Steps:

  • Confirm Isomer Identity:

    • Compare the mass spectra of the unknown peaks with library data for known this compound isomers like isothis compound.

    • If standards are available, run them under the same GC-MS conditions to confirm retention times.

  • Review Extraction Protocol:

    • Temperature: If using hydrodistillation or steam distillation, assess the duration and temperature of the process. Shorter extraction times can reduce thermal stress.

    • pH of the Medium: For aqueous-based extractions, measure the pH of the water. If it is acidic, consider buffering it to a neutral pH.

    • Solvent Choice: If using solvent extraction, evaluate the solvent's potential for acidity. Consider switching to a less polar, aprotic solvent.

  • Optimize Extraction Method to Minimize Isomerization:

    • Method Comparison: If possible, compare the results from your current method with a gentler technique like SFE.

    • SFE Optimization: If using SFE, ensure the temperature is kept low (e.g., 40-50°C) to minimize thermal degradation and isomerization.[4]

    • Solvent Extraction Optimization: For solvent extraction, conduct the process at room temperature or below.

Issue 2: Low Yield of this compound and High Abundance of Isomers

Possible Cause: The extraction conditions are aggressively promoting the conversion of this compound to its more stable isomers.

Troubleshooting Steps:

  • Extraction Temperature Reduction: This is the most critical parameter. For hydrodistillation, consider vacuum distillation to lower the boiling point of water. For SFE, operate at the lower end of the effective temperature range.

  • pH Control: In hydrodistillation, the water can become slightly acidic from the hydrolysis of certain plant materials. Adding a buffer (e.g., sodium bicarbonate) to maintain a neutral pH can mitigate acid-catalyzed isomerization.

  • Choice of Solvent: In solvent extraction, avoid acidic solvents. Opt for non-polar solvents like hexane or supercritical CO2.

  • Inert Atmosphere: While primarily for preventing oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the formation of acidic byproducts from the degradation of other components, which could in turn catalyze isomerization.

Data Summary

Table 1: Comparison of Extraction Methods and their Potential Impact on this compound Isomerization

Extraction MethodOperating TemperatureRisk of Thermal IsomerizationRisk of Acid-Catalyzed IsomerizationRecommendations for Minimizing Isomerization
Hydrodistillation High (~100°C at atm. pressure)HighModerate (pH of water can decrease)Use vacuum to lower boiling point; buffer water to pH 7.
Steam Distillation High (≥100°C)HighModerateMinimize extraction time.
Solvent Extraction Variable (can be low)Low to ModerateHigh (if acidic solvents are used)Use non-polar, aprotic solvents; perform at low temperatures.
Supercritical Fluid Extraction (SFE) with CO2 Low to Moderate (typically 40-60°C)LowVery Low (CO2 is inert)Optimize for the lowest effective temperature and pressure.

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of this compound

This protocol is designed to extract this compound with a minimal risk of isomerization.

Objective: To extract this compound from dried plant material using SFE with CO2.

Materials:

  • Dried and ground plant material

  • Supercritical fluid extractor

  • High-purity CO2

  • Collection vials

Methodology:

  • Load the extraction vessel with the dried and ground plant material.

  • Pressurize the system with CO2 to the desired pressure (e.g., 100-200 bar).

  • Set the extraction temperature to a low value (e.g., 40°C) to minimize thermal degradation.

  • Begin the extraction and collect the extract in the collection vials. The extraction time will need to be optimized (e.g., 1-2 hours).

  • Depressurize the system and collect the final extract.

  • Analyze the extract by GC-MS to determine the this compound content and the presence of any isomers.

Protocol 2: GC-MS Analysis of this compound and its Isomers

Objective: To separate and identify this compound and its isomers in an essential oil extract.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent non-polar column)

  • Helium carrier gas

  • Essential oil extract

  • Hexane (for dilution)

  • This compound and isothis compound standards (if available)

Methodology:

  • Sample Preparation: Dilute the essential oil extract in hexane to an appropriate concentration.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-400 m/z.

  • Data Analysis:

    • Identify this compound and its isomers based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

    • Use the peak areas to quantify the relative amounts of this compound and its isomers.

Visualizations

Isomerization_Pathway cluster_conditions Driving Conditions This compound This compound Isothis compound Isothis compound This compound->Isothis compound Isomerization Other_Rearrangement_Products Other_Rearrangement_Products This compound->Other_Rearrangement_Products Rearrangement Heat Heat Heat->this compound Acid Acid Acid->this compound

Caption: Potential isomerization and rearrangement pathways of this compound under heat and acidic conditions.

Extraction_Workflow Start Plant Material Extraction Extraction Method Start->Extraction SFE SFE (Low Temp) Extraction->SFE Gentle Hydrodistillation Hydrodistillation (High Temp) Extraction->Hydrodistillation Harsh Solvent_Ext Solvent Extraction Extraction->Solvent_Ext Variable Analysis GC-MS Analysis SFE->Analysis Hydrodistillation->Analysis Solvent_Ext->Analysis High_this compound High Purity this compound Analysis->High_this compound Optimized Isomers_Present This compound + Isomers Analysis->Isomers_Present Sub-optimal

References

Strategies to improve the resolution of Spathulenol in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Spathulenol in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound using HPLC?

A1: The primary analytical challenge for this compound is its lack of a strong chromophore, which leads to low UV absorbance.[1] This necessitates detection at low UV wavelengths (around 205 nm) to achieve adequate sensitivity.[2] Additionally, as a lipophilic, non-polar molecule, achieving good resolution from other non-polar components in complex matrices like essential oils can be difficult.[3]

Q2: I'm seeing poor resolution or co-eluting peaks. What is the first thing I should adjust?

A2: The most powerful and often simplest parameter to adjust for improving selectivity is the mobile phase composition.[4] For reversed-phase HPLC of this compound, start by modifying the gradient profile or the ratio of your organic solvent (e.g., acetonitrile or methanol) to water.[5][6] A slight decrease in the organic solvent percentage will increase retention time and may improve the separation between closely eluting peaks.[4]

Q3: My this compound peak is broad and tailing. What are the likely causes and solutions?

A3: Peak tailing or broadening can result from several factors including strong interactions between this compound and the stationary phase, sample overload, or extra-column band broadening.[7] To address this, you can try injecting a smaller sample volume or a more diluted sample.[7] If the issue persists, consider adding a more polar solvent to the mobile phase to reduce strong hydrophobic interactions.[7]

Q4: The retention time for my this compound peak is shifting between injections. How can I improve reproducibility?

A4: Inconsistent retention times are often due to inadequate column equilibration between runs, minor changes in mobile phase composition, or temperature fluctuations.[7] Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. It is also crucial to prepare fresh mobile phase daily, degas it properly, and use a column oven to maintain a constant, stable temperature.[7]

Q5: How can I improve the sensitivity of my this compound analysis?

A5: Due to this compound's weak UV absorbance, set your UV detector to a low wavelength, such as 205 nm.[2] Ensure your sample is properly prepared to remove interfering compounds; for complex samples like plant extracts, a Solid-Phase Extraction (SPE) cleanup step may be necessary.[1] Using a column with a smaller particle size can also lead to sharper peaks, which improves the signal-to-noise ratio.[5]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase and Gradient Elution

Optimizing the mobile phase is critical for achieving baseline resolution. The choice of organic solvent and the gradient profile directly impact selectivity and retention.

  • Solvent Selection : Acetonitrile and methanol are common organic solvents for reversed-phase HPLC. While both can be effective, they offer different selectivities due to their unique chemical properties. If you have poor resolution with an acetonitrile/water mobile phase, switching to a methanol/water system can alter the elution order and improve separation.[5]

  • Gradient Adjustment : For complex samples containing this compound, a gradient elution is typically more effective than an isocratic one.[5]

    • Shallow Gradient : If peaks are eluting too closely together, make the gradient shallower (i.e., increase the organic solvent percentage more slowly over a longer period). This increases the separation window for analytes.

    • Initial Hold : An initial isocratic hold can help focus the analytes at the head of the column, leading to sharper peaks.

    • Final Hold : A high-percentage organic solvent wash at the end of the run ensures that all strongly retained compounds are eluted, preventing ghost peaks in subsequent runs.[7]

Guide 2: HPLC Column Selection and Care

The stationary phase is a cornerstone of separation. The right column chemistry is essential for good resolution.

  • Stationary Phase Chemistry :

    • C18 Columns : A C18 (octadecylsilane) column is the most common and a good starting point for this compound analysis.[1][2] They provide strong hydrophobic retention for non-polar molecules.

    • Alternative Chemistries : If a C18 column does not provide adequate resolution, consider a stationary phase with a different selectivity, such as a Phenyl or Cyano column.[5] Phenyl columns can provide unique selectivity for aromatic or unsaturated compounds through π-π interactions.[5]

  • Column Dimensions and Particle Size :

    • Longer Columns : Increasing the column length increases the number of theoretical plates, which can improve resolution.[4][5]

    • Smaller Particles : Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) are more efficient and produce sharper peaks, leading to better resolution.[4][5] Be aware that this will increase system backpressure.

Guide 3: Impact of Flow Rate and Temperature
  • Flow Rate : Lowering the flow rate generally increases the interaction time of the analyte with the stationary phase, which can enhance resolution.[8] However, this also increases the analysis time. The optimal flow rate provides the best balance between resolution and run time.[8][9]

  • Temperature : Increasing the column temperature decreases the viscosity of the mobile phase, which can improve mass transfer and lead to sharper peaks.[9] However, excessively high temperatures might degrade thermally sensitive compounds in the sample.[8][9] Using a column oven to maintain a consistent temperature is critical for reproducible results.[7]

Data and Protocols

Experimental Protocols

Protocol 1: A Starting Reversed-Phase HPLC Method for this compound Quantification

This protocol provides a robust starting point for developing a method for the separation and quantification of this compound.[1][2]

  • Instrumentation and Consumables :

    • HPLC System : A standard system with a binary or quaternary pump, degasser, autosampler, column oven, and UV-Vis detector.[1]

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Solvents : HPLC grade acetonitrile and ultrapure water.[1]

    • Standard : Analytical standard of this compound (purity ≥95%).[1]

    • Filters : 0.45 µm syringe filters.[1]

  • Standard and Sample Preparation :

    • Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[1]

    • Working Standards : Prepare a series of working standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the stock solution with acetonitrile.[1]

    • Sample Preparation (Essential Oils) : Accurately weigh ~100 mg of the essential oil, dissolve it in 10 mL of acetonitrile, and vortex. Filter the solution through a 0.45 µm syringe filter before injection.[1] For more complex matrices, an additional cleanup step like SPE may be required.[1]

Data Presentation

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale / Notes
Column C18, 150-250 mm x 4.6 mm, 5 µmStandard for non-polar analytes like this compound.[2][3]
Mobile Phase A Ultrapure WaterStandard aqueous phase for RP-HPLC.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier; provides good selectivity.[1]
Gradient 60% B to 95% B over 15-20 minEffective for separating components in complex mixtures.[1][2]
Flow Rate 1.0 mL/minA standard starting point; can be optimized.[2][3]
Column Temp. 30 °CProvides stable and reproducible conditions.[3]
Injection Vol. 10-20 µLAdjust based on sample concentration and column capacity.
Detection UV at 205 nmNecessary due to this compound's weak chromophore.[2]

Table 2: Troubleshooting Summary for Poor this compound Resolution

IssuePotential CauseRecommended Solution
Co-eluting Peaks Insufficient selectivity (α)Change organic solvent (e.g., ACN to MeOH), try a different column (e.g., Phenyl), or adjust the gradient slope.[5]
Insufficient retention (k)Decrease the percentage of organic solvent in the mobile phase.[4]
Broad Peaks Low column efficiency (N)Use a longer column or a column with smaller particle size.[5]
Sample OverloadDilute the sample or reduce the injection volume.[7]
Peak Tailing Strong analyte-stationary phase interactionsAdd a more polar solvent to the mobile phase or use a less retentive column.[7]

Table 3: Typical HPLC-UV Method Performance for this compound Quantification[2]

ParameterTypical Value
Linearity Range 5 - 250 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 - 2 µg/mL
Limit of Quantification (LOQ) 1.5 - 6 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation A Define Analytical Goal (e.g., Quantify this compound) B Select Initial Conditions (Column, Mobile Phase) A->B C Prepare Standards & Samples (Dilution, Filtration) B->C D Perform Initial Run C->D E Evaluate Resolution (Rs) D->E F Resolution Acceptable? (Rs >= 1.5) E->F G Optimize Mobile Phase (Adjust Gradient/Solvent) F->G No J Validate Method (Linearity, Precision, Accuracy) F->J Yes H Optimize Flow Rate & Temperature G->H Re-evaluate I Change Column (Different Chemistry/Dimensions) H->I Re-evaluate I->D Re-evaluate K Final Method Established J->K G Start Poor Resolution Observed (Rs < 1.5) Q1 Are peaks sharp but not separated? Start->Q1 A1_Yes Adjust Mobile Phase 1. Make gradient shallower 2. Decrease % organic solvent Q1->A1_Yes Yes A1_No Are peaks broad or tailing? Q1->A1_No No Q2 Resolution Improved? A1_Yes->Q2 A2_Yes Reduce Sample Load 1. Lower injection volume 2. Dilute sample A1_No->A2_Yes Yes A2_No Check System Health 1. Column old? 2. Leaks or dead volume? A1_No->A2_No No A2_Yes->Q2 A2_No->Q2 A3_No Change Selectivity 1. Switch organic solvent (ACN <> MeOH) 2. Change column (C18 -> Phenyl) Q2->A3_No No End Resolution Optimized Q2->End Yes A3_No->Start Re-evaluate

References

Overcoming challenges in the enantioselective synthesis of Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of Spathulenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this complex sesquiterpenoid.

Troubleshooting Guide

This guide addresses common challenges in the enantioselective synthesis of this compound, particularly focusing on the biomimetic acid-catalyzed cyclization of a bicyclogermacrene precursor.

Issue 1: Low Yield of this compound

Question: My reaction is showing low conversion of the bicyclogermacrene precursor to this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the cyclization step can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Extend the reaction time if the starting material is still present. However, be cautious of prolonged reaction times which can lead to side product formation.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Solution: A mild acid catalyst is recommended to prevent unwanted side reactions.[1] If you are using a strong acid, consider switching to a milder one. You can also screen different mild acids to find the optimal one for your specific substrate and conditions. The concentration of the catalyst should also be optimized; too little may result in a sluggish reaction, while too much can promote side reactions.

  • Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently.

    • Solution: While high temperatures can lead to rearrangements, a slightly elevated temperature might be necessary to drive the reaction to completion. Carefully increase the temperature in small increments while monitoring the reaction for the formation of byproducts.

  • Poor Quality of Starting Material: The bicyclogermacrene precursor may contain impurities that inhibit the reaction.

    • Solution: Ensure the precursor is of high purity. Purify it using an appropriate method, such as column chromatography, before proceeding with the cyclization.

Issue 2: Poor Enantioselectivity

Question: The enantiomeric excess (ee) of my synthesized this compound is low. How can I improve the stereocontrol of the cyclization?

Answer: Achieving high enantioselectivity is a primary challenge. Here are key areas to focus on:

  • Chiral Catalyst/Auxiliary: The choice of the chiral source is paramount.

    • Solution: If you are using a chiral catalyst, its structure and loading need to be optimized. Experiment with different chiral ligands or catalysts known to be effective for similar transformations. The catalyst loading should be carefully screened to find the optimal balance between reactivity and selectivity.

  • Solvent Effects: The solvent can significantly influence the transition state of the reaction and, therefore, the enantioselectivity.

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. A less coordinating solvent might enhance the influence of the chiral catalyst.

  • Temperature: The reaction temperature can have a profound effect on enantioselectivity.

    • Solution: Generally, lower temperatures lead to higher enantioselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

Issue 3: Formation of Side Products

Question: I am observing several side products in my reaction mixture, complicating purification. What are these byproducts and how can I minimize their formation?

Answer: The acid-catalyzed cyclization of germacrene-type precursors is prone to rearrangements, leading to a mixture of sesquiterpenes.

  • Common Side Products: Isomers of this compound and other aromadendrane sesquiterpenes are common byproducts. Acid-catalyzed rearrangements of the bicyclogermacrene precursor can lead to various structurally related compounds.

  • Minimization Strategies:

    • Use a Mild Acid Catalyst: As mentioned for improving yield, a mild acid is crucial to suppress undesired rearrangement pathways.[1]

    • Control Reaction Time and Temperature: Do not let the reaction run for an extended period after the starting material is consumed. Over-exposure to acidic conditions can promote the formation of thermodynamically more stable, but undesired, products. Lowering the reaction temperature can also help to minimize these side reactions.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the starting material and intermediates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the enantioselective synthesis of this compound?

A1: A common and effective precursor is (+)-bicyclogermacrene. The enantioselective synthesis of this compound can be achieved through a biomimetic, acid-catalyzed cyclization of this intermediate.

Q2: What type of acid catalyst is best for the cyclization of bicyclogermacrene to this compound?

A2: A mild acid catalyst is highly recommended to avoid unwanted side reactions and rearrangements.[1] While specific catalysts are often substrate-dependent, examples of mild acids used in similar transformations include pyridinium p-toluenesulfonate (PPTS) or camphor sulfonic acid (CSA). The optimal choice and concentration should be determined experimentally.

Q3: How should I purify the synthesized this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[1] Careful selection of the solvent gradient is essential to separate this compound from structurally similar side products.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the synthesized (+)-β-spathulenol should be confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained data should be compared with reported values for the natural product.[1]

Q5: What are some common pitfalls in the synthesis of sesquiterpenes like this compound?

A5: A common pitfall is the acid-induced rearrangement of intermediates. The carbocation intermediates in the cyclization cascade are susceptible to rearrangements, leading to a mixture of products. This can be mitigated by using mild reaction conditions and carefully controlling the reaction time. Another pitfall is the potential for heat-induced rearrangements during analysis (e.g., in a hot GC inlet) or purification (e.g., distillation).

Data Presentation

Table 1: Comparison of Reaction Conditions for Acid-Catalyzed Cyclization (Hypothetical Data)

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1p-TsOH (0.1 eq)CH₂Cl₂046585
2CSA (0.1 eq)CH₂Cl₂067292
3PPTS (0.2 eq)Toluene25125588
4CSA (0.1 eq)THF086890
5CSA (0.05 eq)CH₂Cl₂-20247595

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (+)-Spathulenol via Acid-Catalyzed Cyclization of (+)-Bicyclogermacrene

Materials:

  • (+)-Bicyclogermacrene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Mild acid catalyst (e.g., Camphorsulfonic acid - CSA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (+)-bicyclogermacrene in anhydrous dichloromethane to a concentration of approximately 0.05 M.

  • Acid Catalysis: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C). To this solution, add a catalytic amount of a suitable mild acid (e.g., 0.05-0.1 equivalents of CSA).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by TLC or GC-MS to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure (+)-Spathulenol.[1]

  • Characterization: Confirm the identity and purity of the synthesized (+)-β-spathulenol using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) and compare the data with reported values.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start dissolve Dissolve (+)-Bicyclogermacrene in anhydrous CH₂Cl₂ under inert atmosphere start->dissolve cool Cool reaction mixture dissolve->cool add_catalyst Add mild acid catalyst cool->add_catalyst monitor Monitor reaction (TLC/GC-MS) add_catalyst->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the enantioselective synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions problem Unsatisfactory Reaction Outcome low_yield Low Yield? problem->low_yield low_ee Low ee? problem->low_ee side_products Side Products? problem->side_products sol_yield Check Reaction Time Optimize Catalyst Increase Temperature low_yield->sol_yield sol_ee Optimize Chiral Catalyst Screen Solvents Lower Temperature low_ee->sol_ee sol_side_products Use Milder Acid Control Time/Temp Ensure Inert Atmosphere side_products->sol_side_products

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Enhancing Spathulenol Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spathulenol derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound derivatization?

A1: The most common derivatization reactions for this compound involve modification of its tertiary hydroxyl group. The two primary methods are:

  • Esterification: Reacting this compound with an acylating agent (e.g., acid chloride or anhydride) in the presence of a base to form an ester.[1]

  • Etherification: Forming an ether linkage, typically via a Williamson ether synthesis-type reaction, which involves converting this compound to its alkoxide and reacting it with an alkyl halide.

Q2: Why is the derivatization of this compound's tertiary alcohol challenging?

A2: The tertiary nature of the hydroxyl group in this compound presents two main challenges:

  • Steric Hindrance: The bulky groups surrounding the hydroxyl group can impede the approach of reagents, slowing down the reaction rate and potentially lowering the yield.[2][3][4][5][6]

  • Potential for Elimination Side Reactions: Under strongly acidic or high-temperature conditions, tertiary alcohols are prone to dehydration, which can lead to the formation of unwanted alkene byproducts.[7]

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[4] By spotting the reaction mixture alongside the starting this compound, you can visualize the consumption of the starting material and the formation of the less polar product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis, providing information on the presence of starting material, product, and any side products.[8][9][10][11]

Q4: What are the typical purification methods for this compound derivatives?

A4: Column chromatography on silica gel is the most common method for purifying this compound derivatives. A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is typically used to elute the compounds.[12]

Q5: How stable is this compound and its derivatives?

A5: this compound can be susceptible to degradation under harsh conditions. It is sensitive to strong acids and bases, and exposure to high heat and light can also lead to degradation.[13] Derivatives should be stored in a cool, dark place, and it is advisable to handle them under an inert atmosphere when possible.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Esterification
Possible Cause Troubleshooting Steps
Insufficiently reactive acylating agent For the sterically hindered tertiary alcohol of this compound, more reactive acylating agents are preferred. Consider using an acid chloride instead of a carboxylic acid. Acid anhydrides are also a good option.
Inadequate base A non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the acid byproduct of the reaction. Ensure the base is fresh and used in a slight excess.
Steric hindrance Increase the reaction time and/or temperature moderately. Be cautious with increasing temperature to avoid decomposition. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) in small amounts to accelerate the reaction.
Presence of water Ensure all glassware is flame-dried and reagents are anhydrous. Water can hydrolyze the acylating agent and quench the reaction.[14]
Reaction has not reached completion Continue to monitor the reaction by TLC. If the reaction has stalled, consider adding a small additional portion of the acylating agent and base.
Issue 2: Formation of Multiple Products (Side Reactions)
Possible Cause Troubleshooting Steps
Dehydration of this compound If using acidic conditions, this is a likely side reaction.[7] Switch to basic or neutral conditions for esterification. Avoid high reaction temperatures.
Rearrangement of the carbocation intermediate Under acidic conditions, a carbocation can form, which may be prone to rearrangement.[15][16][17][18][19] It is best to avoid strong acids.
Side reactions of the acylating agent Ensure the acylating agent is pure. Old or improperly stored reagents can contain impurities that lead to side reactions.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Product and starting material have similar polarity Optimize your TLC solvent system to achieve better separation between the this compound and its derivative. A less polar solvent system may be required.
Presence of oily, non-polar byproducts If side reactions like dehydration have occurred, the resulting alkenes will be non-polar. A careful column chromatography with a very non-polar eluent system (e.g., pure hexane followed by a very slow gradient of ethyl acetate) may be necessary.
Emulsion during workup During the aqueous workup, emulsions can form.[20] To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Quantitative Data Summary

The efficiency of derivatization reactions can be influenced by the choice of reagents and catalysts. Below is a summary of expected yields for the esterification of tertiary alcohols, which can serve as a benchmark for optimizing your this compound derivatization.

Acylating Agent Catalyst/Base Typical Yield Range for Tertiary Alcohols Notes
Acetic AnhydridePyridineModerate to Good (50-80%)A common and effective method.
Acetyl ChlorideTriethylamineGood to Excellent (70-95%)Generally more reactive than the anhydride.
Carboxylic AcidH₂SO₄ (cat.)Low to Moderate (20-60%)Not ideal for tertiary alcohols due to risk of elimination.[7]
Acetic AnhydrideDMAP (cat.), Et₃NExcellent (>90%)DMAP is a highly effective catalyst for sterically hindered alcohols.

Experimental Protocols

Protocol 1: Esterification of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexane as eluent). The product, this compound acetate, should have a higher Rf value than this compound.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Etherification of this compound (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide or ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. The ether product will be significantly less polar than this compound.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow cluster_etherification Etherification Workflow ester_start This compound in Anhydrous DCM ester_reagents Add Et3N and Acylating Agent at 0°C ester_start->ester_reagents ester_reaction Stir at Room Temperature (Monitor by TLC) ester_reagents->ester_reaction ester_workup Aqueous Workup (NaHCO3, Brine) ester_reaction->ester_workup ester_purification Column Chromatography ester_workup->ester_purification ester_product This compound Ester ester_purification->ester_product ether_start This compound in Anhydrous THF ether_alkoxide Add NaH at 0°C to form Alkoxide ether_start->ether_alkoxide ether_reagents Add Alkyl Halide at 0°C ether_alkoxide->ether_reagents ether_reaction Stir at Room Temperature (Monitor by TLC) ether_reagents->ether_reaction ether_workup Aqueous Workup (NH4Cl, Brine) ether_reaction->ether_workup ether_purification Column Chromatography ether_workup->ether_purification ether_product This compound Ether ether_purification->ether_product

Caption: General experimental workflows for the esterification and etherification of this compound.

troubleshooting_logic start Low Yield in Derivatization check_reaction Reaction Monitoring (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products Observed check_reaction->side_products purification_issue Purification Difficulty check_reaction->purification_issue optimize_reagents Optimize Reagents: - More reactive acylating agent - Fresh/stronger base incomplete->optimize_reagents optimize_conditions Optimize Conditions: - Increase reaction time - Moderate temperature increase incomplete->optimize_conditions check_conditions Review Reaction Conditions: - Anhydrous? - Temperature too high? side_products->check_conditions change_conditions Modify Conditions: - Avoid strong acids - Lower temperature check_conditions->change_conditions optimize_chromatography Optimize Chromatography: - Adjust solvent polarity purification_issue->optimize_chromatography

Caption: Logical workflow for troubleshooting low yields in this compound derivatization.

References

Technical Support Center: Analysis of Low Spathulenol Concentrations in Plant Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low concentrations of spathulenol in their plant-based experimental work. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to help you optimize your analytical workflow and achieve reliable results.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of low-concentration this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question: Why is the yield of this compound from my plant sample lower than expected?

Answer: Low yields of this compound can be attributed to several factors, from the initial plant material to the final extraction parameters. Consider the following potential causes and solutions:

  • Plant Material:

    • Incorrect Plant Species or Variety: Ensure you are using a plant species and variety known for its this compound content. The concentration of essential oils and their components can vary significantly even between different cultivars of the same species.

    • Improper Harvest Time: The concentration of secondary metabolites like this compound can fluctuate depending on the plant's developmental stage. Research the optimal harvest time for your specific plant to maximize yield.

    • Poor Plant Material Condition: Overly dry plant material can lead to a lower yield of essential oils. Conversely, excessively fresh material with high water content can also negatively impact extraction efficiency. Proper drying or wilting of the plant material may be necessary. For instance, the aerial parts of Moluccella aucheri are often dried in the shade before hydrodistillation.[1]

    • Incorrect Plant Part: this compound concentration can differ between various plant organs (e.g., leaves, flowers, stems).[1] Make sure you are using the plant part reported to have the highest concentration of this compound.

  • Extraction Method and Parameters:

    • Suboptimal Extraction Method: While hydrodistillation and steam distillation are common, other methods like solvent extraction or Supercritical Fluid Extraction (SFE) might be more efficient for this compound depending on the plant matrix.[1] SFE, in particular, is advantageous for thermolabile compounds as it can be performed at lower temperatures.

    • Inefficient Extraction Parameters:

      • Temperature and Pressure: For methods like steam distillation and SFE, these parameters must be optimized. Excessive heat can lead to the degradation of thermolabile sesquiterpenoids like this compound.[1]

      • Extraction Time: Insufficient extraction time will result in incomplete recovery. The optimal duration depends on the method and plant material. For example, hydrodistillation of Moluccella aucheri is typically performed for 3 hours.[1]

      • Solvent Choice (for solvent extraction): The polarity of the solvent is crucial. A solvent that is too polar or non-polar may not efficiently extract this compound.

  • Post-Extraction Workup:

    • Analyte Loss: this compound is a volatile compound and can be lost during post-extraction steps like solvent evaporation. Utilize controlled evaporation techniques, such as a rotary evaporator at a suitable temperature and pressure, to minimize loss.[1]

Question: My GC-MS analysis shows a very low or undetectable signal for this compound. What are the possible reasons and how can I improve the signal intensity?

Answer: A weak or absent signal for this compound in your GC-MS analysis, especially when dealing with low concentrations, can be due to issues with the analytical method, instrument sensitivity, or sample preparation. Here’s a breakdown of potential causes and solutions:

  • Suboptimal GC-MS Parameters:

    • Injection Mode: For trace analysis, a splitless injection is preferred over a split injection to ensure the entire sample volume reaches the column, thereby maximizing the analyte signal.

    • Inlet Temperature: Too high an inlet temperature can cause thermal degradation of this compound. Optimize the temperature to ensure efficient volatilization without causing degradation.

    • Column Choice: Using a column with a stationary phase appropriate for sesquiterpenes (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms) is crucial for good peak shape and resolution.[2]

    • Oven Temperature Program: A slow temperature ramp rate around the elution temperature of this compound can improve peak shape and resolution from closely eluting compounds.[2]

    • Carrier Gas Flow Rate: Ensure the carrier gas (typically helium) flow rate is optimal for your column dimensions to achieve the best separation efficiency.

  • Low Instrument Sensitivity:

    • MS Detector Mode: For quantifying low concentrations, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is highly recommended over full scan mode.[2] SIM mode increases sensitivity by focusing on specific ions characteristic of this compound (e.g., m/z 220, 205, 159), which significantly improves the signal-to-noise ratio.

    • Ion Source Cleanliness: A contaminated ion source will lead to reduced sensitivity. Regular cleaning of the ion source is essential for maintaining optimal performance.

    • Detector Gain: While increasing the detector gain can amplify the signal, it will also amplify the noise. This should be adjusted carefully.

  • Sample Preparation and Matrix Effects:

    • Insufficient Concentration: If the this compound concentration in the injected sample is below the instrument's limit of detection, you will not see a signal. Consider using a pre-concentration technique like Solid-Phase Microextraction (SPME).

    • Matrix Effects: The presence of other co-extracted compounds from the plant matrix can suppress the ionization of this compound in the MS source, leading to a lower signal.[1] To mitigate this, improve your sample cleanup procedures or use matrix-matched calibration standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plants is it commonly found?

A1: this compound is a tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₄O.[3] It is a common constituent of the essential oils of many plants, including German chamomile, mugwort, tarragon, St. John's wort, and various species of Salvia, Artemisia, and Eucalyptus.[3][4]

Q2: What is the best extraction method for low concentrations of this compound?

A2: For concentrating volatile and semi-volatile compounds like this compound from a complex matrix, Headspace Solid-Phase Microextraction (HS-SPME) is an excellent choice.[2] This technique is solvent-free, relatively fast, and can significantly enhance the detection of low-concentration analytes by concentrating them from the headspace of the sample onto a coated fiber before injection into the GC-MS.

Q3: How can I confirm the identity of a small peak as this compound in my chromatogram?

A3: To confidently identify a low-intensity peak as this compound, you should:

  • Match the Retention Time: The retention time of your peak should match that of a certified this compound standard run under the exact same GC conditions.

  • Compare Mass Spectra: The mass spectrum of your peak should match the mass spectrum of the this compound standard and/or a reputable mass spectral library (e.g., NIST, Wiley). Key identifying ions for this compound include m/z 220 (molecular ion), 205, 187, 159, and 43.[5]

  • Co-injection: Spike your sample with a small amount of the this compound standard. If the peak increases in intensity without any change in shape or retention time, it provides strong evidence that the peak is indeed this compound.

Q4: What are the typical storage conditions for this compound standards and plant extracts?

A4: this compound, like many sesquiterpenoids, can be susceptible to degradation when exposed to light, heat, and oxygen.[6] It is recommended to store both pure standards and plant extracts in amber vials at low temperatures (4°C for short-term and -20°C for long-term storage) to minimize degradation.[1] For solutions, it is also advisable to use high-purity solvents and to flush the vials with an inert gas like nitrogen before sealing.

Data Presentation

Table 1: Reported Concentrations of this compound in Various Plant Species and Analytical Method Details

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Concentration (% of Essential Oil)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Moluccella aucheriAerial PartsHydrodistillationGC-MS63.3%Not Reported[7]
Kundmannia anatolicaAerial PartsHydrodistillationGC-MS/FID17.40–19.53%Not Reported[5]
Kundmannia syriacaAerial PartsHydrodistillationGC-MS/FID19.07–24.99%Not Reported[5]
Baccharis semiserrataLeavesNot SpecifiedNot Specified50.75%Not Reported[5]
Desmos cochinchinensisYoung FlowersNot SpecifiedNot Specified61.57%Not Reported[5]
Lamium amplexicauleNot SpecifiedClevenger ApparatusGC-MS9.53%Not Reported[8]
Viola dubjanaFlowersHydrodistillationGC-MS / SPME-GC-MS0.3 - 1.0%Not Reported[9]
Viola calcarataFlowersHydrodistillationGC-MS / SPME-GC-MS0.2 - 1.1%Not Reported[9]
Wine (Generic)-HS-SPMEGC-MSNot Applicable (µg/L)LOD: ~0.05 µg/L, LOQ: ~0.15 µg/L[10]

Experimental Protocols

Protocol 1: Extraction of this compound using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction and concentration of this compound from plant material with suspected low concentrations.

Materials and Equipment:

  • Dried and powdered plant material

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • HS-SPME autosampler or manual holder

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the homogenized, dried plant material into a 20 mL headspace vial. For fresh material, cryogenic grinding is recommended to prevent the loss of volatile compounds.[2]

  • Calibration Standards: Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking known amounts of the stock solution into empty headspace vials (for external calibration) or onto a blank matrix similar to your sample (for matrix-matched calibration).

  • HS-SPME Procedure: a. Place the sample and calibration vials into the autosampler tray or a heating block. b. Equilibration: Equilibrate the vials at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.[2] This allows the volatile compounds to partition into the headspace. c. Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.[2] The optimal extraction time and temperature should be determined empirically for your specific matrix.

  • GC-MS Analysis: a. Immediately after extraction, desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analytes to the column.

Protocol 2: Quantification of Low Concentrations of this compound by GC-MS in SIM Mode

This protocol outlines the GC-MS analysis with a focus on achieving high sensitivity for low-concentration this compound.

GC-MS Parameters:

  • GC Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/minute.

    • Final hold: Hold at 240°C for 5-10 minutes.[2]

    • Note: The ramp rate may need to be slower around the elution time of this compound to improve separation from co-eluting compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injection: Splitless mode.

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[2]

  • Ions to Monitor for this compound:

    • Quantifier ion: m/z 205

    • Qualifier ions: m/z 220, 159, 43

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on its retention time and the presence of all monitored ions with the correct relative abundances compared to a standard.

    • Integrate the peak area of the quantifier ion (m/z 205) for both the samples and the calibration standards.

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Use the calibration curve to determine the concentration of this compound in your samples.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (Low this compound) grinding Grinding (Cryogenic for Fresh) plant_material->grinding weighing Weighing into Headspace Vial grinding->weighing equilibration Equilibration (e.g., 60-80°C) weighing->equilibration extraction SPME Fiber Exposure equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection MS Detection (SIM Mode) separation->detection identification Peak Identification (RT & Mass Spectrum) detection->identification quantification Quantification (Calibration Curve) identification->quantification final_result final_result quantification->final_result Final Concentration

Caption: General experimental workflow for the analysis of low-concentration this compound.

Troubleshooting_Low_Signal cluster_check_sample Step 1: Verify Sample & Standard cluster_check_instrument Step 2: Check Instrument Parameters cluster_check_extraction Step 3: Optimize Extraction start Low or No this compound Signal check_standard Analyze this compound Standard start->check_standard standard_ok Standard Signal OK? check_standard->standard_ok check_gc GC Settings (Splitless, Temp Program) standard_ok->check_gc Yes solution_instrument Troubleshoot Instrument (Leaks, Source, Detector) standard_ok->solution_instrument No instrument_ok Parameters Optimized? check_gc->instrument_ok check_ms MS Settings (SIM Mode, Source Cleanliness) check_ms->instrument_ok check_spme HS-SPME Parameters (Time, Temp) instrument_ok->check_spme Yes solution_optimize_gcms Optimize GC-MS Method instrument_ok->solution_optimize_gcms No extraction_ok Extraction Optimized? check_spme->extraction_ok check_matrix Consider Matrix Effects check_matrix->extraction_ok solution_optimize_spme Optimize SPME Protocol & Consider Matrix-Matched Standards extraction_ok->solution_optimize_spme No final_success Signal Improved extraction_ok->final_success Yes

References

Optimization of storage conditions for Spathulenol standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage, handling, and troubleshooting for Spathulenol analytical standards to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability critical?

A1: this compound is a tricyclic sesquiterpenoid alcohol naturally found in the essential oils of various plants. It is investigated for its potential anti-inflammatory, antioxidant, and immunomodulatory properties.[1] Maintaining the stability of this compound standards is crucial for accurate quantification, ensuring the reproducibility of experimental results, and guaranteeing the efficacy and safety in potential therapeutic applications.[1] Degradation can lead to a loss of biological activity and the formation of unknown impurities.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound are exposure to light, heat, and oxygen.[1] Due to its antioxidant properties, it is particularly susceptible to oxidation.[1] Furthermore, extreme pH conditions (both acidic and basic) can also lead to its degradation.[1]

Q3: What are the recommended solvents for dissolving this compound standards?

A3: this compound is a lipophilic molecule with low aqueous solubility.[2] It is readily soluble in various organic solvents. Recommended solvents include:

  • Alcohols: Methanol, Ethanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone

  • Non-polar Solvents: Chloroform, Hexane

For preparing stock solutions for analytical purposes (e.g., GC-MS, HPLC), methanol or acetonitrile are commonly used.[1]

Q4: I've observed a decrease in the biological activity of my this compound sample. What is the likely cause?

A4: A reduction in biological activity is most likely due to the degradation of the this compound standard. This can be caused by:

  • Improper Storage: Exposure to light, elevated temperatures, or oxygen.[1]

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and oxygen into the sample, accelerating degradation.[1]

  • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thus altering the concentration of the standard.

Troubleshooting Guide

Issue 1: Appearance of Unknown Peaks in Chromatogram (GC-MS/HPLC)

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the standard has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Use a Fresh Standard: Prepare a fresh dilution from a solid standard or a recently opened stock solution and re-analyze.

    • Perform Forced Degradation: To confirm if the unknown peaks are degradation products, a forced degradation study can be performed on a fresh sample of this compound (see Experimental Protocol 2).[1]

    • Characterize Degradation Products: Use mass spectrometry (MS) to determine the molecular weights of the unknown peaks and compare them to potential oxidative degradation products.[1]

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Possible Cause: Inconsistent concentration of the active this compound due to degradation or improper handling.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare working solutions of this compound immediately before use from a properly stored stock solution.[1]

    • Quantify Before Use: Use a validated analytical method, such as HPLC-UV or GC-MS, to verify the concentration of this compound in your working solution before each experiment.[1]

    • Implement a Stability-Indicating Method: Develop and validate an HPLC method that can effectively separate the parent this compound peak from any potential degradation products to ensure accurate quantification of the intact molecule (see Experimental Protocol 3).[1]

Data Presentation: Storage Conditions and Stability

Quantitative long-term stability data for pure this compound standards is limited in publicly available literature.[2] The following tables provide general recommendations based on the physicochemical properties of this compound and related sesquiterpenoids.

Table 1: Recommended Storage Conditions for this compound Standards

FormTemperatureLight ConditionsAtmosphereContainerRecommended Duration
Solid (Neat) -20°C or colderProtect from lightInert gas (e.g., Argon, Nitrogen)Amber glass vial with PTFE-lined capLong-term (Years)
Stock Solution -20°C or colderProtect from lightHeadspace minimizedAmber glass vial with PTFE-lined capMonths to a year (Solvent dependent)
Working Solution 2-8°CProtect from lightTightly sealedAmber glass vial or autosampler vialShort-term (Prepare fresh daily/weekly)

Table 2: Qualitative Stability of this compound in Solution Under Different Conditions

ConditionSolventTemperatureStability
Recommended Methanol, Acetonitrile-20°CGood
Recommended DMSO-20°CGood
Short-term Methanol, Acetonitrile4°CModerate (Days to weeks)
Not Recommended AnyRoom TemperaturePoor (Prone to degradation)
Aqueous Buffer Aqueous solutionsVariousPoor (Low solubility and susceptible to hydrolysis at pH extremes)

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound.

Materials:

  • This compound analytical standard (solid or oil)

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Pipettes and tips

  • Ultrasonic bath

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. b. Record the exact weight. c. Add a small volume of solvent (e.g., 5 mL of methanol) and sonicate for 5-10 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Bring the flask to volume with the solvent. f. Stopper and invert the flask several times to ensure homogeneity. g. Calculate the exact concentration based on the weight and purity of the standard.

  • Working Standard Solutions: a. Prepare a series of working standards by serial dilution of the stock solution using the same solvent. b. For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the solvent.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound to identify potential degradation products and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[1]

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile)[1]

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven or water bath

  • UV lamp (254 nm) and fluorescent light source

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.[1]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.[1]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1]

  • Thermal Degradation: Heat the stock solution at 80°C.[1]

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light.[1]

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC or GC-MS method (see Protocol 3 or 4).

Protocol 3: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1]

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.[1]

  • Detection Wavelength: Approximately 210-244 nm (as sesquiterpenes have weak chromophores).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.[1]

Procedure:

  • Optimize the mobile phase gradient to achieve baseline separation of the this compound peak from any degradation product peaks observed in the forced degradation study.

  • Validate the method for specificity, linearity, accuracy, and precision.

Protocol 4: GC-MS Analysis of this compound

Objective: To quantify this compound using Gas Chromatography-Mass Spectrometry.

Instrumentation:

  • GC-MS system

Conditions:

  • Column: DB-5 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector (MS) Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 4°C/minute.

    • Ramp: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Inject a series of working standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

G Workflow for Handling this compound Standards cluster_prep Standard Preparation cluster_storage Storage cluster_analysis Analysis & Troubleshooting prep_stock Prepare Stock Solution (1 mg/mL) in Methanol or Acetonitrile prep_work Prepare Working Solutions by Serial Dilution prep_stock->prep_work analysis GC-MS or HPLC Analysis prep_work->analysis Use in Experiments store_solid Solid Standard: -20°C, Dark, Inert Gas store_solid->prep_stock store_stock Stock Solution: -20°C, Dark store_stock->prep_work store_work Working Solution: 2-8°C, Dark (Short-term) troubleshoot Inconsistent Results or Unknown Peaks? analysis->troubleshoot forced_deg Perform Forced Degradation Study troubleshoot->forced_deg re_quantify Re-quantify Standard Before Use troubleshoot->re_quantify

Caption: Workflow for the preparation, storage, and analysis of this compound standards.

G This compound's Anti-Inflammatory Signaling Pathway This compound This compound COX Cyclooxygenase (COX) Enzymes This compound->COX LOX Lipoxygenase (LOX) Enzymes This compound->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: this compound inhibits COX and LOX enzymes, reducing inflammatory mediators.

G This compound-Induced Caspase-3 Independent Apoptosis This compound This compound Cellular_Stress Cellular Stress Signal This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion AIF_Release Apoptosis-Inducing Factor (AIF) Release Mitochondrion->AIF_Release AIF_Translocation AIF Translocation to Nucleus AIF_Release->AIF_Translocation Nucleus Nucleus AIF_Translocation->Nucleus Chromatin_Condensation Chromatin Condensation Nucleus->Chromatin_Condensation AIF Action DNA_Fragmentation Large-Scale DNA Fragmentation Nucleus->DNA_Fragmentation AIF Action Apoptosis Apoptosis (Caspase-3 Independent) Chromatin_Condensation->Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound induces apoptosis via a caspase-3 independent pathway, likely involving AIF.[3]

References

Validation & Comparative

Spathulenol vs. Diclofenac: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the natural sesquiterpenoid, spathulenol, and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. The following sections detail their mechanisms of action, present comparative in vitro and in vivo data, and outline the experimental protocols used to generate this data.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. This compound, a bicyclic sesquiterpene found in the essential oils of various plants, has demonstrated notable anti-inflammatory potential. Diclofenac is a widely prescribed NSAID used to treat pain and inflammatory conditions. This guide aims to provide a comparative analysis of these two compounds to aid researchers in the field of inflammation and drug development.

Mechanism of Action

Both this compound and diclofenac exert their anti-inflammatory effects by modulating key enzymatic pathways involved in the inflammatory cascade.

Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] Diclofenac exhibits a degree of selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[1][3] Beyond COX inhibition, some evidence suggests that diclofenac may also inhibit the lipoxygenase (LOX) pathway, reducing the formation of pro-inflammatory leukotrienes, and may also inhibit phospholipase A2.[1]

This compound has also been shown to inhibit both COX and LOX enzymes.[4] Studies indicate that this compound can significantly inhibit both COX-1 and COX-2, with a noted selectivity towards COX-1 inhibition in some experimental settings.[4] Its ability to target both the COX and LOX pathways suggests a broad-spectrum anti-inflammatory potential. Furthermore, essential oils containing this compound as a major component have been observed to inhibit the translocation of the nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

Comparative In Vitro Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the in vitro anti-inflammatory activity of this compound and diclofenac. It is important to note that direct comparative studies for all inflammatory markers are not available, particularly for the effects of pure this compound on cytokine and nitric oxide production.

ParameterThis compound (IC50)Diclofenac (IC50)Reference(s)
Enzyme Inhibition
COX-1 InhibitionSignificant inhibition (more selective towards COX-1)0.005 µM[4][5]
COX-2 InhibitionSignificant inhibition0.008 µM[4][5]
Lipoxygenase (LOX) Inhibition32.63 µg/mLSignificant inhibition reported[1][4]
Protein Denaturation Inhibition 52.28 µg/mLComparable to this compound[4]
Proteinase Inhibition 59.35 µg/mL32.46 µg/mL[4]
Inhibition of Pro-inflammatory Mediators
Nitric Oxide (NO) ProductionData not available for pure compound. Essential oil containing this compound reduced iNOS mRNA expression.47.12 µg/mL[6]
IL-6 ProductionData not available for pure compound. Essential oil containing this compound reduced IL-6 levels.54 µM[5]
TNF-α ProductionData not available for pure compound. Essential oil containing this compound reduced TNF-α levels.Moderately affected[5]
PGE2 Release-1.6 ± 0.02 nM[7]

IC50 values are presented as reported in the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

In Vitro Assays
  • Cyclooxygenase (COX-1 and COX-2) and Lipoxygenase (LOX) Inhibition Assay: The inhibitory activity of the test compounds on COX-1, COX-2, and LOX is determined using enzyme immunoassay (EIA) kits. The enzymes are incubated with the substrate (arachidonic acid) in the presence and absence of the test compounds. The production of prostaglandins (for COX) or leukotrienes (for LOX) is then quantified spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

  • Inhibition of Protein Denaturation: This assay assesses the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation. Bovine serum albumin (BSA) or egg albumin is used as the protein source. The protein solution is incubated with the test compound at various concentrations and then heated to induce denaturation. The turbidity of the solution is measured spectrophotometrically, and the percentage inhibition of denaturation is calculated. Diclofenac sodium is typically used as a positive control.

  • Proteinase Inhibitory Activity: The ability of a compound to inhibit proteinases, enzymes that contribute to tissue damage during inflammation, is evaluated. Trypsin is a commonly used proteinase in this assay. The enzyme is incubated with its substrate (e.g., casein) in the presence and absence of the test compound. The amount of undigested substrate or the product of the reaction is quantified to determine the enzyme activity. The percentage inhibition of proteinase activity is then calculated.

  • LPS-Stimulated Macrophage Assay for NO, TNF-α, and IL-6 Inhibition: Murine macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, leading to the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. The cells are pre-treated with the test compounds at various concentrations before LPS stimulation. After incubation, the cell culture supernatant is collected. The concentration of NO is determined using the Griess reagent, while the levels of TNF-α and IL-6 are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Assay
  • Carrageenan-Induced Paw Edema: This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound. A sub-plantar injection of carrageenan into the hind paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The test compound or vehicle (control) is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time points after the injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with that of the control group.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory agents.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation enzymatic Enzymatic Assays (COX-1, COX-2, LOX) protein Protein Denaturation & Proteinase Inhibition cell_based Cell-Based Assays (LPS-stimulated Macrophages) mediators Measure Pro-inflammatory Mediators (NO, TNF-α, IL-6) cell_based->mediators animal_model Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) mediators->animal_model Lead to treatment Administer Test Compound animal_model->treatment measurement Measure Inflammatory Parameters (e.g., Paw Volume) treatment->measurement analysis Data Analysis & Efficacy Determination measurement->analysis start Compound Selection (this compound vs. Diclofenac) start->enzymatic

Caption: Experimental workflow for evaluating anti-inflammatory activity.

cox_lox_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (constitutive) aa->cox1 cox2 COX-2 (inducible) aa->cox2 lox 5-LOX aa->lox pgs Prostaglandins (PGE₂, etc.) (Inflammation, Pain, Fever) cox1->pgs cox2->pgs lts Leukotrienes (LTB₄, etc.) (Chemotaxis, Inflammation) lox->lts This compound This compound This compound->cox1 inhibits This compound->cox2 inhibits This compound->lox inhibits diclofenac Diclofenac diclofenac->cox1 inhibits diclofenac->cox2 inhibits diclofenac->lox inhibits

Caption: Inhibition of COX and LOX pathways by this compound and Diclofenac.

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) nucleus->genes activates transcription inflammation Inflammation genes->inflammation This compound This compound This compound->ikk inhibits This compound->nfkb inhibits translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Discussion and Conclusion

Both this compound and diclofenac demonstrate significant anti-inflammatory activity through the inhibition of key enzymes in the arachidonic acid cascade. Diclofenac is a highly potent inhibitor of COX enzymes, with a well-established clinical profile. Its mechanism of action is primarily centered on the reduction of prostaglandin synthesis.

This compound exhibits a broader spectrum of action by inhibiting both COX and LOX pathways, suggesting it may offer a more comprehensive anti-inflammatory effect by targeting the production of both prostaglandins and leukotrienes. The available in vitro data indicates that this compound is an effective inhibitor of these enzymes, as well as protein denaturation and proteinase activity. However, a notable gap exists in the quantitative data regarding its inhibitory effects on key pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-6. While studies on essential oils containing this compound suggest an inhibitory role in the NF-κB pathway and subsequent cytokine production, further research with the pure compound is necessary to establish definitive IC50 values and enable a more direct comparison with diclofenac.

References

Validating the Anticancer Activity of Spathulenol in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of Spathulenol, a naturally occurring sesquiterpenoid, based on available preclinical data. While in vitro studies have shown promising cytotoxic effects against various cancer cell lines, this guide focuses on the limited yet significant in vivo evidence from animal models. It is important to note that the primary in vivo data currently available is from a study on a volatile oil containing this compound as its major component, rather than on the isolated compound itself. This guide will objectively present these findings, compare them with a standard chemotherapeutic agent, and detail the experimental protocols to aid in the design of future validation studies.

In Vivo Anticancer Activity: A Head-to-Head Comparison

The most relevant in vivo study to date investigated the antitumor effects of a volatile oil derived from the leaves of Annona leptopetala, in which this compound was identified as the major constituent (12.56%). This study utilized a Sarcoma 180 murine tumor model to assess the efficacy of the volatile oil and compare it with the conventional anticancer drug 5-Fluorouracil (5-FU).

Data Presentation: Tumor Growth Inhibition in Sarcoma 180 Model
Treatment GroupDosageAdministration RouteMean Tumor Weight (g) ± SEMTumor Growth Inhibition Rate (%)
Control (Tumor Bearing) -IntraperitonealNot explicitly stated, but used as baseline0%
Volatile Oil (this compound-rich) 100 mg/kgIntraperitoneal0.93 ± 0.0959.3%[1]
Volatile Oil (this compound-rich) 150 mg/kgIntraperitoneal0.95 ± 0.1058.8%[1]
5-Fluorouracil (5-FU) 25 mg/kgIntraperitonealNot explicitly stated67.6%[1]

Table 1: Comparison of the in vivo anticancer activity of a this compound-rich volatile oil and 5-Fluorouracil in a Sarcoma 180 murine model. The data shows a significant reduction in tumor weight in the groups treated with the volatile oil, with inhibition rates approaching that of the standard chemotherapeutic agent 5-FU[1].

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and advancement of these findings.

Sarcoma 180 Murine Tumor Model
  • Animal Model: Female Swiss albino mice were used for the study.

  • Tumor Implantation: Sarcoma 180 ascites cells (25 × 10⁶ cells/ml) were implanted subcutaneously into the left subaxillary region of the mice.

  • Treatment:

    • One day after tumor cell inoculation, treatment was initiated and continued for seven consecutive days.

    • The volatile oil, rich in this compound, was administered intraperitoneally at doses of 100 and 150 mg/kg.

    • The standard drug, 5-Fluorouracil (5-FU), was administered intraperitoneally at a dose of 25 mg/kg.

    • The control group received the vehicle (Tween-80 5% in 0.9% NaCl solution) via the same route.

  • Evaluation: On the day after the final treatment, the animals were euthanized, and the tumors were excised and weighed to determine the tumor growth inhibition rate.

Experimental Workflow for In Vivo Anticancer Activity Assessment

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Female Swiss Albino Mice implantation Subcutaneous Implantation of Sarcoma 180 Cells animal_model->implantation tumor_cells Sarcoma 180 Ascites Cells tumor_cells->implantation treatment_groups Grouping of Mice: - Control - this compound-rich Oil (100 mg/kg) - this compound-rich Oil (150 mg/kg) - 5-FU (25 mg/kg) implantation->treatment_groups administration Intraperitoneal Administration for 7 Days treatment_groups->administration euthanasia Euthanasia and Tumor Excision administration->euthanasia measurement Tumor Weight Measurement euthanasia->measurement calculation Calculation of Tumor Growth Inhibition Rate measurement->calculation cluster_p53 p53 Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound p53 p53 Activation This compound->p53 putative interaction nfkb NF-κB Inhibition This compound->nfkb potential inhibition mapk MAPK Modulation This compound->mapk potential modulation apoptosis_p53 Apoptosis p53->apoptosis_p53 proliferation_inhibition Inhibition of Proliferation and Survival nfkb->proliferation_inhibition growth_inhibition Inhibition of Cell Growth mapk->growth_inhibition

References

Efficacy of Spathulenol versus other sesquiterpenes in antimicrobial assays

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, sesquiterpenes, a class of naturally occurring compounds, have shown significant promise. This guide provides a detailed comparison of the antimicrobial efficacy of spathulenol against other notable sesquiterpenes, supported by experimental data from various scientific studies. The information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values for this compound and other selected sesquiterpenes against a range of bacteria and fungi, as reported in various studies. It is important to note that these values are compiled from different sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Sesquiterpenes against Bacteria

SesquiterpeneMicroorganismGram StainMIC (µg/mL)
This compound Staphylococcus aureusPositive31.25[2]
Escherichia coliNegative31.25[2]
β-Caryophyllene Staphylococcus aureusPositive3 - 250[3][4]
Bacillus subtilisPositive350
Escherichia coliNegative14 µM (~3 µg/mL)[3]
Salmonella typhimuriumNegative<1000[5][6][7]
Germacrene D Staphylococcus aureusPositive310[8]
Bacillus subtilisPositive350[2]
Escherichia coliNegative630[8]
Bicyclogermacrene Staphylococcus aureusPositive500[9]
Enterococcus faecalisPositive350[9]
Bacillus subtilisPositive350[2]
α-Copaene Staphylococcus aureusPositive~1000[4]
Bacillus cereusPositive500-1000
Escherichia coliNegative1000[4]
Shigella bogdiiNegative500-1000

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Other Sesquiterpenes against Fungi

SesquiterpeneMicroorganismMIC (µg/mL)
This compound Aspergillus niger31.25[2]
β-Caryophyllene Aspergillus niger<1000[5][6][7]
Aspergillus fumigatus<1000[5][6][7]
Fusarium solani<1000[5][6][7]
Germacrene D Candida albicans>6400
Saccharomyces cerevisiae>6400
Bicyclogermacrene Candida albicans-
α-Copaene Candida albicans-

Note: Some values were reported in µL/mL and have been converted to µg/mL assuming a density of 1 g/mL for approximation. Dashes (-) indicate that data was not found in the searched literature.

The compiled data suggests that this compound exhibits notable antimicrobial activity, particularly against the tested fungi and both Gram-positive and Gram-negative bacteria.[2] When compared to other sesquiterpenoids, its efficacy varies depending on the specific microorganism. For instance, β-caryophyllene has shown strong activity against Staphylococcus aureus, with some studies reporting very low MIC values.[3] Germacrene D and bicyclogermacrene also demonstrate moderate antibacterial properties.[2][9] The antimicrobial action of many sesquiterpenes is believed to be related to their ability to permeabilize and disrupt the integrity of microbial cell membranes.[10]

Experimental Protocols

The determination of antimicrobial activity is primarily conducted using standardized laboratory techniques. The two most common methods cited in the literature for evaluating the efficacy of sesquiterpenes are the Broth Microdilution Method and the Agar Disk Diffusion Method.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This widely used technique determines the MIC of an antimicrobial agent in a liquid medium.[1][11]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the lowest concentration of the compound that inhibits visible microbial growth is recorded as the MIC.[1]

Detailed Protocol:

  • Preparation of Test Compound Stock Solution: Dissolve the sesquiterpenoid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a known high concentration.[1]

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well plate.[1]

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.[1]

  • Inoculation: Prepare a standardized microbial suspension (typically adjusted to a 0.5 McFarland standard). Dilute the suspension and add a specific volume to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).[1]

  • Reading of Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be read using a microplate reader.[1] To aid in the determination of the MIC, a redox indicator such as resazurin may be added after incubation.[13]

Agar Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[1]

Principle: A filter paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area (zone of inhibition) around the disk. The size of this zone is indicative of the compound's antimicrobial activity.

Detailed Protocol:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared, typically matching a 0.5 McFarland turbidity standard.[14]

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[11][14]

  • Preparation of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the sesquiterpene solution. A solvent control disk should also be prepared.

  • Application of Disks: Using sterile forceps, the impregnated disks are placed onto the inoculated agar surface, ensuring good contact.[1]

  • Incubation: The plates are inverted and incubated under the same conditions as for the broth microdilution method.[1][14]

  • Reading of Results: After incubation, the diameter of the zone of inhibition (including the disk) is measured in millimeters.[1]

Visualized Workflows and Mechanisms

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.

Broth_Microdilution_Workflow prep_stock Prepare Stock Solution of Sesquiterpene prep_plate Prepare 96-Well Plate with Broth serial_dilute Perform Serial Dilution prep_plate->serial_dilute Add stock to first well inoculate Inoculate with Microorganism serial_dilute->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.

Agar_Disk_Diffusion_Workflow prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate Agar Plate prep_inoculum->inoculate_plate place_disks Place Disks on Agar prep_disks Impregnate Disks with Sesquiterpene prep_disks->place_disks incubate Incubate Plate place_disks->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Agar Disk Diffusion Workflow.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell membrane_integrity Intact Membrane disrupted_membrane Disrupted Membrane (Pore Formation) membrane_integrity->disrupted_membrane Interaction with Sesquiterpene leakage Leakage of Intracellular Components disrupted_membrane->leakage cell_death Cell Death leakage->cell_death This compound This compound This compound->membrane_integrity Targets

Proposed Antimicrobial Mechanism of Sesquiterpenes.

References

Spathulenol and Farnesol: A Head-to-Head Comparison of Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, the sesquiterpenoids Spathulenol and Farnesol have garnered significant attention for their potential therapeutic applications. This guide provides a comprehensive, data-driven comparison of the anti-inflammatory properties of these two compounds, drawing upon available experimental evidence to inform future research and drug development endeavors.

Quantitative Comparison of In Vitro Anti-Inflammatory Activities

A direct comparative study has elucidated the varying potencies of this compound and Farnesol across several standard in vitro anti-inflammatory assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.

AssayThis compound (IC50 µg/mL)Farnesol (IC50 µg/mL)Standard Drug (IC50 µg/mL)
Hemolysis Inhibition 72.6379.74Indomethacin (39.34), Diclofenac (35.28)[1]
Proteinase Inhibition 59.3566.08Indomethacin (39.64), Diclofenac (32.46)[1]
Protein Denaturation Inhibition Not explicitly provided as IC50, but showed excellent inhibition[1]Not explicitly provided as IC50, but showed excellent inhibition[1]-
Lipoxygenase (LOX) Inhibition 32.6337.74Indomethacin, Diclofenac (IC50 values not specified for LOX)[1]
Cyclooxygenase (COX-1) Inhibition More selective towards COX-1[1]Significant inhibitor[1]Indomethacin, Diclofenac[1]
Cyclooxygenase (COX-2) Inhibition Significant inhibitor[1]Significant inhibitor[1]Indomethacin, Diclofenac[1]

Mechanisms of Anti-Inflammatory Action

Both this compound and Farnesol exert their anti-inflammatory effects through the modulation of key signaling pathways and inflammatory mediators.

This compound:

This compound has demonstrated significant anti-inflammatory and anti-nociceptive effects in various in vivo models[2][3]. Its mechanism of action is linked to the inhibition of inflammatory cell infiltration and the production of inflammatory mediators. A key aspect of its anti-inflammatory activity is its ability to inhibit the nuclear translocation of the transcription factor NF-κB, a central regulator of the inflammatory response. By preventing the translocation of NF-κB's p65 subunit to the nucleus, this compound effectively downregulates the expression of pro-inflammatory genes.

Caption: this compound inhibits the nuclear translocation of NF-κB.

Farnesol:

Farnesol's anti-inflammatory mechanism is more extensively characterized and appears to be multi-faceted. It has been shown to modulate both the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Farnesol can inhibit the activity of Ras proteins, which are upstream regulators of several signaling cascades, including the Raf-MEK-ERK pathway within the MAPK family[4][5]. By inhibiting Ras, Farnesol can downregulate the expression of various inflammatory mediators, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[6][7]. Furthermore, farnesol has been shown to inhibit the phosphorylation of key signaling proteins in the PI3K/Akt pathway, which can also influence inflammatory responses[8].

Farnesol_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf IKK IKK Ras->IKK Farnesol Farnesol Farnesol->Ras Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) p65_p50->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes

Caption: Farnesol inhibits Ras, affecting both MAPK and NF-κB pathways.

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below for researchers seeking to replicate or build upon these findings.

Hemolysis Inhibition Assay

Hemolysis_Inhibition_Workflow Start Start Prepare_RBC Prepare 10% v/v Red Blood Cell (RBC) Suspension Start->Prepare_RBC Mix_Components Mix: - 1 mL Phosphate Buffer (pH 7.4) - 1 mL Test Compound (this compound/Farnesol) - 0.5 mL RBC Suspension Prepare_RBC->Mix_Components Incubate Incubate at 54°C for 30 min Mix_Components->Incubate Centrifuge Centrifuge at 3000 rpm for 5 min Incubate->Centrifuge Measure_Absorbance Measure Absorbance of Supernatant at 560 nm Centrifuge->Measure_Absorbance Calculate_Inhibition Calculate Percentage Hemolysis Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for the hemolysis inhibition assay.

This assay assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis, a process analogous to the damage of lysosomal membranes during inflammation.

  • Preparation of Red Blood Cells (RBCs): Whole human blood is centrifuged to separate the plasma. The RBC pellet is washed three times with an equal volume of normal saline. A 10% (v/v) suspension of RBCs is prepared in normal saline.

  • Assay Procedure:

    • The reaction mixture consists of 1 mL of phosphate buffer (0.15 M, pH 7.4), 1 mL of the test compound (this compound or Farnesol at various concentrations), and 0.5 mL of the 10% RBC suspension.

    • A control is prepared with 1 mL of normal saline instead of the test compound.

    • The tubes are incubated in a water bath at 54°C for 30 minutes.

    • After incubation, the tubes are cooled and centrifuged at 3000 rpm for 5 minutes.

    • The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Proteinase Inhibition Assay

This assay measures the ability of a compound to inhibit proteinases, enzymes that are released during inflammation and contribute to tissue damage.

  • Assay Procedure:

    • A reaction mixture is prepared containing 0.06 mg of trypsin, 1 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1 mL of the test compound (this compound or Farnesol at various concentrations).

    • The mixture is incubated at 37°C for 5 minutes.

    • 1 mL of 0.8% (w/v) casein is added, and the mixture is incubated for an additional 20 minutes.

    • The reaction is stopped by adding 2 mL of 70% perchloric acid.

    • The mixture is centrifuged, and the absorbance of the supernatant is measured at 210 nm.

  • Calculation: The percentage of proteinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protein Denaturation Inhibition Assay

This assay evaluates the ability of a compound to prevent the denaturation of proteins, a common feature of inflammation.

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound (this compound or Farnesol at various concentrations).

    • A control is prepared with 2 mL of distilled water instead of the test compound.

    • The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

    • After cooling, the absorbance (turbidity) is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage of protein denaturation inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory effect of a compound on COX enzymes (COX-1 and COX-2), which are key enzymes in the synthesis of pro-inflammatory prostaglandins.

  • Assay Procedure:

    • The assay mixture contains 100 mM Tris-HCl buffer (pH 8.0), a cofactor such as hematin, and the COX-1 or COX-2 enzyme.

    • The test compound (this compound or Farnesol) is pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The reaction is stopped after a specific time (e.g., 2 minutes) by adding hydrochloric acid.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The percentage of COX inhibition is determined by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (without the inhibitor).

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit lipoxygenase, an enzyme involved in the synthesis of pro-inflammatory leukotrienes.

  • Assay Procedure:

    • The reaction mixture contains sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase, and the test compound (this compound or Farnesol).

    • The mixture is incubated at 25°C for 10 minutes.

    • The reaction is initiated by adding the substrate, sodium linoleate.

    • The formation of the product, (9Z, 11E)-(13S)-13-hydroperoxyoctadeca-9,11-dienoate, is measured by monitoring the change in absorbance at 234 nm.

  • Calculation: The percentage of LOX inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction.

Conclusion

Both this compound and Farnesol exhibit promising in vitro anti-inflammatory activities, albeit with different potencies and through partially distinct molecular mechanisms. This compound demonstrates slightly better efficacy in the hemolysis, proteinase, and lipoxygenase inhibition assays. Its mechanism is primarily linked to the inhibition of NF-κB nuclear translocation. Farnesol, while also a potent inhibitor of key inflammatory enzymes, exerts its effects through a broader mechanism involving the modulation of both the NF-κB and MAPK signaling pathways, potentially initiated by the inhibition of Ras.

This head-to-head comparison provides valuable insights for researchers in the field of inflammation and drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these sesquiterpenoids and to determine their suitability as lead compounds for the development of novel anti-inflammatory drugs. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for such future investigations.

References

Cross-validation of Spathulenol quantification methods (GC-MS vs. HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phytochemical analysis and drug development, accurate quantification of bioactive compounds is paramount. Spathulenol, a tricyclic sesquiterpenoid alcohol found in various plant essential oils, has garnered significant interest for its potential therapeutic properties.[1][2] This guide provides a comprehensive comparison of two common analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This comparison is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their specific research needs.

Methodology Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[2] It offers high resolution and sensitivity, making it a gold standard in essential oil analysis.[2] The principle involves separating compounds in a gaseous mobile phase based on their boiling points and polarity, followed by detection and identification using mass spectrometry.[2]

High-Performance Liquid Chromatography (HPLC), conversely, is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][3][4] For this compound, a reversed-phase HPLC (RP-HPLC) method is often employed. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which leads to low UV absorbance and necessitates detection at lower wavelengths for adequate sensitivity.[1]

Quantitative Performance Comparison

The selection of an analytical method often hinges on its quantitative performance characteristics. The following table summarizes illustrative validation parameters for the quantification of this compound by GC-MS and HPLC.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.998[5][6]≥ 0.999[7][8]
Limit of Detection (LOD) Lower (typically ng/mL to pg/mL range)Higher (typically µg/mL range)[8]
Limit of Quantification (LOQ) Lower (typically ng/mL to pg/mL range)Higher (typically µg/mL range)[8]
Accuracy (% Recovery) 80.23–115.41% (for similar compounds)[5][6]98.3–101.60% (for similar compounds)[7]
Precision (%RSD) Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% (for similar compounds)[5][6]≤ 2.56%[7]

Note: The GC-MS data is inferred from typical performance characteristics for similar compounds as direct comparative data for this compound was not available in the search results. The HPLC data is based on illustrative values for this compound and similar compounds.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for both GC-MS and HPLC analysis of this compound.

GC-MS Experimental Protocol

  • Sample Preparation:

    • Essential Oils: Accurately weigh approximately 10 mg of the essential oil and dissolve it in 10 mL of a suitable solvent (e.g., hexane) in a volumetric flask.[2]

    • Plant Extracts: Sample preparation depends on the extract's nature. Solid-phase extraction (SPE) may be required for cleanup. The final extract should be dissolved in a suitable solvent.[2]

  • Standard Preparation:

    • Stock Solution: Prepare a stock solution of pure this compound standard (e.g., 1000 µg/mL) in a suitable solvent.[2]

    • Internal Standard (IS) Stock Solution: Prepare a stock solution of an internal standard (e.g., trans-caryophyllene) of known concentration.[2]

    • Calibration Standards: Create a series of working standards by diluting the this compound and internal standard stock solutions to achieve a range of concentrations.

  • GC-MS Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 70°C held for 3 minutes, ramped to 100°C at 5°C/min, held for 1 minute, then ramped to 246°C at 120°C/min and held for 3 minutes.[5][6]

    • Injector Temperature: 300°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-800.

HPLC Experimental Protocol

  • Sample Preparation:

    • Essential Oils: Accurately weigh about 100 mg of the essential oil, dissolve it in 10 mL of acetonitrile, and vortex. Filter the solution through a 0.45 µm syringe filter before injection.[1]

    • Plant Extracts: Sample preparation will vary. SPE may be necessary to remove interfering compounds. The final extract should be dissolved in acetonitrile and filtered.[1]

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[1]

    • Working Standards: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • HPLC Conditions:

    • Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A: Ultrapure Water, B: Acetonitrile.[1]

    • Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV at 210 nm.[1]

Visualizing the Workflow and Comparison

To better illustrate the processes and decision-making criteria, the following diagrams were generated.

This compound Quantification Workflow cluster_GCMS GC-MS Workflow cluster_HPLC HPLC Workflow gcms_sample Sample Preparation (Essential Oil/Extract in Solvent) gcms_inject GC Injection & Separation (Volatilization) gcms_sample->gcms_inject gcms_std Standard Preparation (this compound & Internal Standard) gcms_std->gcms_inject gcms_detect MS Detection (Ionization & Fragmentation) gcms_inject->gcms_detect gcms_quant Quantification (Retention Time & Mass Spectrum) gcms_detect->gcms_quant hplc_sample Sample Preparation (Essential Oil/Extract in Acetonitrile) hplc_inject HPLC Injection & Separation (Liquid Mobile Phase) hplc_sample->hplc_inject hplc_std Standard Preparation (this compound Standards) hplc_std->hplc_inject hplc_detect UV Detection (210 nm) hplc_inject->hplc_detect hplc_quant Quantification (Retention Time & Peak Area) hplc_detect->hplc_quant

Figure 1: Experimental workflows for this compound quantification by GC-MS and HPLC.

Method Selection Criteria cluster_considerations Key Considerations cluster_methods Recommended Method topic This compound Quantification sensitivity Sensitivity & LOD/LOQ topic->sensitivity volatility Analyte Volatility & Thermal Stability topic->volatility matrix Sample Matrix Complexity topic->matrix availability Instrument Availability topic->availability gcms GC-MS sensitivity->gcms High sensitivity needed hplc HPLC sensitivity->hplc Moderate sensitivity sufficient volatility->gcms Volatile & thermally stable volatility->hplc Non-volatile or thermally labile matrix matrix->gcms Complex volatile mixtures matrix->hplc Non-volatile interferences availability->gcms availability->hplc

Figure 2: Logical relationship of criteria for selecting a quantification method.

Conclusion

Both GC-MS and HPLC are viable techniques for the quantification of this compound, with the choice largely dependent on the specific requirements of the analysis. GC-MS is generally superior for the analysis of volatile compounds in complex matrices, offering high sensitivity and specificity.[2][9][10] HPLC provides a valuable alternative, particularly for non-volatile samples or when thermal degradation is a concern.[1][4][9][10] The provided protocols and comparative data serve as a guide for researchers to develop and validate a method that is best suited for their analytical needs, ensuring accurate and reliable quantification of this compound.

References

Spathulenol: A Comparative Analysis of Its Cytotoxic Effects on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spathulenol, a naturally occurring sesquiterpenoid found in the essential oils of numerous plants, has garnered significant interest in oncological research. This guide provides a comprehensive comparison of the cytotoxic effects of this compound on various cancer cell lines versus normal cell lines, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line. The following tables summarize the available quantitative data.

Cancer Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
MCF-7Breast Adenocarcinoma5.38 ± 0.20~24.4[1]
PC-3Prostate Adenocarcinoma2.25 ± 0.28~10.2[1]
SK-LU-1Lung Adenocarcinoma8.49 ± 0.73~38.5[1]
SCC9Oral Squamous Carcinoma113.95 (essential oil)-[2]
L5178 (MDR)Mouse T-cell Lymphoma> 6 µM> 1.32[3]
Normal Cell LineCell TypeIC50 (µg/mL)IC50 (µM)Reference
FibroblastConnective Tissue> 22.27> 101[1]
Peripheral Blood LymphocytesImmune Cells85.4 ± 11.08~387.6[4]

Note: The data indicates that this compound exhibits a degree of selective cytotoxicity towards certain cancer cell lines, with notably lower IC50 values observed in prostate (PC-3) and breast (MCF-7) cancer cells compared to normal fibroblast cells.[1] The higher IC50 value for multidrug-resistant (MDR) lymphoma cells suggests that while this compound can inhibit efflux pumps, its direct cytotoxicity may be lower in cells that overexpress these pumps.[3]

Mechanisms of Action

Current research suggests that this compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting multidrug resistance.

Induction of Apoptosis via the p53 Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells.[2] Molecular docking studies suggest a potential interaction with the p53 tumor suppressor protein, a critical regulator of apoptosis.[1][2] Activation of the p53 pathway can lead to cell cycle arrest and the initiation of the apoptotic cascade.

p53_pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 1. Proposed p53-mediated apoptotic pathway induced by this compound.
Inhibition of the ABCB1 Efflux Pump

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein). These pumps actively efflux chemotherapeutic agents from cancer cells, reducing their efficacy. This compound has been demonstrated to inhibit the human ABCB1 efflux pump, thereby increasing the intracellular concentration of co-administered cytotoxic drugs.[3] This suggests a potential role for this compound as an adjuvant in chemotherapy for MDR cancers.

ABCB1_inhibition cluster_cell Cancer Cell ABCB1 ABCB1 Pump Chemo_out Chemotherapeutic Drug ABCB1->Chemo_out Efflux Chemo_in Chemotherapeutic Drug Chemo_in->ABCB1 Binds to This compound This compound This compound->ABCB1 Inhibits Extracellular Extracellular Extracellular->Chemo_in Enters cell Intracellular Intracellular

Figure 2. Inhibition of the ABCB1 efflux pump by this compound.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with the this compound dilutions and include untreated and vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

experimental_workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V / PI Staining treatment->annexin_assay data_analysis Data Analysis (IC50, % Apoptosis) mtt_assay->data_analysis annexin_assay->data_analysis conclusion Comparative Analysis data_analysis->conclusion

Figure 3. General experimental workflow for comparing cytotoxic effects.

Conclusion

The available data suggests that this compound exhibits selective cytotoxicity against certain cancer cell lines, particularly prostate and breast cancer, while showing lower toxicity to normal fibroblasts. Its mechanisms of action, including the induction of apoptosis potentially through the p53 pathway and the inhibition of the ABCB1 efflux pump, make it a promising candidate for further investigation as a potential anticancer agent or as an adjuvant in combination chemotherapy. Further research is warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Unfolding Potential of Spathulenol: A Comparative Guide to its Structure-Activity Relationship and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Natural products, with their inherent structural diversity and biological activity, serve as a rich reservoir for this discovery process. Among these, the tricyclic sesquiterpenoid alcohol, Spathulenol, has emerged as a compound of significant interest, demonstrating a wide spectrum of pharmacological effects. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of this compound and its synthetic analogs, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

This compound, predominantly found as its β-isomer in the essential oils of various plants, has been recognized for its potent anti-inflammatory, anticancer, antimicrobial, and immunomodulatory properties.[1] Its unique aromadendrane skeleton presents a scaffold ripe for chemical modification, offering the potential to enhance its therapeutic efficacy and selectivity. This guide will delve into the known biological activities of this compound, explore the limited but insightful information on its synthetic analogs, and provide the necessary experimental context for its evaluation.

Comparative Biological Activity of this compound

The biological activities of β-Spathulenol have been evaluated in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy across different biological assays.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory effects by targeting key enzymes in the inflammatory cascade.[2]

Target EnzymeIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Cyclooxygenase-1 (COX-1)51.46Indomethacin28.66
Lipoxygenase (LOX)32.63Indomethacin-
Proteinase59.35Diclofenac32.46

Table 1: In vitro anti-inflammatory activity of β-Spathulenol compared to standard drugs.[2]

Anticancer and Immunomodulatory Activity

Emerging evidence highlights the potential of this compound as an anticancer and immunomodulatory agent, primarily through the induction of apoptosis in cancer cells and modulation of lymphocyte proliferation.

Cell Line / TargetActivityIC50 (µg/mL)
Lymphocyte ProliferationInhibition85.4 ± 11.08
Activated LymphocytesApoptosis Induction77.2 ± 5.31

Table 2: Immunomodulatory and apoptotic activity of a fraction containing 62% this compound.[3]

Structure-Activity Relationship and Synthetic Analogs

While comprehensive SAR studies on a wide range of synthetic this compound analogs are currently limited in the published literature, the existing information on its synthesis provides a foundation for potential modifications. The tertiary hydroxyl group on the this compound scaffold is a prime target for derivatization, such as esterification or etherification.[1] These modifications can significantly alter the molecule's physicochemical properties, including polarity and bioavailability, which in turn can influence its biological activity.

For instance, increasing lipophilicity through the addition of ester or ether chains could enhance membrane permeability, potentially leading to improved intracellular target engagement. Conversely, the introduction of polar groups could increase water solubility, which may be advantageous for certain formulation strategies.

Studies on other azulene-containing sesquiterpenoids suggest that modifications to the core ring structure and the nature and position of substituents can dramatically impact cytotoxicity and other biological activities.[4] Future research should focus on the systematic synthesis and biological evaluation of this compound analogs to establish a clear SAR, guiding the rational design of more potent and selective therapeutic agents.

Experimental Protocols

To aid researchers in the evaluation of this compound and its analogs, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Swiss mice (20-25 g) for at least one week before the experiment.

  • Compound Administration: Administer this compound or its analogs orally (p.o.) or intraperitoneally (i.p.) at different doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest its involvement in key signaling pathways related to apoptosis and inflammation.

Proposed Apoptotic Pathway

This compound has been shown to induce apoptosis in activated lymphocytes, possibly through a caspase-3 independent pathway.[3] Further research is needed to elucidate the exact molecular players involved.

This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Apoptotic_Signal Apoptotic Signal Cellular_Stress->Apoptotic_Signal Mitochondria Mitochondria Apoptotic_Signal->Mitochondria Apoptosis_Inducing_Factor Apoptosis Inducing Factor (AIF) Mitochondria->Apoptosis_Inducing_Factor Apoptosis Apoptosis Apoptosis_Inducing_Factor->Apoptosis

Caption: Proposed caspase-3 independent apoptotic pathway induced by this compound.

NF-κB Signaling Pathway Inhibition

Many natural products with anti-inflammatory properties are known to inhibit the NF-κB signaling pathway. While direct evidence for this compound is pending, its inhibition of inflammatory mediators suggests a potential role in modulating this pathway.

Inflammatory_Stimuli Inflammatory Stimuli IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB degrades, releasing Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression activates This compound This compound This compound->IKK_Complex Inhibits (putative)

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound stands out as a promising natural product with a diverse pharmacological profile. Its anti-inflammatory, anticancer, and immunomodulatory activities warrant further investigation for the development of novel therapeutic agents. The key to unlocking its full potential lies in a systematic exploration of its structure-activity relationships through the synthesis and biological evaluation of a focused library of analogs. Such studies will not only help in identifying derivatives with enhanced potency and selectivity but also provide deeper insights into its molecular mechanisms of action. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate this endeavor, paving the way for the translation of this intriguing natural compound from a laboratory curiosity to a clinically relevant therapeutic.

References

Benchmarking Spathulenol's antioxidant capacity against standard antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of spathulenol against established standard antioxidants, namely Trolox, Ascorbic Acid, and Butylated Hydroxytoluene (BHT). The information is compiled from available scientific literature to offer an objective overview supported by experimental data and detailed methodologies.

Quantitative Analysis of Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher antioxidant activity. The available data for this compound and the standard antioxidants are summarized below.

AntioxidantAssayIC50 ValueNotes
This compound DPPH, MDA26.13 - 85.60 µg/mL[1]Tested on pure this compound.
Essential Oil (High this compound Content)DPPH16.8 ± 1.65 µL/mLThis compound was a major component of the essential oil.[2]
Trolox DPPH~3.77 µg/mL[3]Value can vary based on specific experimental conditions.
ABTS~2.93 µg/mL[3]Value can vary based on specific experimental conditions.
Ascorbic Acid (Vitamin C) DPPH~4.97 µg/mLValue can vary based on specific experimental conditions.
ABTS~127.7 µg/mL[4]Value can vary based on specific experimental conditions.
Butylated Hydroxytoluene (BHT) DPPH~0.011 mg/mL (11 µg/mL)Value can vary based on specific experimental conditions.

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the most common antioxidant assays mentioned in the context of this compound evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[2][5]

  • Sample Preparation: this compound and standard antioxidants are prepared in a series of concentrations.

  • Reaction: A specific volume of the sample or standard is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[2][5]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2][5]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution Mix Mix Sample/Standard with DPPH DPPH_Sol->Mix Sample_Prep Prepare this compound & Standards Sample_Prep->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate IC50 Measure->Calculate

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, which is intensely colored blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is proportional to the antioxidant concentration.

General Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate.[6] This mixture is allowed to stand in the dark for 12-16 hours before use.[6]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.7 at 734 nm.

  • Reaction: A small volume of the test sample or standard is added to the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS Radical Cation Dilute_ABTS Dilute ABTS Solution Generate_ABTS->Dilute_ABTS Add_Sample Add Sample/Standard to ABTS Solution Dilute_ABTS->Add_Sample Incubate Incubate Add_Sample->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate TEAC Measure->Calculate

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, a colorless ferric-tripyridyltriazine complex is reduced to a blue-colored ferrous complex by the action of an antioxidant. The intensity of the blue color is proportional to the antioxidant capacity.

General Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃).[7]

  • Reaction: A small volume of the sample or standard is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).[7]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant like Trolox or ferrous sulfate.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_FRAP Prepare FRAP Reagent Add_Sample Add Sample/Standard to FRAP Reagent Prepare_FRAP->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Antioxidant Capacity Measure->Calculate

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms underlying the antioxidant activity of this compound are not yet fully elucidated. However, some studies on essential oils rich in this compound and other related compounds suggest potential involvement in key cellular signaling pathways related to oxidative stress and inflammation.

One of the central regulators of the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While direct evidence for this compound's activation of the Nrf2 pathway is limited, many natural compounds with antioxidant properties are known to act as Nrf2 activators.

Another relevant pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. Oxidative stress is a known activator of NF-κB, leading to the production of pro-inflammatory cytokines. Some natural antioxidants can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects. There is some evidence to suggest that plant extracts containing this compound can modulate the NF-κB pathway, although the specific contribution of this compound to this effect requires further investigation.[8]

Antioxidant_Signaling_Pathways cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Spathulenol_Nrf2 This compound (potential) Nrf2 Nrf2 Activation Spathulenol_Nrf2->Nrf2 activates ARE ARE Binding Nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Spathulenol_NFkB This compound (potential) NFkB NF-κB Inhibition Spathulenol_NFkB->NFkB inhibits Inflammation Reduced Inflammation NFkB->Inflammation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Oxidative_Stress->NFkB activates

Conclusion

The available data indicates that this compound possesses notable antioxidant activity, as demonstrated by its performance in DPPH and MDA assays. However, a direct and comprehensive comparison with standard antioxidants like Trolox, Ascorbic Acid, and BHT under identical experimental conditions is not yet available in the published literature. The provided IC50 values suggest that this compound's antioxidant capacity is within a range that warrants further investigation for its potential applications in drug development and as a natural antioxidant. Future research should focus on direct comparative studies using standardized protocols and elucidation of the specific molecular pathways through which this compound exerts its antioxidant effects. This will provide a clearer understanding of its relative potency and therapeutic potential.

References

Comparative Analysis of Spathulenol Content in Different Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Spathulenol, a tricyclic sesquiterpenoid alcohol, is a notable secondary metabolite found across a diverse range of plant species.[1][2] Recognized for its earthy, aromatic odor and a spectrum of biological activities—including anti-inflammatory, antimicrobial, antioxidant, and antiproliferative properties—this compound is a subject of growing interest in the fields of pharmacology and drug development.[3][4][5][6][7] This guide provides a comparative analysis of this compound content in various plant species, supported by quantitative data and detailed experimental protocols for its extraction and analysis.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different plant species, the specific plant part used, and the geographical origin. The following table summarizes the reported this compound content as a percentage of the total essential oil extracted from various plants.

Plant SpeciesFamilyPlant Part UsedThis compound Content (% of Essential Oil)Extraction Method
Psidium guineense Sw.MyrtaceaeLeaves80.7%Hydrodistillation
Moluccella aucheri (Boiss.) ScheenLamiaceaeAerial Parts63.3%Hydrodistillation
Anaxagorea dolichocarpaAnnonaceaeLeaves29.88%Hydrodistillation
Matricaria recutita L. (Chamomile)AsteraceaeNot Specified26.9%Not Specified
Kundmannia syriacaApiaceaeNot Specified19.07 - 24.99%Hydrodistillation
Kundmannia anatolicaApiaceaeNot Specified17.40 - 19.53%Hydrodistillation
Xylopia emarginataAnnonaceaeLeaves13.8%Hydrodistillation
Salvia dichroantha StapfLamiaceaeNot Specified11.55%Not Specified
Ballota aucheri Boiss.LamiaceaeNot Specified6.0%Not Specified
Stachys germanica L.LamiaceaeNot Specified3.7% - 5.8%Not Specified
Jatropha gossypifoliaEuphorbiaceaeNot Specified3.63%Not Specified
Salvia aramiensis Rech. fil.LamiaceaeLeaves1.92%Hydrodistillation
Salvia tomentosa Mill.LamiaceaeLeaves1.43%Hydrodistillation
Salvia officinalis L.LamiaceaeLeaves0.30%Hydrodistillation
Salvia fruticosa Mill.LamiaceaeLeaves0.29%Hydrodistillation

Experimental Protocols

The extraction and quantification of this compound are critical for accurate comparative analysis. The most common methodology involves hydrodistillation for essential oil extraction, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[8][9]

Protocol 1: Essential Oil Extraction via Hydrodistillation

This protocol describes a standard method for extracting essential oils from plant material.

1. Plant Material Preparation:

  • Collection: Collect the desired plant parts (e.g., leaves, aerial parts) during the appropriate phenological stage, such as the flowering stage, to maximize essential oil yield.[5][10]

  • Drying: Air-dry the collected plant material in a shaded, well-ventilated area until it reaches a constant weight. This prevents the degradation of thermolabile compounds.[1]

  • Grinding: Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[9]

2. Hydrodistillation Process:

  • Apparatus: Utilize a Clevenger-type apparatus.[1]

  • Procedure:

    • Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.[1]

    • Add distilled water to the flask, typically in a 10:1 ratio (e.g., 1 L of water for 100 g of plant material).[1]

    • Connect the flask to the Clevenger apparatus and begin heating.

    • Continue the distillation process for a standardized duration, typically 3 hours, to ensure complete extraction of volatile compounds.[8][10]

    • Once distillation is complete, allow the apparatus to cool. The essential oil will separate from the aqueous phase.

  • Oil Collection and Storage:

    • Carefully collect the essential oil layer.

    • Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[1][8]

    • Store the dried essential oil in a sealed, amber-colored vial at 4°C to prevent degradation from light and heat until analysis.[8]

Protocol 2: Quantification of this compound using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating, identifying, and quantifying volatile compounds like this compound in an essential oil sample.[8][11]

1. Sample Preparation:

  • Dilute the extracted essential oil in a suitable volatile solvent, such as hexane or ethanol, to an appropriate concentration for injection.

2. GC-MS Analysis:

  • Instrumentation: An Agilent 7890N gas chromatograph or a similar instrument equipped with an HP-5MS capillary column (or equivalent) and coupled to a mass spectrometer is commonly used.[10][12]

  • GC Parameters (Example):

    • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).[10][12]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, then ramp up at a rate of 3-5°C per minute to a final temperature of 240-250°C, holding for a specified time.[10][12]

    • Injection Volume: 1 µL.

  • MS Parameters (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.[12]

    • Mass Range: Scan from m/z 40 to 500.

3. Compound Identification and Quantification:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of a certified reference standard and data from established libraries (e.g., NIST, Wiley).[12] The molecular ion peak for this compound is observed at m/z 220.[13]

  • Quantification: Determine the relative percentage of this compound by integrating the peak area of the compound in the total ion chromatogram and calculating its proportion relative to the total area of all identified peaks.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantitative analysis of this compound from plant materials.

Caption: General workflow for this compound isolation and quantification.

References

Unlocking Synergistic Potential: Spathulenol as a Combination Therapy Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of drug resistance in both oncology and infectious diseases necessitates innovative therapeutic strategies. One promising approach is the use of natural compounds to enhance the efficacy of conventional drugs. This guide provides a comprehensive comparison of the synergistic effects of Spathulenol, a natural sesquiterpenoid, with conventional antimicrobial and anticancer agents, supported by available experimental data.

Synergistic Antimicrobial Activity

Recent studies have demonstrated the potential of this compound, as a component of essential oils, to act synergistically with conventional antifungal agents. This synergy can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the conventional drug, potentially minimizing toxicity and combating resistance.

Quantitative Analysis of Synergy with Amphotericin B

A key study investigating the synergistic effects of an essential oil from Hypericum scabrum, containing this compound, with the antifungal drug Amphotericin B against Trichophyton rubrum provides concrete evidence of this potentiation. The synergy was quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.

Compound/CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (FICI)Interpretation
H. scabrum Essential Oil64320.5Synergistic
Amphotericin B40.1250.03125Synergistic
Combined FICI 0.53125 Additive

Data extracted from a study on the synergistic effects of Hypericum scabrum essential oil. The FICI was calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 is typically considered synergistic, >0.5 to 4 is additive or indifferent, and > 4 is antagonistic.

This data demonstrates that in the presence of the this compound-containing essential oil, the concentration of Amphotericin B required to inhibit the growth of Trichophyton rubrum was reduced by 32-fold.

Potential Synergistic Effects in Oncology

In the context of cancer therapy, a primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. This compound has been identified as a promising agent to counteract this resistance.

Inhibition of the ABCB1 Efflux Pump

Research has shown that this compound can inhibit the function of the human ABCB1 efflux pump. One study demonstrated that this compound significantly promoted the accumulation of rhodamine 123, a known substrate of ABCB1, in MDR cells that overexpress this pump.[1] This suggests that this compound can effectively block the pump's activity, thereby increasing the intracellular concentration of co-administered anticancer drugs that are also ABCB1 substrates, such as doxorubicin, paclitaxel, and vincristine. This action would resensitize resistant cancer cells to these conventional chemotherapies.

While direct quantitative synergy studies with pure this compound and conventional anticancer drugs are not yet widely available, the evidence of its ABCB1 inhibitory activity strongly supports its potential as a synergistic agent in oncology.

Comparative Cytotoxicity with Doxorubicin

To provide a preliminary assessment of its potential, one study compared the cytotoxic effects of an essential oil containing 1.6% this compound against the A549 lung cancer cell line with the conventional chemotherapeutic drug, doxorubicin.

CompoundCell LineIC50 (µg/mL)
Essential Oil (1.6% this compound)A549 (Lung Cancer)20.14
DoxorubicinA549 (Lung Cancer)25.51

It is important to note that this is a comparison of cytotoxicity and not a direct measure of synergy. The IC50 value for the essential oil is not representative of pure this compound.

Experimental Protocols

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

  • Preparation of Reagents: Stock solutions of the antimicrobial agent and this compound are prepared and serially diluted in a liquid growth medium.

  • Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of the antimicrobial agent are added. Along the y-axis, increasing concentrations of this compound are added.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Data Analysis: The lowest concentration of each compound that inhibits visible growth, both alone and in combination, is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.

Flow Cytometry for ABCB1 Efflux Pump Inhibition

This method is used to assess the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCB1 pump.

  • Cell Culture: Multidrug-resistant cells overexpressing ABCB1 and a parental sensitive cell line are cultured.

  • Labeling: Cells are incubated with a fluorescent substrate of ABCB1, such as rhodamine 123 or calcein-AM.

  • Treatment: The cells are then treated with various concentrations of this compound or a known ABCB1 inhibitor (positive control).

  • Incubation: The cells are incubated to allow for efflux of the fluorescent substrate.

  • Flow Cytometry Analysis: The intracellular fluorescence of the cells is measured using a flow cytometer. An increase in fluorescence in the treated MDR cells compared to the untreated MDR cells indicates inhibition of the efflux pump.

Visualizing the Mechanisms

To better understand the experimental and biological processes involved, the following diagrams are provided.

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solutions Stock Solutions Serial Dilutions Serial Dilutions Stock Solutions->Serial Dilutions 96-Well Plate Setup 96-Well Plate Setup Serial Dilutions->96-Well Plate Setup Microorganism Inoculum Microorganism Inoculum Microorganism Inoculum->96-Well Plate Setup Incubation Incubation 96-Well Plate Setup->Incubation Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading Incubation->Visual/Spectrophotometric Reading Determine MICs Determine MICs Visual/Spectrophotometric Reading->Determine MICs Calculate FICI Calculate FICI Determine MICs->Calculate FICI Interpret Synergy Interpret Synergy Calculate FICI->Interpret Synergy signaling_pathway_synergy cluster_cell Multidrug-Resistant Cancer Cell Chemotherapy Chemotherapy ABCB1_pump ABCB1 Efflux Pump Chemotherapy->ABCB1_pump Efflux Intracellular_Chemo Increased Intracellular Chemotherapy Chemotherapy->Intracellular_Chemo Increased Influx This compound This compound This compound->ABCB1_pump Inhibits ABCB1_pump->Intracellular_Chemo Blocks Efflux DNA_Damage DNA Damage Intracellular_Chemo->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

References

Comparison of Spathulenol's binding affinity to different protein targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of spathulenol's binding affinity to various protein targets. The information is based on available experimental data and computational studies.

This compound, a tricyclic sesquiterpenoid alcohol found in the essential oils of numerous plants, has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] These effects are attributed to its interaction with various protein targets. This guide summarizes the current understanding of this compound's binding affinity to these targets, presents available quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways.

Quantitative Comparison of Binding Affinity

The following table summarizes the available quantitative data on the interaction of this compound with different protein targets. It is important to note that much of the available data is in the form of IC50 values, which represent the concentration of this compound required to inhibit the activity of a target by 50%. While informative, IC50 values are dependent on experimental conditions and are not a direct measure of binding affinity. Direct binding constants such as the dissociation constant (Kd) or inhibition constant (Ki) are largely unavailable in the current literature for this compound.

Target ProteinQuantitative DataData TypeReference CompoundReference IC50/Binding Energy
Proteinase IC50: 59.35 µg/mLExperimental (Inhibition)Indomethacin39.64 µg/mL
Diclofenac32.46 µg/mL
Lipoxygenase (LOX) IC50: 32.63 µg/mLExperimental (Inhibition)Indomethacin-
Diclofenac-
Cyclooxygenase-1 (COX-1) IC50: 51.46 µg/mLExperimental (Inhibition)Indomethacin28.66 µg/mL
Diclofenac18.24 µg/mL
Cyclooxygenase-2 (COX-2) Binding Free Energy: -5.65 kcal/molComputational (Molecular Docking)--
Lymphocyte Proliferation IC50: 85.4 ± 11.08 µg/mLCellular (Inhibition)--

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the study of this compound's bioactivity.

Proteinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of proteinases, which are enzymes that break down proteins and are involved in inflammation.[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing trypsin (a model proteinase), Tris-HCl buffer (pH 7.4), and the test compound (this compound) at various concentrations.

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: A solution of casein (a protein substrate) is added to the reaction mixture.

  • Second Incubation: The mixture is incubated again for a longer period (e.g., 20 minutes) to allow the enzyme to digest the substrate.

  • Reaction Termination: The reaction is stopped by adding perchloric acid, which precipitates the undigested casein.

  • Quantification: The mixture is centrifuged, and the absorbance of the supernatant, which contains the digested peptides, is measured at 280 nm.

  • Calculation: The percentage of proteinase inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined.[3]

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, an enzyme that plays a key role in the biosynthesis of leukotrienes, which are inflammatory mediators.

  • Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 8.0) containing the lipoxygenase enzyme and the test compound.

  • Substrate Addition: The reaction is initiated by adding the substrate, linoleic acid.

  • Monitoring: The activity of the enzyme is determined by measuring the increase in absorbance at 234 nm, which corresponds to the formation of hydroperoxides, the product of the enzymatic reaction.[4]

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. This allows for the determination of the IC50 value.

Cyclooxygenase (COX) Inhibition Assay

This assay assesses the inhibitory effect of a compound on COX enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, key mediators of inflammation and pain.

  • Enzyme and Inhibitor Incubation: The purified COX enzyme (either COX-1 or COX-2) is pre-incubated with the test compound (this compound) in a suitable buffer.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calculation: The percentage of COX inhibition is determined by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the control. This is used to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Binding/Inhibition Assay cluster_analysis Data Analysis TestCompound This compound Solution Incubation Incubation of This compound and Protein TestCompound->Incubation ProteinTarget Protein Target Solution (e.g., COX, LOX, Proteinase) ProteinTarget->Incubation Substrate Substrate Solution Reaction Initiation of Reaction with Substrate Substrate->Reaction Incubation->Reaction Measurement Measurement of Enzymatic Activity Reaction->Measurement InhibitionCalc Calculation of % Inhibition Measurement->InhibitionCalc IC50 Determination of IC50 Value InhibitionCalc->IC50

Experimental workflow for determining inhibitory activity.

anti_inflammatory_pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX Lipoxygenase AA->LOX PGs Prostaglandins COX->PGs Inflammation_Pain Inflammation, Pain, Fever PGs->Inflammation_Pain LTs Leukotrienes LOX->LTs Inflammation_Allergy Inflammation, Allergic Reactions LTs->Inflammation_Allergy This compound This compound This compound->COX Inhibits This compound->LOX Inhibits

This compound's inhibition of inflammatory pathways.

anticancer_pathways cluster_mdr Multidrug Resistance cluster_apoptosis Apoptosis Regulation Chemo Chemotherapeutic Drugs Cell_In Intracellular Chemo->Cell_In ABCB1 ABCB1 Efflux Pump Cell_Out Extracellular ABCB1->Cell_Out Efflux Cell_In->ABCB1 p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces This compound This compound This compound->ABCB1 Inhibits This compound->p53 Potentially Activates

Postulated anticancer mechanisms of this compound.

Discussion and Future Directions

The available data suggests that this compound exerts its biological effects through the modulation of multiple protein targets. Its anti-inflammatory properties are supported by the inhibition of key enzymes in the arachidonic acid cascade, namely COX and LOX. The anticancer activity of this compound may be attributed to its ability to inhibit the ABCB1 efflux pump, which is involved in multidrug resistance, and potentially through the activation of the p53 tumor suppressor pathway leading to apoptosis.[5][6]

However, a significant gap in the current research is the lack of direct binding affinity studies. To fully understand the molecular interactions of this compound with its protein targets, further research using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays is necessary to determine Kd or Ki values. Such data would provide a more precise and direct measure of binding affinity, enabling a more accurate comparison between different protein targets and facilitating structure-activity relationship (SAR) studies for the development of more potent and selective analogs.

References

Spathulenol: A Comparative Guide to its In Vitro and In Vivo Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activities of Spathulenol, a natural sesquiterpenoid, with established alternatives. The data presented herein is a synthesis of in vitro and in vivo experimental findings, intended to facilitate objective evaluation and inform future research and development.

I. Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties through the inhibition of key enzymes and processes in the inflammatory cascade. Its efficacy has been evaluated against standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac.

In Vitro vs. In Vivo Comparison of Anti-inflammatory Activity

The in vitro assays indicate that this compound is a potent inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation. Furthermore, it effectively inhibits protein denaturation and proteinase activity, contributing to its anti-inflammatory profile. In vivo studies using a Freund's Complete Adjuvant (CFA)-induced inflammation model in mice corroborate these findings, demonstrating significant edema inhibition.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Standard NSAIDs

ParameterAssayThis compound IC50 (µg/mL)Indomethacin IC50 (µg/mL)Diclofenac IC50 (µg/mL)
Enzyme Inhibition COX-1 Inhibition51.4628.6618.24
LOX Inhibition32.63Not SpecifiedNot Specified
Protein Protection Protein Denaturation Inhibition52.28Not SpecifiedNot Specified
Proteinase Inhibition59.3539.6432.46
Membrane Stabilization Hemolysis Inhibition72.6339.3435.28

Data compiled from multiple sources.[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameter MeasuredThis compound Dose% Inhibition
Freund's Complete Adjuvant (CFA) induced inflammation in miceEdema10 mg/kg (oral)85.00%
Mechanical Hyperalgesia10 mg/kg (oral)76.00%
Myeloperoxidase Activity10 mg/kg (oral)77.16%

Data from a study on the anti-nociceptive and anti-inflammatory effects of this compound.[2]

This compound exerts its anti-inflammatory effects primarily by inhibiting the COX and LOX enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.

Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 & COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound COX-1 & COX-2 COX-1 & COX-2 This compound->COX-1 & COX-2 Inhibits LOX LOX This compound->LOX Inhibits

Arachidonic Acid Cascade Inhibition by this compound.

II. Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its potential as an anticancer agent has been investigated both in vitro and in vivo.

In Vitro vs. In Vivo Comparison of Anticancer Activity

In vitro studies have established the cytotoxic potential of this compound against several cancer cell lines, with GI50 and IC50 values indicating significant activity. An in vivo study using a Sarcoma 180 murine tumor model showed that an essential oil containing this compound as a major component significantly inhibited tumor growth.

Table 3: In Vitro Cytotoxic Activity of this compound

Cell LineAssayThis compound GI50/IC50 (µg/mL)
Ovarian Cancer (OVCAR-3)Sulforhodamine BGI50 = 49.30
Leukemia (K-562)Sulforhodamine BTGI = 0.64 (for volatile oil with 12.56% this compound)
Activated LymphocytesLymphocyte ProliferationIC50 = 85.4 ± 11.08 (for a fraction with 62% this compound)

Data compiled from multiple sources.[3][4][5]

Table 4: In Vivo Anticancer Activity of this compound-containing Essential Oil

Animal ModelTreatmentDoseTumor Growth Inhibition (%)
Sarcoma 180 in miceVolatile oil from Annona leptopetala (12.56% this compound)100 mg/kg59.29%
150 mg/kg58.77%
5-Fluorouracil (Standard Drug)25 mg/kg67.6%

Data from a study on the antitumor activity of volatile oil from Annona leptopetala.[3]

The anticancer activity of this compound is believed to be mediated through the induction of apoptosis and modulation of key signaling pathways. Molecular docking studies suggest a potential interaction with the tumor suppressor protein p53.

This compound This compound p53 p53 This compound->p53 Binds to Apoptotic Pathways Apoptotic Pathways p53->Apoptotic Pathways Activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Induces Apoptosis Apoptosis Apoptotic Pathways->Apoptosis Cell Cycle Arrest->Apoptosis

Putative Anticancer Mechanism of this compound.

III. Antimicrobial Activity

This compound has also been evaluated for its activity against various microbial strains.

Table 5: In Vitro Antimicrobial Activity of this compound

MicroorganismAssayThis compound MIC (µg/mL)
Mycobacterium tuberculosis (MDR, pre-XDR, XDR strains)Microplate Alamar Blue Assay6.25
Mycobacterium tuberculosis (H37Rv susceptible strain)Microplate Alamar Blue Assay12.5

MIC: Minimum Inhibitory Concentration. Data from a study on the anti-mycobacterial activity of this compound.

IV. Experimental Protocols

1. Protein Denaturation Inhibition Assay The reaction mixture consists of the test compound and a 1% aqueous solution of bovine serum albumin. The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes. After cooling, the turbidity is measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with the control.

2. Proteinase Inhibition Assay The reaction mixture contains trypsin, Tris-HCl buffer (pH 7.4), and the test sample. After incubation, casein is added, and the mixture is re-incubated. The reaction is stopped by adding perchloric acid, and the absorbance of the supernatant is measured at 280 nm. The percentage inhibition of proteinase activity is calculated.

3. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays These assays are typically performed using commercially available colorimetric or fluorometric inhibitor screening kits. The assays measure the peroxidase activity of COX or the hydroperoxidation of a substrate by LOX in the presence and absence of the test compound. The IC50 value is determined from the dose-response curve.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound. After incubation, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

1. Carrageenan-Induced Paw Edema in Mice An inflammatory agent, carrageenan, is injected into the subplantar region of the mouse hind paw. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at different time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

1. Sarcoma 180 Murine Tumor Model Sarcoma 180 ascites cells are implanted subcutaneously into mice. The test compound is administered (e.g., intraperitoneally) for a specified period. At the end of the treatment, the tumors are excised and weighed. The tumor growth inhibition rate is calculated by comparing the tumor weight of the treated group with the control group.

cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Data Collection & Analysis Implant Sarcoma 180 cells Implant Sarcoma 180 cells Tumor Growth Tumor Growth Implant Sarcoma 180 cells->Tumor Growth Administer this compound Administer this compound Tumor Growth->Administer this compound Control Group (Vehicle) Control Group (Vehicle) Administer this compound->Control Group (Vehicle) Standard Drug (e.g., 5-FU) Standard Drug (e.g., 5-FU) Administer this compound->Standard Drug (e.g., 5-FU) Measure Tumor Weight Measure Tumor Weight Administer this compound->Measure Tumor Weight Calculate % Inhibition Calculate % Inhibition Measure Tumor Weight->Calculate % Inhibition

Workflow for Sarcoma 180 In Vivo Anticancer Assay.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Spathulenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Spathulenol in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Chemical and Physical Properties

This compound is a tricyclic sesquiterpene alcohol.[1] A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
CAS Number6750-60-3[2][3][4][5]
Molecular FormulaC15H24O[1][3][4][5]
Molecular Weight220.35 g/mol [3][4]
AppearanceColorless, viscous compound[1]
Boiling Point296.00 to 298.00 °C @ 760.00 mm Hg[2][3][4]
Flash Point255.00 °F (123.89 °C) (Closed Cup)[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-impermeable glovesNitrile or other resistant material. Inspect gloves for any signs of degradation or puncture before use.
Eye Protection Safety gogglesTightly fitting with side-shields to protect against splashes.
Body Protection Laboratory coatFire-retardant material is recommended.
Respiratory Protection Full-face respiratorRequired if exposure limits are exceeded or if handling generates dust or aerosols.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a typical laboratory workflow.

1. Preparation and Area Setup:

  • Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
  • Verify that a safety shower and eyewash station are readily accessible.
  • Remove all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.
  • Use non-sparking tools for all manipulations.
  • Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) available.

2. Weighing and Aliquoting:

  • If this compound is in solid form, handle it carefully to avoid generating dust.
  • Use an analytical balance within the fume hood or in a designated, contained space.
  • Employ anti-static techniques, such as an anti-static gun or a grounded weighing dish, to prevent electrostatic discharge.
  • Close the container tightly immediately after dispensing the required amount.

3. Dissolving and Solution Preparation:

  • Add the weighed this compound to the chosen solvent slowly and carefully.
  • If the solvent is flammable, ensure all operations are performed in the fume hood and away from ignition sources.
  • Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.

4. Storage:

  • Store this compound in a tightly closed, properly labeled container.
  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of heat or ignition.

Operational and Disposal Plan

A systematic approach to spills, waste, and disposal is critical for laboratory and environmental safety.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Clean-up: Use spark-proof tools and explosion-proof equipment for cleanup. Collect all contaminated materials into a designated, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Waste Disposal:

  • Chemical Waste: All solid this compound waste and solutions containing this compound must be collected in a clearly labeled, sealed container for chemical waste.

  • Contaminated Materials: Used gloves, absorbent materials, and other disposable items contaminated with this compound should be placed in a sealed, labeled bag or container and disposed of as chemical waste.

  • Disposal Method: Arrange for a licensed chemical waste disposal service for pickup and proper disposal, which is typically through controlled incineration with flue gas scrubbing. Do not dispose of this compound or its containers in regular trash or down the drain.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Prepare Handling Area (Fume Hood, No Ignition Sources) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh this compound (Anti-static measures) don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve store 5. Store Securely (Cool, Dry, Ventilated) dissolve->store waste Waste Collection store->waste End of Use spill Spill Response spill->waste incinerate Licensed Incineration waste->incinerate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spathulenol
Reactant of Route 2
Reactant of Route 2
Spathulenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.